Oseltamivir-acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c1-6-14(7-2)25-16-10-13(18(23)24-8-3)9-15(19-11(4)21)17(16)20-12(5)22/h10,14-17H,6-9H2,1-5H3,(H,19,21)(H,20,22)/t15-,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWASCEKXRLUKKH-GVDBMIGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Oseltamivir-acetate mechanism of action on neuraminidase
An In-depth Technical Guide to the Mechanism of Action of Oseltamivir Acetate on Neuraminidase
Introduction
Influenza viruses remain a significant global health threat, primarily due to their ability to cause seasonal epidemics and occasional pandemics. The viral surface is decorated with two key glycoproteins: hemagglutinin (HA) and neuraminidase (NA). While hemagglutinin facilitates viral entry into host cells, neuraminidase is crucial for the release of newly synthesized virions from infected cells, enabling the spread of infection.[1][2] Specifically, NA cleaves terminal sialic acid residues from glycoconjugates on the surface of both the host cell and the viral envelope.[1][3] This action prevents the aggregation of new virus particles on the cell surface and their attachment to respiratory tract mucus.
Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[2][4] Marketed as its phosphate salt (Tamiflu®), it is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[2][4] By blocking the active site of neuraminidase, oseltamivir prevents the release of progeny virions, thereby curtailing the spread of the infection.[1][5] This guide provides a detailed technical overview of oseltamivir's mechanism of action, the molecular basis of its interaction with neuraminidase, quantitative measures of its efficacy, and the experimental protocols used for its characterization.
Core Mechanism of Action
Oseltamivir's therapeutic effect is rooted in its function as a competitive, transition-state analogue inhibitor of the influenza neuraminidase enzyme.
2.1 Bioactivation Oseltamivir is administered as an inactive ethyl ester prodrug, oseltamivir phosphate. Following oral administration, it is readily absorbed from the gastrointestinal tract and converted by hepatic carboxylesterases into its active metabolite, oseltamivir carboxylate.[2][6] This active form is then distributed systemically to the sites of influenza virus replication.[4]
2.2 Competitive Inhibition The active site of the neuraminidase enzyme is highly conserved across influenza A and B strains. It is responsible for binding to the terminal sialic acid (or N-acetylneuraminic acid) on host cell glycoproteins and cleaving it. Oseltamivir carboxylate is designed to mimic the natural substrate, sialic acid, specifically resembling the planar, positively charged sialosyl cation transition state formed during the enzymatic cleavage.
By closely mimicking this transition state, oseltamivir carboxylate binds with high affinity to the neuraminidase active site, effectively competing with the natural substrate. This binding is reversible but potent, preventing the enzyme from performing its function.
2.3 Molecular Interactions The high-affinity binding of oseltamivir carboxylate is achieved through a network of specific interactions with key amino acid residues within the catalytic site of the neuraminidase enzyme. X-ray crystallography and molecular dynamics simulations have elucidated these interactions.[1][7][8]
Key interactions include:
-
Carboxylate Group: Forms strong, bidentate salt bridges with the guanidinium groups of two highly conserved arginine residues, R292 and R371 .[1]
-
Protonated Amino Group: Forms hydrogen bonds with the side chains of acidic residues D151 and E119 .[1]
-
Acetyl Group: Engages in hydrogen bonding with R152 and has hydrophobic interactions with W178 and I222 .[1]
-
Pentyl Group: Occupies a hydrophobic pocket and makes van der Waals contacts with residues such as W178, I222, R224, A246, and E276 .[1]
-
R118 Interaction: Forms a crucial hydrogen bond, which can be direct or water-mediated, with the inhibitor.[1][9]
These combined interactions anchor the inhibitor firmly within the active site, blocking access to the natural substrate and halting enzymatic activity.
Caption: Key molecular interactions between Oseltamivir and NA.
2.4 Inhibition of Viral Release By competitively inhibiting neuraminidase, oseltamivir prevents the cleavage of sialic acid. Consequently, newly formed virions remain tethered to the host cell surface and aggregate with each other, as their hemagglutinin binds to the uncleaved sialic acid residues. This aggregation and inability to detach from the host cell effectively halts the release and spread of the virus, limiting the course of the infection.[4]
Caption: Oseltamivir blocks viral release by inhibiting neuraminidase.
Quantitative Data: Inhibitory Potency
The effectiveness of oseltamivir is quantified by its 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀), which is the concentration of the drug required to inhibit 50% of the neuraminidase activity in vitro. These values vary depending on the influenza virus type, subtype, and the presence of resistance mutations.
Table 1: Oseltamivir IC₅₀/EC₅₀ Values for Susceptible Influenza Strains
| Virus Strain/Subtype | Assay Type | IC₅₀/EC₅₀ (nM) | Reference |
|---|---|---|---|
| Influenza A/NWS/33 (H1N1) | Chemiluminescent | 0.51 | [10] |
| Influenza A/Victoria/3/75 (H3N2) | Chemiluminescent | 0.19 | [10] |
| Influenza A/Duck/MN/1525/81 (H5N1) | Chemiluminescent | 0.70 | [10] |
| Influenza A(H1N1)pdm09 (Wild-Type) | Bioluminescent | 0.21 (mean) |[11] |
Table 2: Impact of Resistance Mutations on Oseltamivir IC₅₀
| Virus Strain | Neuraminidase Mutation | Fold Increase in IC₅₀ | Reference |
|---|---|---|---|
| A(H1N1)pdm09 | H275Y | >52-fold | [11] |
| A(H5N1) | H274Y | 900- to 2,500-fold | [12] |
| A(H5N1) | H274Y + I222M | ~8,000-fold | [12] |
| A(H1N1)pdm09 | H275Y + I223V | ~1,733-fold | [13] |
| A(H1N1)pdm09 | H275Y + S247N | ~7,000-fold | [13] |
| A/Victoria/3/75 (H3N2) | I222T | 16-fold |[14] |
Note: H274Y and H275Y refer to the same amino acid position in N1 and N1-like neuraminidases; numbering may differ based on the reference strain. The H275Y mutation is a common cause of resistance, altering the pocket where oseltamivir's pentyl group binds.[13]
Experimental Protocols
The characterization of oseltamivir's mechanism of action relies on several key experimental methodologies.
4.1 Neuraminidase Inhibition (NI) Assay This is the primary method for determining the IC₅₀ of neuraminidase inhibitors. Several formats exist, but they share a common principle.
-
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of neuraminidase by 50%.
-
General Protocol:
-
Virus Preparation: A standardized amount of influenza virus or purified recombinant neuraminidase is prepared.
-
Inhibitor Dilution: The inhibitor (e.g., oseltamivir carboxylate) is serially diluted across a 96-well plate.
-
Incubation: The virus/enzyme is added to the wells containing the inhibitor and incubated for a specific period (e.g., 20-30 minutes at 37°C) to allow for binding.[10]
-
Substrate Addition: A substrate that produces a detectable signal upon cleavage by neuraminidase is added to all wells.
-
Signal Detection: After a second incubation period, the signal is measured using a plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10][15]
-
-
Assay Variants:
-
Fluorescence-based (e.g., NA-Fluor): Uses a fluorogenic substrate like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage releases the fluorescent 4-methylumbelliferone.[15][16]
-
Chemiluminescence-based (e.g., NA-Star, NA-XTD): Employs a 1,2-dioxetane derivative of sialic acid as a substrate. Enzymatic cleavage leads to the emission of light, which is quantified with a luminometer.[10][15]
-
Bioluminescence-based (e.g., QFlu): A newer method designed for rapid detection, including directly from clinical specimens.[11][17]
-
Caption: Workflow for a typical Neuraminidase Inhibition (NI) Assay.
4.2 X-ray Crystallography This technique provides high-resolution, three-dimensional structural information about the neuraminidase enzyme and how oseltamivir binds within its active site.
-
Objective: To determine the atomic coordinates of the neuraminidase-oseltamivir complex.
-
Methodology:
-
Protein Expression and Purification: The ectodomain of the neuraminidase protein is overexpressed (e.g., in insect cells) and purified to homogeneity.[13]
-
Crystallization: The purified protein is crystallized, often by vapor diffusion.
-
Soaking or Co-crystallization: Oseltamivir is introduced to the protein either by soaking the pre-formed crystals in a solution containing the inhibitor or by co-crystallizing the protein in the presence of the inhibitor.[18]
-
X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam (often from a synchrotron source), and the resulting diffraction pattern is recorded.[7][8]
-
Structure Determination: The diffraction data is processed to calculate an electron density map, from which the 3D atomic structure of the complex is built and refined.[7][8]
-
4.3 Molecular Dynamics (MD) Simulations MD simulations are computational methods used to study the physical movements of atoms and molecules over time, providing insights into the binding process and stability of the drug-enzyme complex.
-
Objective: To understand the dynamic process of oseltamivir binding to neuraminidase and the energetic landscape of the interaction.
-
Methodology:
-
System Setup: A simulation system is built starting from a crystal structure (e.g., PDB ID: 2QWK) of the neuraminidase-oseltamivir complex, which is then solvated in a water box with ions to mimic physiological conditions.[1]
-
Simulation: The forces between atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to simulate the trajectory of the atoms over time (often on the scale of microseconds).[5]
-
Analysis: The resulting trajectories are analyzed to study the stability of interactions, identify key metastable states, calculate binding free energies, and observe conformational changes in the protein and inhibitor.[1][5][9]
-
Conclusion
Oseltamivir acetate's mechanism of action is a well-characterized example of successful structure-based drug design. As the prodrug of oseltamivir carboxylate, it functions as a high-affinity competitive inhibitor of the influenza neuraminidase enzyme. By binding to the conserved active site, it mimics the transition state of the natural substrate, sialic acid, and prevents the cleavage necessary for the release of new virions from infected cells. The efficacy of this inhibition is supported by extensive quantitative data from in vitro assays and a deep molecular understanding derived from crystallographic and computational studies. While the emergence of resistance through mutations in the neuraminidase gene remains a clinical challenge, the detailed knowledge of oseltamivir's mechanism of action provides a critical foundation for monitoring resistance and designing the next generation of anti-influenza therapeutics.
References
- 1. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oseltamivir - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]
- 6. Neuraminidase inhibitors for preventing and treating influenza in adults and children - Neuraminidase inhibitors for influenza: a systematic review and meta-analysis of regulatory and mortality data - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The elusive crystal structure of the neuraminidase inhibitor Tamiflu (oseltamivir phosphate): molecular details of action - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. rcsb.org [rcsb.org]
- 9. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evolution of Oseltamivir Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
Early discovery and development of Oseltamivir-acetate
An In-depth Technical Guide on the Early Discovery and Development of Oseltamivir-Acetate
Introduction
Oseltamivir, marketed under the brand name Tamiflu®, is an orally administered antiviral medication for the treatment and prevention of influenza A and B virus infections.[1] Its development by Gilead Sciences and subsequent commercialization by Hoffmann-La Roche marked a significant advancement in influenza therapy, offering the first neuraminidase inhibitor available in pill form.[2][3] The journey from concept to clinical application was a landmark achievement in rational drug design, leveraging structural biology to create a potent and selective inhibitor of a key viral enzyme. This guide provides a detailed overview of the core scientific and technical aspects of oseltamivir's early discovery and development, intended for researchers and professionals in the field of drug development.
Mechanism of Action
Oseltamivir phosphate is a prodrug that, after oral administration, is readily absorbed and extensively converted by hepatic esterases into its active metabolite, oseltamivir carboxylate.[4][5][6] The antiviral activity of oseltamivir is entirely dependent on this active form.
The influenza virus relies on the enzyme neuraminidase (NA) to complete its replication cycle. NA is a glycoprotein on the surface of the virus that cleaves the terminal sialic acid residues from glycoconjugates on the surface of infected cells.[1] This action is crucial for the release of newly formed progeny virions from the host cell, preventing their aggregation at the cell surface and facilitating their spread to uninfected cells.[4][5]
Oseltamivir carboxylate is a potent and selective competitive inhibitor of the neuraminidase enzyme of both influenza A and B viruses.[7] As an analogue of the transition state of sialic acid, it binds to the active site of the neuraminidase enzyme, preventing it from cleaving its natural substrate.[1] This inhibition of NA activity results in the aggregation of newly synthesized viruses on the host cell surface and a reduction in viral spread within the respiratory tract.[4] The requirement for viral replication explains why the initiation of treatment within 48 hours of symptom onset is critical for maximum efficacy.[4]
Drug Discovery and Development Workflow
The development of oseltamivir is a prime example of structure-based drug design.[8][9] Scientists at Gilead Sciences utilized X-ray crystal structures of the influenza neuraminidase active site to design inhibitors that mimicked the transition state of its natural substrate, sialic acid.[8]
The initial breakthrough in NA inhibitors was zanamivir, which was effective but had poor oral bioavailability. The primary challenge for the Gilead team was to design a potent inhibitor with good oral absorption. The key steps in this process were:
-
Lead Identification: Starting with sialic acid analogues, researchers identified the importance of key functional groups for binding to the NA active site.
-
Structural Modification for Oral Bioavailability: The hydrophilic glycerol side chain of sialic acid analogues was replaced with a lipophilic pentyl ether group. This significantly improved oral absorption.
-
Core Scaffold Modification: The dihydropyran ring was replaced with a more stable carbocyclic cyclohexene ring, leading to the core structure of oseltamivir.[10]
-
Prodrug Strategy: To further enhance bioavailability, the active molecule, oseltamivir carboxylate, was converted into an ethyl ester prodrug, oseltamivir phosphate.[11] This prodrug is well-absorbed and rapidly converted to the active form in the body.[5]
The initial scalable synthesis of oseltamivir utilized (-)-shikimic acid, a natural product extracted from Chinese star anise, as the starting material.[12]
Pharmacokinetic Profile
Oseltamivir is administered as the phosphate salt prodrug to improve oral bioavailability. It is rapidly and extensively hydrolyzed by esterases, primarily in the liver, to the active oseltamivir carboxylate.[5][13]
| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active) | Reference(s) |
| Oral Bioavailability | >80% (as carboxylate) | N/A | [1][7] |
| Time to Peak Plasma | Not specified | 3-4 hours | [6] |
| Plasma Protein Binding | 42% | ~3% | [5][6] |
| Volume of Distribution | Not specified | 23-26 Liters | [1][7] |
| Metabolism | Extensively hydrolyzed by hepatic esterases | Not further metabolized | [5][7] |
| Elimination Half-life | 1-3 hours | 6-10 hours | [1][6] |
| Excretion | N/A | >90% via urine | [1][6] |
Preclinical and Clinical Efficacy
In Vitro Activity
Oseltamivir carboxylate demonstrates potent inhibitory activity against a wide range of influenza A and B virus strains in vitro.
| Influenza Virus Strain | Median IC₅₀ (nM) | Reference(s) |
| Influenza A/H1N1 | 2.5 | [4] |
| Influenza A/H3N2 | 0.96 | [4] |
| Influenza B | 60 | [4] |
IC₅₀ (50% inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity.
In Vivo Animal Models
The efficacy of oseltamivir has been demonstrated in various animal models, including mice and ferrets, which are considered appropriate models for studying human influenza.[14] Studies showed that oseltamivir treatment significantly reduced viral titers in the respiratory tract, mitigated clinical symptoms such as weight loss and fever, and increased survival rates in animals lethally challenged with influenza viruses, including highly pathogenic strains like H5N1.[14][15]
Early Clinical Trial Data
The approval of oseltamivir by the FDA in 1999 was based on data from double-blind, placebo-controlled clinical trials.[1] These trials established the efficacy of oseltamivir in treating and preventing influenza.
| Efficacy Endpoint | Result | Reference(s) |
| Treatment in Adults | Reduces duration of illness by 16.8-30% (approx. 1-1.5 days) | [4][16][17] |
| Reduces severity of illness by ~38-40% | [4][16] | |
| Reduces risk of lower respiratory tract complications | [1][17] | |
| Treatment in Children (1-12 yrs) | Reduces median duration of illness by 37% (approx. 1.5 days) | [18] |
| Reduces incidence of acute otitis media by 43% | [18] | |
| Prophylaxis (Post-exposure) | Provides 92% protection rate in elderly residential care setting | [18] |
| Reduces symptomatic influenza in households | [17] |
A key finding from clinical studies was the critical importance of early treatment initiation. When therapy was started within 12 hours of symptom onset, the duration of illness was reduced by an additional 3.1 days compared to starting treatment at 48 hours.[19]
Experimental Protocols
Neuraminidase Inhibition (NI) Assay (Chemiluminescence-based)
This protocol describes a general method for determining the 50% inhibitory concentration (IC₅₀) of oseltamivir carboxylate against influenza viruses.
1. Materials and Reagents:
-
Influenza virus isolates
-
Oseltamivir carboxylate (serial dilutions)
-
Chemiluminescent NA substrate (e.g., 1,2-dioxetane derivative of sialic acid)
-
Assay buffer
-
Accelerator solution
-
Solid white 96-well microplates
-
Luminometer
2. Procedure:
-
Prepare serial dilutions of oseltamivir carboxylate in assay buffer.
-
Add 25 µL of each drug dilution to triplicate wells of a 96-well plate. Include virus-only (no drug) and buffer-only (no virus) controls.
-
Add 25 µL of the standardized influenza virus preparation to each well (except buffer-only controls).
-
Incubate the plate for 20-30 minutes at 37°C to allow the inhibitor to bind to the neuraminidase.[20]
-
Add 50 µL of the chemiluminescent substrate to all wells.
-
Incubate the plate for an additional 30 minutes at 37°C.[20]
-
Immediately before reading, add the accelerator solution according to the manufacturer's instructions.
-
Measure the relative light units (RLU) using a luminometer.[20]
3. Data Analysis:
-
Subtract the background RLU (buffer-only wells) from all other readings.
-
Calculate the percentage of NA inhibition for each drug concentration relative to the virus-only control wells.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the IC₅₀ value using a nonlinear regression curve fit (e.g., four-parameter logistic curve).[21]
In Vivo Efficacy Study in the Ferret Model
Ferrets are a standard model for influenza as their disease manifestation closely resembles that in humans.[14]
1. Animals and Acclimatization:
-
Use purpose-bred, influenza-naïve adult ferrets.
-
House animals individually in a biosafety level 2 or 3 facility.
-
Allow for an acclimatization period of at least 7 days.
2. Experimental Design:
-
Groups: At a minimum, include a placebo-treated group and one or more oseltamivir-treated groups.
-
Dosage: Oseltamivir is typically administered orally twice daily (e.g., 10-25 mg/kg/day).[14]
-
Timing: Treatment can be initiated prophylactically (before infection) or therapeutically (e.g., 24 hours post-infection).[14][22]
3. Procedure:
-
Lightly anesthetize ferrets and inoculate them intranasally with a standardized dose of influenza virus.
-
Begin treatment with oseltamivir or placebo at the designated time and continue for a set duration (e.g., 5 days).
-
Monitor animals daily for clinical signs:
-
Body temperature (via subcutaneous transponder).[14]
-
Body weight.
-
Clinical signs of illness (e.g., activity level, sneezing, nasal discharge).
-
-
Collect nasal washes or throat swabs on designated days post-infection to measure viral shedding.
-
Determine viral titers in the collected samples using methods such as the 50% tissue culture infectious dose (TCID₅₀) assay or quantitative PCR.[22]
4. Endpoints and Analysis:
-
Primary Endpoints: Reduction in viral titers in respiratory secretions, reduction in fever duration, and attenuation of weight loss compared to the placebo group.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the outcomes between treated and placebo groups.
Conclusion
The early discovery and development of this compound represent a triumph of modern, structure-based drug design. By systematically modifying a lead compound to enhance its pharmacological properties, specifically oral bioavailability, scientists were able to create a first-in-class oral therapy for influenza. The comprehensive preclinical and clinical evaluation confirmed its mechanism of action and established its efficacy and safety profile, ultimately providing a crucial tool in the management of seasonal and pandemic influenza. The story of oseltamivir remains a guiding example for antiviral drug development.
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of oseltamivir at Gilead Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mims.com [mims.com]
- 7. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [PDF] Discovery and development of GS 4104 (oseltamivir): an orally active influenza neuraminidase inhibitor. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The development history of tamiflu oseltamivir | PDF [slideshare.net]
- 11. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 13. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Oseltamivir Therapy in Ferrets Inoculated with Different Clades of H5N1 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Tamiflu fiasco and lessons learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oseltamivir for influenza in adults and children: systematic review of clinical study reports and summary of regulatory comments | The BMJ [bmj.com]
- 18. gilead.com [gilead.com]
- 19. researchgate.net [researchgate.net]
- 20. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 21. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility | PLOS Pathogens [journals.plos.org]
Oseltamivir-acetate chemical properties and structure
An In-depth Technical Guide on the Chemical Properties and Structure of Oseltamivir Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for oseltamivir acetate. Oseltamivir acetate is recognized as an impurity of the antiviral drug oseltamivir, which is a potent inhibitor of the influenza A and B virus neuraminidase.
Chemical Structure and Identification
Oseltamivir acetate is a derivative of oseltamivir, characterized by an additional acetyl group. The chemical structure and identifiers are summarized below.
Table 1: Chemical Identification of Oseltamivir Acetate and Oseltamivir
| Identifier | Oseltamivir Acetate | Oseltamivir |
| IUPAC Name | ethyl (3R,4R,5S)-4,5-diacetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate | ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate[1] |
| CAS Number | 1191921-01-3[2] | 196618-13-0[1] |
| Molecular Formula | C18H30N2O5[2][3][4] | C16H28N2O4 |
| SMILES | O=C(C1=C--INVALID-LINK----INVALID-LINK----INVALID-LINK--C1)OCC[2][4] | CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC[5] |
Physicochemical Properties
The physicochemical properties of oseltamivir acetate are presented in Table 2, with comparative data for the parent compound, oseltamivir.
Table 2: Physicochemical Properties
| Property | Oseltamivir Acetate | Oseltamivir |
| Molecular Weight | 354.44 g/mol [2][3] | 312.40 g/mol (free base)[6] |
| Appearance | White to off-white solid[2] | White crystalline solid (phosphate salt)[6] |
| Solubility | Soluble in DMSO (50 mg/mL)[2] | Oseltamivir phosphate is highly soluble in water[7] |
| pKa (Strongest Basic) | Not available | 9.31 (Predicted)[8][9] |
| logP | Not available | 1.1 (Predicted)[8] |
Mechanism of Action of Oseltamivir
Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[6][10][11] This active metabolite acts as a competitive inhibitor of the influenza virus's neuraminidase enzyme.[8][10] Neuraminidase is crucial for the release of newly formed viral particles from infected cells.[10][11] By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus.[11][12]
Experimental Protocols
Analytical Methodologies for Oseltamivir
Several analytical methods have been developed for the quantification of oseltamivir, which could be adapted for the analysis of oseltamivir acetate.
A. High-Performance Liquid Chromatography (HPLC)
-
Method 1: UV Detection
-
Column: Hypersil Gold C18.
-
Mobile Phase: Methanol-phosphate buffer (pH 2.5; 0.1 M) (50:50).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[13]
-
-
Method 2: UV Detection with Gradient Elution
-
Column: Kromasil C18.
-
Mobile Phase: Gradient of acetonitrile and triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.[13]
-
-
Method 3: Alkaline Mobile Phase
-
Method 4: HPLC with Tandem Mass Spectrometry (MS/MS)
-
This is a highly sensitive method for the simultaneous assay of oseltamivir and its active metabolite, oseltamivir carboxylate, in biological samples.[13]
-
B. Colorimetric Methods
-
Principle: These methods are based on the formation of a colored ion-pairing complex between the amine group of oseltamivir and an anionic dye, such as Congo red or bromochlorophenol blue. The colored complex is then extracted into an organic solvent (e.g., ethyl acetate) and quantified by measuring its absorbance at a specific wavelength.[7][13]
-
Congo Red Assay:
Synthesis of Oseltamivir
The commercial synthesis of oseltamivir starts from shikimic acid, a biomolecule extracted from Chinese star anise.[15] The synthesis involves multiple steps to introduce the necessary functional groups and control the stereochemistry at the three chiral centers.[15] The synthesis of oseltamivir acetate would likely follow a similar pathway, with an additional acetylation step to convert the primary amine at position 5 to an acetamide.
A key transformation in some synthetic routes is the aziridination of a cyclohexene derivative, followed by regioselective ring-opening to introduce the amino and ether functionalities.[16]
Conclusion
Oseltamivir acetate is an impurity of oseltamivir, differing by the presence of a second acetyl group. The analytical methods established for oseltamivir can serve as a foundation for the detection and quantification of this impurity. Understanding the chemical properties and synthesis of oseltamivir provides a framework for investigating oseltamivir acetate.
References
- 1. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oseltamivir-acetate | CymitQuimica [cymitquimica.com]
- 4. This compound|CAS 1191921-01-3|DC Chemicals [dcchemicals.com]
- 5. Oseltamivir - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]
- 13. rjpbcs.com [rjpbcs.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 16. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
In vitro evaluation of Oseltamivir-acetate against influenza strains
An In-Depth Technical Guide to the In Vitro Evaluation of Oseltamivir-Acetate Against Influenza Strains
Introduction
Influenza viruses, responsible for seasonal epidemics and occasional pandemics, pose a significant global health threat. Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza infections. It is a neuraminidase inhibitor, designed to halt the spread of the virus within the respiratory tract.[1][2] The in vitro evaluation of oseltamivir is critical for determining its efficacy against circulating and emerging influenza strains, monitoring for the development of antiviral resistance, and guiding drug development efforts. This guide provides a comprehensive overview of the core methodologies, data interpretation, and mechanisms relevant to the in vitro assessment of oseltamivir against influenza A and B viruses.
Mechanism of Action: Oseltamivir
Oseltamivir phosphate is a prodrug that is administered in an inactive form.[2] Following oral administration, it is readily absorbed and converted by esterases, primarily in the liver, into its active metabolite, oseltamivir carboxylate.[3][4]
The active compound is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[4] Neuraminidase is a glycoprotein on the surface of the virus that is essential for the release of newly formed virus particles from infected host cells.[2] It achieves this by cleaving sialic acid residues on the host cell's surface, to which the new virions are attached.[2][5] By mimicking the natural substrate of neuraminidase, oseltamivir carboxylate binds to the enzyme's active site, competitively inhibiting its function.[2] This action prevents the release of progeny virions, thereby limiting the spread of the infection within the respiratory tract.[1][3]
Experimental Protocols
The in vitro activity of oseltamivir is primarily assessed through neuraminidase inhibition assays, which measure direct enzyme inhibition, and cell-based assays, which evaluate the drug's ability to inhibit viral replication.
Neuraminidase Inhibition (NI) Assay
This assay directly quantifies the ability of oseltamivir carboxylate to inhibit the enzymatic activity of viral neuraminidase. It is the most common method for determining the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit 50% of the enzyme's activity.[6]
Methodology:
-
Virus Preparation: Influenza virus isolates are cultured, and the virus concentration is standardized.
-
Drug Dilution: Oseltamivir carboxylate is serially diluted to create a range of concentrations.
-
Incubation: The diluted drug is incubated with a standardized amount of the virus (as the source of neuraminidase). This allows the inhibitor to bind to the NA enzyme.[7]
-
Substrate Addition: A fluorogenic or chemiluminescent substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA) is added to the mixture.[6]
-
Signal Detection: If the NA enzyme is active, it will cleave the substrate, generating a fluorescent or luminescent signal. The signal intensity is measured using a plate reader.[7]
-
IC50 Calculation: The percentage of NA inhibition is calculated for each drug concentration relative to a no-drug control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the drug concentration.[7]
Plaque Reduction Assay (PRA)
This cell-based assay measures the ability of an antiviral agent to inhibit the replication and cell-to-cell spread of a virus. The result is expressed as the 50% effective concentration (EC50), the drug concentration that reduces the number of plaques by 50%.[8]
Methodology:
-
Cell Culture: Confluent monolayers of susceptible cells, typically Madin-Darby Canine Kidney (MDCK) cells, are prepared in multi-well plates.[8]
-
Virus Inoculation: The cell monolayers are infected with a low multiplicity of infection (MOI) of the influenza virus (e.g., 25-60 plaque-forming units per well).[8]
-
Drug Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) supplemented with trypsin and serial dilutions of oseltamivir.[8][9]
-
Incubation: The plates are incubated for several days to allow for virus replication and plaque formation. Each plaque represents an area of virus-induced cell death originating from a single infectious virus particle.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.[10]
-
EC50 Calculation: The number of plaques is counted for each drug concentration. The EC50 is calculated by plotting the percentage of plaque reduction against the drug concentration.[8]
Cell Viability / Cytopathic Effect (CPE) Reduction Assay
This high-throughput assay measures the ability of a drug to protect cells from the virus-induced cell death, known as the cytopathic effect (CPE). It is often used for initial screening of antiviral compounds.
Methodology:
-
Cell Seeding: MDCK or other susceptible cells are seeded in 96-well plates.[11][12]
-
Treatment and Infection: The cells are treated with serial dilutions of oseltamivir and then infected with a specific dose of influenza virus.[10][11]
-
Incubation: The plates are incubated for several days until CPE is evident in the virus control wells (no drug).[12]
-
Viability Staining: A viability dye, such as MTT (Thiazolyl Blue Tetrazolium Bromide) or Neutral Red, is added to the wells.[11][12] Live cells metabolize the dye, producing a colored formazan product.
-
Absorbance Reading: The amount of colored product, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.[11]
-
EC50 Calculation: The 50% effective concentration (EC50) is calculated as the drug concentration that protects 50% of the cells from virus-induced death.[11]
Data Presentation: Oseltamivir Susceptibility
The susceptibility of various influenza strains to oseltamivir is summarized below. IC50 values are derived from neuraminidase inhibition assays, while EC50 values come from cell-based assays. Values can vary based on the specific assay protocol and virus strain used.
Table 1: Oseltamivir IC50 Values for Influenza A and B Strains (Neuraminidase Inhibition Assay)
| Influenza Strain/Subtype | Mean IC50 (nM) | IC50 Range (nM) | Notes |
| Influenza A(H1N1) | 1.34[13] | 0.1 - 2.5[3][11] | Generally susceptible. |
| Influenza A(H3N2) | 0.67 - 0.96[3][13] | 0.5 - 2.28[13][14] | Highly susceptible. |
| Influenza A(H5N1) | ~0.70[7] | - | Susceptible in wild-type strains. |
| Influenza B | 8.8 - 60[3][14] | 4.19 - 13[13] | Generally less susceptible than Influenza A.[3] |
| A(H1N1)pdm09 (H275Y mutant) | >78,000[15] | - | Highly reduced inhibition, indicating resistance.[16][17] |
| A(H3N2) (R292K mutant) | - | - | Known to confer high-level resistance.[18] |
Table 2: Oseltamivir EC50 Values for Influenza A Strains (Cell-Based Assays)
| Influenza Strain/Subtype | EC50 (µM) | Assay Type | Notes |
| A(H1N1) 2009 Reference Strain | 0.41[11] | Cell Viability | Baseline susceptibility for comparison. |
| Seasonal A(H1N1) 2023 Strains | <100 to >800[11] | Cell Viability | Some recent seasonal strains show reduced efficacy.[11] |
| A(H1N1) (Wild-Type) | 0.013[19] | Plaque Assay | |
| A(H1N1) (Wild-Type, obese-derived) | 0.0038[9] | Titer Reduction | Baseline from lean mice. |
| A(H1N1) (Oseltamivir-treated, obese-derived) | 0.2064[9] | Titer Reduction | Demonstrates phenotypic resistance shift after treatment. |
Oseltamivir Resistance
Antiviral resistance is a significant clinical concern. For oseltamivir, resistance is primarily associated with amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of oseltamivir carboxylate.[20] These mutations can arise spontaneously or be selected under drug pressure.[18]
-
Genotypic Resistance: Detected by sequencing the viral genome to identify known resistance-associated mutations.[20]
-
Phenotypic Resistance: Measured by a significant increase in the IC50 or EC50 values in in vitro assays compared to a wild-type reference virus.[20]
The most common and clinically relevant mutation is H275Y (histidine to tyrosine at position 275) in N1 neuraminidases, which confers high-level resistance to oseltamivir.[21][22] Other mutations, such as R292K and E119V in N2 neuraminidases, have also been identified.[18] Continuous surveillance through in vitro testing is essential to track the prevalence of resistant strains and inform public health responses.
Conclusion
The in vitro evaluation of this compound is a multi-faceted process essential for understanding its antiviral profile. Methodologies such as neuraminidase inhibition assays, plaque reduction assays, and CPE reduction assays provide quantitative data (IC50 and EC50 values) that define the drug's potency against various influenza strains. This information is vital for clinical decision-making, monitoring the emergence and spread of drug-resistant viruses, and developing next-generation antiviral therapies to combat the ever-evolving threat of influenza.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. mims.com [mims.com]
- 5. Oseltamivir - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Evolution of Oseltamivir Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. Consequences of resistance: in vitro fitness, in vivo infectivity, and transmissibility of oseltamivir‐resistant influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
In-depth Technical Guide: Pharmacokinetics and Metabolism of Oseltamivir Acetate In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of oseltamivir, an antiviral agent effective against influenza A and B viruses. Oseltamivir is administered as the ethyl ester prodrug, oseltamivir phosphate (referred to as oseltamivir acetate in the context of its ester linkage), which is rapidly converted in the body to its active metabolite, oseltamivir carboxylate.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Oseltamivir undergoes extensive first-pass metabolism, where it is converted to its active form. The pharmacokinetic profiles of both the prodrug and its active metabolite are well-characterized and predictable.
Absorption: Oseltamivir is readily absorbed from the gastrointestinal tract following oral administration.[1][2] The oral bioavailability of the active metabolite, oseltamivir carboxylate, is approximately 80%, indicating efficient absorption and conversion of the prodrug.[2]
Distribution: The volume of distribution for oseltamivir carboxylate in humans is estimated to be between 23 and 26 liters.[2] Oseltamivir is moderately bound to human plasma proteins (about 42%), while the active metabolite, oseltamivir carboxylate, exhibits negligible protein binding (approximately 3%).[1] This low level of protein binding for the active form allows for its wide distribution to sites of influenza virus infection, including the lungs, nasal mucosa, and middle ear.[3]
Metabolism: The conversion of oseltamivir to oseltamivir carboxylate is the primary metabolic pathway and is crucial for its antiviral activity. This hydrolysis is catalyzed by carboxylesterase 1 (CES1), which is predominantly found in the liver.[4][5] Genetic variants of CES1 have been shown to potentially impair this activation process.[5] Neither oseltamivir nor oseltamivir carboxylate are significant substrates or inhibitors of cytochrome P450 enzymes.[2]
Excretion: The primary route of elimination for oseltamivir carboxylate is renal excretion, accounting for over 99% of its clearance from the body.[6] Elimination occurs through both glomerular filtration and active tubular secretion via the organic anion transporter (OAT) system.[7][8] The co-administration of probenecid, an inhibitor of OATs, can significantly increase the plasma concentration and prolong the half-life of oseltamivir carboxylate.[8][9] Less than 20% of an oral dose is eliminated in the feces.[2]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for oseltamivir and its active metabolite, oseltamivir carboxylate, in healthy adult humans.
Table 1: Pharmacokinetic Parameters of Oseltamivir (Prodrug)
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | [2] |
| Elimination Half-life (t½) | 1-3 hours | [2] |
| Plasma Protein Binding | ~42% | [1] |
Table 2: Pharmacokinetic Parameters of Oseltamivir Carboxylate (Active Metabolite)
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~80% | [2] |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | [2] |
| Elimination Half-life (t½) | 6-10 hours | [2] |
| Volume of Distribution (Vd) | 23-26 L | [2] |
| Plasma Protein Binding | ~3% | [1] |
| Renal Clearance | >99% of total clearance | [6] |
Experimental Protocols
This section details common methodologies employed in the in vivo study of oseltamivir pharmacokinetics and metabolism.
In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of oseltamivir and oseltamivir carboxylate.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.[10]
-
Dosing: Oseltamivir phosphate is administered orally via gavage at a specified dose (e.g., 10 mg/kg).[10]
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo conversion of the prodrug.[10]
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.[10]
-
Bioanalysis: Plasma concentrations of oseltamivir and oseltamivir carboxylate are determined using a validated LC-MS/MS method.[10]
In Vivo Pharmacokinetic Study in a Ferret Model
The ferret is a well-established model for influenza research, and this protocol describes a typical pharmacokinetic study in this species.
-
Animal Model: Young adult male ferrets are often used.[11]
-
Dosing: Oseltamivir phosphate is typically dissolved in a sugar syrup and administered orally. A common dose is 5 mg/kg, which is considered equivalent to the 75 mg dose in humans.[12][13]
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose) from the jugular vein, often under light anesthesia.[11]
-
Plasma Preparation and Bioanalysis: Plasma is prepared and analyzed as described for the rat model.
Bioanalytical Method: LC-MS/MS for Oseltamivir and Oseltamivir Carboxylate in Plasma
This protocol provides a general outline for the simultaneous quantification of oseltamivir and its active metabolite in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: A solid-phase extraction (SPE) or protein precipitation method is typically used to extract the analytes from the plasma matrix.[14][15]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[1]
-
Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for oseltamivir, oseltamivir carboxylate, and their respective internal standards are monitored.[3]
-
Visualizations
Metabolic Pathway of Oseltamivir
Caption: Metabolic activation of oseltamivir phosphate.
Experimental Workflow for In Vivo Pharmacokinetic Study
References
- 1. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Probenecid and Oseltamivir Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 9. Pharmacokinetics and Tolerability of Oseltamivir Combined with Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A physiologically-based pharmacokinetic model of oseltamivir phosphate and its carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oseltamivir Population Pharmacokinetics in the Ferret: Model Application for Pharmacokinetic/Pharmacodynamic Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 13. Efficacy of Oseltamivir Therapy in Ferrets Inoculated with Different Clades of H5N1 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative determination of oseltamivir and oseltamivir carboxylate in human fluoride EDTA plasma including the ex vivo stability using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Oseltamivir-Acetate Prodrug Activation: A Technical Guide to Oseltamivir Carboxylate Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the critical activation process of the oseltamivir-acetate prodrug into its pharmacologically active form, oseltamivir carboxylate. Oseltamivir is a cornerstone antiviral medication for the treatment and prophylaxis of influenza A and B virus infections. Its efficacy is entirely dependent on its bioactivation within the body. This document provides a comprehensive overview of the enzymatic conversion, relevant experimental methodologies, and key quantitative data to support further research and development in this area.
Core Concepts: The Bioactivation Pathway
Oseltamivir is administered as an ethyl ester prodrug, this compound (oseltamivir phosphate), to enhance its oral bioavailability.[1][2] The antiviral activity is exerted by its active metabolite, oseltamivir carboxylate, which is a potent and selective inhibitor of the influenza virus neuraminidase enzyme.[1][2] This enzyme is crucial for the release of newly formed virus particles from infected cells, and its inhibition prevents the spread of the virus in the body.[1]
The conversion of the inactive prodrug to the active metabolite is a one-step hydrolysis reaction. This process is primarily catalyzed by human carboxylesterase 1 (hCE1) , an enzyme predominantly found in the liver .[3][4] Studies have shown that liver microsomes rapidly hydrolyze oseltamivir, while intestinal microsomes and plasma exhibit negligible activity.[3] The expression levels of hCE1 in individual liver samples directly correlate with the rate of oseltamivir hydrolysis.[4][5] It is important to note that another major human carboxylesterase, hCE2, is not involved in the activation of oseltamivir.[3][4]
Genetic polymorphisms in the CES1 gene, which encodes for the hCE1 enzyme, can significantly impact the rate of oseltamivir activation.[6] Certain variants, such as G143E, have been shown to impair this bioactivation, leading to higher plasma concentrations of the prodrug and lower concentrations of the active metabolite.[6] This variability can have implications for the therapeutic efficacy of the drug.
Furthermore, co-administration of drugs that are also substrates or inhibitors of hCE1 can lead to drug-drug interactions. For instance, the antiplatelet agent clopidogrel has been shown to inhibit the hydrolysis of oseltamivir, potentially reducing its antiviral effect.[4]
Quantitative Data on Oseltamivir Activation and Pharmacokinetics
The following tables summarize key quantitative data related to the enzymatic activation and pharmacokinetic properties of oseltamivir and oseltamivir carboxylate.
Table 1: Enzyme Kinetics of hCE1-Mediated Oseltamivir Hydrolysis
| Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) | Reference |
| Wild-Type hCE1 | 200 | 1.8 ± 1.1 | 0.009 | [5] |
| hCE1 G143E Variant | - | 0.7 ± 0.2 | - | [6] |
Note: Data for the G143E variant is presented as a percentage of the wild-type activity. A direct Km value was not available in the cited literature.
Table 2: Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in Healthy Adults (75 mg Dose)
| Parameter | Oseltamivir | Oseltamivir Carboxylate | Reference |
| Cmax (ng/mL) | 65 | 348 | [7] |
| AUC0-12h (ng·h/mL) | 112 | 2719 | [7] |
| Elimination Half-life (t1/2) | 1-3 hours | 6-10 hours | [3] |
| Bioavailability | <5% (as prodrug) | ~80% (as active metabolite) | [1] |
| Protein Binding | 42% | <3% | [7] |
Table 3: Inhibition of hCE1-Mediated Oseltamivir Activation
| Inhibitor | IC50 (µM) | Notes | Reference |
| Clopidogrel | ~50 | Inhibition of up to 90% at equal concentrations. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of oseltamivir activation.
In Vitro Oseltamivir Activation Assay using Human Liver Microsomes
This protocol is designed to assess the rate of oseltamivir conversion to oseltamivir carboxylate in a system that mimics the primary site of metabolism.
Materials:
-
Human liver microsomes (pooled or from individual donors)
-
Oseltamivir phosphate
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile
-
Internal standard (e.g., deuterated oseltamivir carboxylate)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 20 µg of protein) in potassium phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding oseltamivir phosphate to a final concentration of 200 µM.
-
Incubate the reaction at 37°C for a specified time (e.g., 10 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Transfer the supernatant for analysis by LC-MS/MS.
Quantification of Oseltamivir and Oseltamivir Carboxylate by LC-MS/MS
This method allows for the sensitive and specific quantification of both the prodrug and its active metabolite.
Sample Preparation (from in vitro assay or plasma):
-
Perform protein precipitation as described in the in vitro assay protocol.
-
Alternatively, for plasma samples, use solid-phase extraction (SPE) for cleaner extracts.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Oseltamivir: m/z 313.2 → 242.2
-
Oseltamivir Carboxylate: m/z 285.2 → 138.1
-
Internal Standard (d5-Oseltamivir Carboxylate): m/z 290.2 → 143.1
-
Expression and Purification of Recombinant hCE1
This protocol outlines the steps to produce purified hCE1 for detailed kinetic and inhibition studies.
Procedure:
-
Clone the cDNA of human CES1 into a suitable bacterial expression vector (e.g., pET vector with a His-tag).
-
Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8).
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and lyse them.
-
Purify the His-tagged hCE1 protein from the cell lysate using immobilized metal affinity chromatography (IMAC).
-
Verify the purity and identity of the recombinant protein by SDS-PAGE and Western blotting.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Metabolic activation of this compound.
Caption: Experimental workflow for oseltamivir activation analysis.
References
- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Oseltamivir and Oseltamivir Carboxylate Concentrations in Venous Plasma, Venous Blood, and Capillary Blood in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylesterase 1 polymorphism impairs oseltamivir bioactivation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oseltamivir and Oseltamivir Carboxylate Pharmacokinetics in Obese Adults: Dose Modification for Weight Is Not Necessary - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Basis of Oseltamivir's Interaction with Neuraminidase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Oseltamivir, commercially known as Tamiflu®, is a cornerstone of antiviral therapy against influenza A and B viruses.[1] Its efficacy lies in the targeted inhibition of viral neuraminidase, an essential enzyme for the release of progeny virions from infected host cells.[2][3][4] This technical guide provides a comprehensive overview of the structural biology governing the binding of oseltamivir's active metabolite, oseltamivir carboxylate, to neuraminidase. It will delve into the key molecular interactions, the thermodynamic and kinetic profiles of this binding, and the structural underpinnings of drug resistance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in antiviral drug discovery and development.
Mechanism of Action: A Competitive Inhibition Strategy
Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective competitive inhibitor of the neuraminidase enzyme.[1] The viral neuraminidase facilitates the cleavage of sialic acid residues from the surface of host cells, a crucial step for the release of newly synthesized virus particles.[3] Oseltamivir carboxylate, being a sialic acid analogue, binds to the active site of neuraminidase, preventing it from interacting with its natural substrate. This blockade of enzymatic activity leads to the aggregation of virions on the cell surface and a halt in the spread of the infection.[1][4]
Structural Insights into Oseltamivir-Neuraminidase Binding
The binding of oseltamivir carboxylate to the active site of neuraminidase is a highly specific interaction governed by a network of hydrogen bonds and hydrophobic contacts. X-ray crystallography and molecular dynamics simulations have provided detailed atomic-level views of this interaction.[2][5][6]
Key interacting residues in the neuraminidase active site include:
-
Arginine triad (R118, R292, R371): The carboxylate group of oseltamivir forms strong, bidentate hydrogen bonds with the guanidinium groups of these three highly conserved arginine residues.[2]
-
Glutamic acid 119 (E119) and Aspartic acid 151 (D151): The protonated amino group of oseltamivir forms hydrogen bonds with the side chains of these acidic residues.[2]
-
Arginine 152 (R152): The acetyl group of oseltamivir forms a hydrogen bond with the guanidine group of this residue.[2]
-
Tryptophan 178 (W178), Isoleucine 222 (I222), Arginine 224 (R224), and Alanine 246 (A246): The pentyl group of oseltamivir engages in hydrophobic interactions with these residues, contributing to the overall binding affinity.[2]
The following diagram illustrates the key interactions within the neuraminidase active site.
Figure 1: Key interactions between oseltamivir carboxylate and neuraminidase active site residues.
Quantitative Analysis of Oseltamivir Binding
The interaction between oseltamivir and neuraminidase has been quantified using various biophysical and biochemical techniques. The following tables summarize key binding parameters for wild-type and mutant neuraminidase enzymes.
Table 1: Thermodynamic Parameters of Oseltamivir Binding to Wild-Type and Mutant Neuraminidase
| Neuraminidase Variant | Dissociation Constant (Kd) (nM) | Gibbs Free Energy (ΔG) (kcal/mol) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) | Reference |
| Wild-Type (A/H1N1) | 140 | -9.4 | -10.8 | 1.5 | [7] |
| I223V Mutant | - | - | - | - | [7] |
| S247N Mutant | - | - | - | - | [7] |
| H275Y Mutant | - | - | - | - | [7] |
| Wild-Type (H7N9) | - | -15.46 ± 0.23 | - | - | [8] |
| E119V Mutant (H7N9) | - | -11.72 ± 0.21 | - | - | [8] |
Data for some mutants were not available in the cited sources.
Table 2: Inhibition of Neuraminidase Activity by Oseltamivir
| Virus Strain/Neuraminidase Mutant | IC50 (nM) | Fold Increase in IC50 vs. Wild-Type | Reference |
| Wild-Type (N3) | 0.50 | - | [9] |
| H275Y Mutant (A/WSN/1933 H1N1) | - | 750 | [7] |
| Oseltamivir-resistant A(H1N1)pdm09 (H275Y) | 11.02 - 19.09 | 53 - 91 | [10] |
The Structural Basis of Oseltamivir Resistance
The emergence of oseltamivir-resistant influenza strains is a significant clinical concern. Resistance is primarily conferred by mutations in the neuraminidase gene that alter the drug's binding affinity.[11][12]
The most common resistance mutation is H275Y (in N1 numbering).[11][13] The substitution of histidine with the bulkier tyrosine residue at position 275 leads to a conformational change in the active site. This change disrupts the hydrophobic pocket that accommodates the pentyl group of oseltamivir, thereby reducing the drug's binding affinity.[5]
Other notable resistance mutations include:
-
N295S (N294S in N2 numbering): This mutation can also lead to intermediate-level resistance.[11]
-
E119V: This mutation has been shown to decrease the binding affinity of oseltamivir.[8]
-
I223V and S247N: While conferring only a moderate reduction in oseltamivir affinity on their own, these mutations can significantly enhance resistance when combined with the H275Y mutation.[7]
The following diagram illustrates the logical flow of how resistance mutations impact oseltamivir binding.
Figure 2: Logical flow of the oseltamivir resistance mechanism due to neuraminidase mutations.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of oseltamivir-neuraminidase interactions. Below are outlines of key experimental protocols.
Neuraminidase Inhibition Assay (Fluorometric)
This assay measures the ability of oseltamivir to inhibit the enzymatic activity of neuraminidase.
-
Reagents and Materials:
-
Purified recombinant neuraminidase or viral lysate
-
Oseltamivir carboxylate serial dilutions
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Add diluted neuraminidase enzyme to the wells of a 96-well plate.
-
Add serial dilutions of oseltamivir carboxylate to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[9]
-
Initiate the enzymatic reaction by adding the MUNANA substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (excitation ~365 nm, emission ~450 nm).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]
-
The following diagram outlines the workflow for a neuraminidase inhibition assay.
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]
- 4. hemagglutinin-precursor.com [hemagglutinin-precursor.com]
- 5. scispace.com [scispace.com]
- 6. rcsb.org [rcsb.org]
- 7. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Investigations and Binding Mechanisms of Oseltamivir Drug Resistance Conferred by the E119V Mutation in Influenza H7N9 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional and Structural Analysis of Influenza Virus Neuraminidase N3 Offers Further Insight into the Mechanisms of Oseltamivir Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Structural basis for oseltamivir resistance of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Studies of Oseltamivir-Acetate for Influenza A and B
Introduction
Oseltamivir, marketed under the brand name Tamiflu, is an antiviral medication utilized for the treatment and prevention of infections caused by influenza A and B viruses.[1][2] It was the first orally active neuraminidase inhibitor to be commercially developed.[3] Oseltamivir is a prodrug, meaning it is administered in an inactive form (oseltamivir phosphate) and is subsequently converted in the body to its active metabolite, oseltamivir carboxylate.[4][5][6] The development of oseltamivir marked a significant advancement in influenza therapeutics, offering a targeted antiviral approach. For maximum efficacy, treatment should be initiated within 48 hours of the onset of flu symptoms.[2][4] This document provides a detailed overview of the foundational studies on oseltamivir, focusing on its mechanism of action, pharmacokinetics, efficacy, and the experimental protocols used in its initial evaluation.
Mechanism of Action
Oseltamivir's antiviral activity is rooted in its ability to selectively inhibit the neuraminidase enzyme of influenza A and B viruses.[5][7] This enzyme is a glycoprotein found on the surface of the virus and is crucial for the release of newly formed virus particles from infected host cells.[7][8] By cleaving sialic acid residues on the host cell surface, neuraminidase allows the progeny virions to detach and infect other cells, thus propagating the infection.[1]
Oseltamivir carboxylate, the active form of the drug, acts as a competitive inhibitor of the neuraminidase enzyme.[1] Its structure mimics the natural substrate (sialic acid), allowing it to bind to the active site of the enzyme with high affinity.[1] This binding prevents the enzyme from performing its function, leading to the aggregation of new virions on the host cell surface and inhibiting their release.[4] This interruption of the viral replication cycle limits the spread of the virus within the respiratory tract.[4]
Pharmacokinetics
Oseltamivir phosphate is readily absorbed from the gastrointestinal tract following oral administration and is extensively converted to its active metabolite, oseltamivir carboxylate, by esterases located primarily in the liver.[6][7] At least 75% of an oral dose reaches the systemic circulation as the active metabolite.[4][8] The pharmacokinetic properties of oseltamivir and its active metabolite are summarized in the table below.
Table 1: Pharmacokinetic Properties of Oseltamivir and Oseltamivir Carboxylate
| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active Metabolite) | Reference(s) |
| Bioavailability | >80% (as carboxylate) | Approx. 75% of oral dose | [1][5] |
| Time to Peak Plasma Conc. | - | 3-4 hours | [5] |
| Plasma Protein Binding | 42% | ~3% | [5][7] |
| Metabolism | Extensively hydrolyzed by hepatic esterases to oseltamivir carboxylate. | Not further metabolized. | [7][8] |
| Volume of Distribution (Vd) | - | 23-26 Liters | [1][8] |
| Elimination Half-life | 1-3 hours | 6-10 hours | [1][5] |
| Excretion | - | >90% via urine | [1][5] |
digraph "Oseltamivir Pharmacokinetics" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];"Oral_Admin" [label="Oral Administration\n(Oseltamivir Phosphate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GI_Tract" [label="GI Tract Absorption", fillcolor="#FBBC05"]; "Liver" [label="Liver\n(First-Pass Metabolism)", fillcolor="#FBBC05"]; "Systemic_Circulation" [label="Systemic Circulation", shape=ellipse, fillcolor="#FFFFFF"]; "Prodrug_Circ" [label="<5% Prodrug", fillcolor="#F1F3F4", shape=note]; "Active_Drug_Circ" [label=">75% Active Metabolite\n(Oseltamivir Carboxylate)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; "Distribution" [label="Distribution to Tissues\n(e.g., Respiratory Tract)", fillcolor="#FBBC05"]; "Elimination" [label="Renal Excretion\n(>90% as Active Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Oral_Admin" -> "GI_Tract"; "GI_Tract" -> "Liver" [label="Readily Absorbed"]; "Liver" -> "Systemic_Circulation" [label="Conversion via\nEsterases"]; "Systemic_Circulation" -> "Prodrug_Circ"; "Systemic_Circulation" -> "Active_Drug_Circ"; "Systemic_Circulation" -> "Distribution"; "Systemic_Circulation" -> "Elimination"; }
Efficacy from Initial Clinical Studies
Initial randomized controlled trials in adults with naturally acquired influenza demonstrated that oseltamivir treatment, when initiated within 36-48 hours of symptom onset, significantly reduced the duration and severity of the illness compared to placebo.
Table 2: Summary of Efficacy Data from Initial Oseltamivir Clinical Trials in Adults
| Efficacy Endpoint | Oseltamivir (75 mg twice daily) | Placebo | Outcome | Reference(s) |
| Median Duration of Illness | 87.4 hours | 116.5 hours | 25% reduction (29 hours) | [9] |
| Median Duration of Illness (treatment within 24h) | 74.5 hours | 117.5 hours | 37% reduction (43 hours) | [9] |
| Reduction in Illness Severity | - | - | 35-38% reduction compared to placebo | [4][10] |
| Reduction of Secondary Complications (e.g., pneumonia) | - | - | ~50% reduction | [4] |
| Reduction in Viral Shedding | - | - | Significant reduction in quantity and duration | [9][10] |
Studies in infants and children also showed positive outcomes, with oseltamivir treatment leading to a rapid decrease in viral load and a shortening of the duration and severity of symptoms.[11] However, some studies have suggested that the clinical effectiveness of oseltamivir may be greater against influenza A than influenza B infections.[11][12]
In Vitro Inhibitory Activity
The antiviral activity of oseltamivir carboxylate has been quantified through in vitro assays determining the concentration required to inhibit 50% of the neuraminidase enzyme activity (IC50).
Table 3: In Vitro Neuraminidase Inhibitory Activity of Oseltamivir Carboxylate
| Influenza Virus Type/Subtype | Median IC50 (nM) | Reference(s) |
| Influenza A/H1N1 | 2.5 | [4] |
| Influenza A/H3N2 | 0.96 | [4] |
| Influenza B | 60 | [4] |
Experimental Protocols
The evaluation of oseltamivir's efficacy relied on a series of standardized in vitro and in vivo experimental protocols.
1. Neuraminidase Inhibition (NI) Assay:
-
Objective: To determine the concentration of oseltamivir carboxylate required to inhibit 50% of the influenza neuraminidase enzyme activity (IC50).
-
Methodology:
-
Influenza virus neuraminidase is incubated with a fluorescent or chemiluminescent substrate (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid - MUNANA).
-
The enzyme cleaves the substrate, releasing a product that can be quantified by measuring fluorescence or luminescence.
-
The assay is repeated with serial dilutions of oseltamivir carboxylate.
-
The reduction in signal in the presence of the inhibitor is used to calculate the percentage of inhibition.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cell-Based Antiviral Activity Assay (Plaque Reduction Assay):
-
Objective: To measure the ability of oseltamivir to inhibit influenza virus replication in a cell culture system.
-
Methodology:
-
Confluent monolayers of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) are infected with a known amount of influenza virus.
-
After a brief incubation period to allow for viral adsorption, the inoculum is removed.
-
The cells are then overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of oseltamivir. This overlay restricts the spread of progeny virus to adjacent cells, resulting in localized areas of cell death known as plaques.
-
After incubation for 2-3 days, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number and size of plaques are quantified for each drug concentration and compared to an untreated control. The concentration of the drug that reduces the number of plaques by 50% (EC50) is calculated.
-
3. In Vivo Animal Models (Mouse/Ferret Models):
-
Objective: To evaluate the efficacy of oseltamivir in a living organism, assessing its impact on disease progression, viral replication, and survival.
-
Methodology:
-
Animals (commonly mice or ferrets, as their response to influenza infection mimics that of humans) are intranasally inoculated with a lethal or sub-lethal dose of influenza virus.
-
Treatment with oseltamivir (administered orally) or a placebo is initiated at a specified time point (e.g., 4 hours before or 24 hours after infection) and continued for a defined period (e.g., 5 days).
-
Endpoints for efficacy evaluation include:
-
Morbidity: Monitoring of weight loss and clinical signs of illness.
-
Mortality: Recording survival rates over a period of 14-21 days.
-
Viral Titers: Harvesting of lungs and nasal tissues at various time points to quantify the amount of virus present, typically via plaque assay or RT-PCR.
-
Histopathology: Examination of lung tissue for inflammation and damage.
-
-
Development of Resistance
Resistance to oseltamivir can emerge through mutations in the viral neuraminidase or hemagglutinin genes.[13] The most well-characterized neuraminidase mutation conferring oseltamivir resistance is the H275Y substitution (a change from histidine to tyrosine at position 275) in N1 subtype viruses.[14][15] This mutation prevents the conformational change in the enzyme's active site that is necessary for oseltamivir to bind effectively, thereby reducing the drug's inhibitory capacity.[15] While resistance was relatively uncommon in early studies, monitoring for resistant strains is a critical component of influenza surveillance.[15]
Conclusion
The initial studies on oseltamivir-acetate established it as a potent and selective inhibitor of influenza A and B virus neuraminidase. As an orally bioavailable prodrug, it demonstrated significant clinical efficacy in reducing the duration and severity of influenza illness when administered early in the course of infection. Its pharmacokinetic profile is characterized by efficient conversion to the active carboxylate form, which has a half-life that supports twice-daily dosing. The foundational in vitro and in vivo experimental work provided a clear understanding of its mechanism of action and established the basis for its widespread clinical use in the management of seasonal and pandemic influenza.
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]
- 3. Synthesis and Application of Oseltamivir acid_Chemicalbook [chemicalbook.com]
- 4. droracle.ai [droracle.ai]
- 5. mims.com [mims.com]
- 6. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Efficacy and safety of oseltamivir in treatment of acute influenza: a randomised controlled trial. Neuraminidase Inhibitor Flu Treatment Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oseltamivir: a review of its use in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oseltamivir treatment of influenza A and B infections in infants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Path of Least Resistance: Mechanisms to Reduce Influenza's Sensitivity to Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 15. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC-UV Method for Quantification of Oseltamivir in Pharmaceutical Formulations
Introduction
Oseltamivir Phosphate, a prodrug of the potent neuraminidase inhibitor oseltamivir carboxylate, is a cornerstone in the treatment and prophylaxis of influenza A and B virus infections.[1] Ensuring the correct dosage and quality of oseltamivir in pharmaceutical products like capsules and suspensions is critical for therapeutic efficacy and patient safety. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for the quantification of active pharmaceutical ingredients (APIs) due to its high sensitivity, specificity, and accuracy.[2] This application note provides a detailed protocol for the quantification of oseltamivir in pharmaceutical formulations using a validated HPLC-UV method.
Principle
This method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate oseltamivir from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The quantification is performed by detecting the UV absorbance of oseltamivir at a specific wavelength and comparing the peak area with that of a known concentration of a reference standard.
Experimental Protocols
Equipment and Materials
-
Equipment:
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm or 0.45 µm)
-
-
Chemicals and Reagents:
-
Oseltamivir Phosphate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid or formic acid (for pH adjustment)
-
Deionized water
-
Chromatographic Conditions
A variety of chromatographic conditions have been successfully employed for the analysis of oseltamivir. The following table summarizes a selection of validated methods. Method 1 is presented as the primary protocol in this document.
| Parameter | Method 1[2][3] | Method 2[4][5][6] | Method 3[7] | Method 4 |
| Column | Agilent Extend C18 (250 x 4.6 mm, 5 µm) | Kromasil C18 (250 x 4.6 mm, 5 µm) | Zorbax CN (150 x 4.6 mm, 5 µm) | X terra C18 (150 x 4.6 mm) |
| Mobile Phase | 20 mM KH₂PO₄ : Acetonitrile (60:40, v/v) | Acetonitrile and Triethylamine (gradient) | Methanol : 0.04 M Formic Acid, pH 3.0 (50:50, v/v) | 0.1% Octa-sulfonic acid : Acetonitrile (30:70, v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection (UV) | 215 nm | 215 nm | 226 nm | 237 nm |
| Injection Volume | 20 µL | Not Specified | 20 µL | Not Specified |
| Temperature | 25 °C | Ambient | Ambient | Ambient |
| Run Time | 10 minutes | Not Specified | Not Specified | ~2.31 min (retention time) |
Preparation of Solutions
a. Mobile Phase (Method 1):
-
Prepare a 20 mM solution of potassium dihydrogen phosphate in deionized water.
-
Mix the potassium dihydrogen phosphate solution with acetonitrile in a 60:40 (v/v) ratio.
-
Filter the mobile phase through a 0.22 µm membrane filter and degas using sonication before use.[2]
b. Standard Stock Solution:
-
Accurately weigh about 10 mg of Oseltamivir Phosphate reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol or deionized water) to obtain a concentration of 100 µg/mL.[1][8]
c. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10-60 µg/mL).[2][3]
d. Sample Preparation (from Capsules):
-
Weigh the contents of twenty capsules and calculate the average weight.
-
Accurately weigh a portion of the finely powdered capsule contents equivalent to 10 mg of Oseltamivir Phosphate and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of the solvent, sonicate for 15 minutes to dissolve the drug, and then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for oseltamivir.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of oseltamivir in the sample solution from the calibration curve.
Data Presentation
The performance of the HPLC-UV method for oseltamivir quantification is summarized in the following tables, based on data from various validated methods.
Table 1: Linearity and Range
| Method Reference | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Gungor et al. (2022)[2][3] | 10 - 60 | > 0.999 |
| Narasimhan et al. (2008)[4][5][6] | 70 - 130 | 0.999 |
| Thatte et al. (2011)[1] | 20 - 70 | 0.999 |
| Anonymous (Year not specified) | Not Specified | Not Specified |
Table 2: Accuracy and Precision
| Method Reference | Accuracy (% Recovery) | Precision (% RSD) |
| Gungor et al. (2022)[2][3] | 99.85 - 100.17 | < 2% |
| Narasimhan et al. (2008)[4][5][6] | Not Specified | < 2% |
| Thatte et al. (2011)[1] | 99.23 - 99.53 | Intra-day: 0.405, Inter-day: 0.463 |
| Anonymous (Year not specified) | 99.79 - 101.30 | 0.5% |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Method Reference | LOD (µg/mL) | LOQ (µg/mL) |
| Gungor et al. (2022)[2][3] | Not Specified | Not Specified |
| Narasimhan et al. (2008)[4][5][6] | Not Specified | Not Specified |
| Thatte et al. (2011)[1] | Not Specified | Not Specified |
| Anonymous (Year not specified) | 2.98 | 9.98 |
Visualization
Caption: Workflow for HPLC-UV quantification of Oseltamivir.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 5. Stability indicating RP-HPLC method development and validation for oseltamivir API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a rapid HPLC method for the determination of oseltamivir phosphate in Tamiflu and generic versions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idosi.org [idosi.org]
Application Notes and Protocols for Rapid Quality Control of Oseltamivir-Acetate using Colorimetric Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various colorimetric assays designed for the rapid quality control of Oseltamivir-Acetate (Oseltamivir Phosphate). These methods offer a cost-effective and swift alternative to chromatographic techniques for verifying the presence and estimating the concentration of the active pharmaceutical ingredient in drug formulations.
Introduction
Oseltamivir, an antiviral medication used to treat and prevent influenza A and B infections, is a critical component of pandemic preparedness stockpiles. Ensuring the quality and authenticity of oseltamivir products is paramount. Colorimetric assays, based on the formation of a colored product upon reaction with a specific reagent, provide a simple and rapid means for on-site or preliminary quality assessment. These methods are particularly valuable in resource-limited settings where access to sophisticated analytical instrumentation may be restricted.
This document outlines several colorimetric methods, detailing their underlying chemical principles, procedural steps, and key performance characteristics to guide researchers in selecting and implementing the most suitable assay for their needs.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for various colorimetric assays for oseltamivir, allowing for a direct comparison of their performance.
| Method/Reagent | λmax (nm) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Congo Red | 507[1][2] | 1.5 - 4.5 | Not Reported | Not Reported |
| Bromochlorophenol Blue | 589[1][2] | 6.0 - 18.0 | Not Reported | Not Reported |
| Bromophenol Blue | 420[3] | 10 - 100 | Not Reported | Not Reported |
| p-Dimethylaminocinnamaldehyde | 530[2] | Not Reported | Not Reported | Not Reported |
| 4-Aminophenazone | 545[2] | Not Reported | Not Reported | Not Reported |
| Ferric Chloride & 1,10-Phenanthroline | 512[2] | Not Reported | Not Reported | Not Reported |
| Alkaline Potassium Permanganate | 635[2] | 2 - 20 | Not Reported | Not Reported |
| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | 464[2] | 2 - 10 | 0.84 | 2.66 |
Experimental Protocols and Signaling Pathways
This section provides detailed experimental protocols for the key colorimetric assays and visual representations of the reaction pathways and workflows.
Ion-Pair Extraction with Anionic Dyes
Principle: Oseltamivir, possessing a primary amine group, can be protonated in an acidic medium. This cationic form of oseltamivir then forms an ion-pair complex with an anionic dye. This complex is extractable into an organic solvent, and the intensity of the color in the organic phase is proportional to the concentration of oseltamivir.[1][4]
This method demonstrates good sensitivity and linearity for the quantification of oseltamivir.[1][4]
Protocol:
-
Standard Solution Preparation: Prepare a stock solution of Oseltamivir Phosphate in deionized water (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1.5 to 4.5 µg/mL.
-
Sample Preparation: Weigh a portion of the powdered capsule contents, dissolve it in deionized water to achieve an expected oseltamivir concentration within the linear range, and filter the solution. For a 75 mg capsule, the entire content can be dissolved in 32.8 mL of water.[4]
-
Reagent Preparation: Prepare a 1 mg/mL solution of Congo red in deionized water. Prepare a 0.1 M phthalate buffer (pH 4.2).
-
Reaction and Extraction:
-
To a series of glass tubes, add 0.150 mL of the standard or sample solution.
-
Add 0.250 mL of the Congo red solution.
-
Add 0.350 mL of the phthalate buffer (pH 4.2).[4]
-
Add 3.0 mL of ethyl acetate.
-
Cap the tubes and shake vigorously for 10 seconds.
-
Allow the layers to separate completely.
-
-
Measurement: Transfer the upper organic layer (red-colored) to a cuvette and measure the absorbance at 520 nm against a reagent blank.[4]
Workflow and Signaling Pathway:
Caption: Workflow and signaling pathway for the Congo Red assay.
This assay provides an alternative to the Congo Red method, utilizing a different pH for optimal complex formation.[1][4]
Protocol:
-
Standard Solution Preparation: Prepare a stock solution of Oseltamivir Phosphate in deionized water (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to concentrations ranging from 6.0 to 18.0 µg/mL.
-
Sample Preparation: Weigh a portion of the powdered capsule contents, dissolve it in deionized water to achieve an expected oseltamivir concentration within the linear range, and filter the solution. For a 75 mg capsule, the entire content can be dissolved in 8.2 mL of water.[4]
-
Reagent Preparation: Prepare a 1 mg/mL solution of bromochlorophenol blue in deionized water. Prepare a 0.1 M phosphate buffer (pH 7.0).
-
Reaction and Extraction:
-
To a series of glass tubes, add 0.150 mL of the standard or sample solution.
-
Add 0.250 mL of the bromochlorophenol blue solution.
-
Add 0.350 mL of the phosphate buffer (pH 7.0).[4]
-
Add 3.0 mL of ethyl acetate.
-
Cap the tubes and shake vigorously.
-
Allow the layers to separate completely.
-
-
Measurement: Transfer the upper organic layer (blue-colored) to a cuvette and measure the absorbance at 590 nm against a reagent blank.[4]
Workflow and Signaling Pathway:
Caption: Workflow and signaling pathway for the Bromochlorophenol Blue assay.
Charge-Transfer Complexation
Principle: These methods are based on the reaction of oseltamivir as an electron donor with an electron acceptor reagent to form a colored charge-transfer complex. The intensity of the color is proportional to the drug concentration.
NBD-Cl is a chromogenic reagent that reacts with the primary amine group of oseltamivir in an alkaline medium to form a deep brown adduct.[2]
Protocol:
-
Standard Solution Preparation: Prepare a stock solution of Oseltamivir Phosphate in methanol (e.g., 100 µg/mL). Prepare working standards in the range of 2-10 µg/mL by diluting the stock solution with methanol.
-
Sample Preparation: Extract a known amount of the powdered capsule content with methanol to obtain a solution with an expected oseltamivir concentration within the linear range. Filter the solution.
-
Reagent Preparation: Prepare a 0.7% (w/v) solution of NBD-Cl in methanol. Prepare a borate buffer of pH 10.
-
Reaction:
-
In a series of test tubes, place 1 mL of each standard or sample solution.
-
Add 2.0 mL of borate buffer (pH 10).
-
Add 0.3 mL of 0.7% NBD-Cl solution.
-
Heat the mixture in a water bath at 50°C for 25 minutes.
-
Cool the solutions to room temperature.
-
-
Measurement: Measure the absorbance of the deep brown solution at 464 nm against a reagent blank.
Workflow and Signaling Pathway:
References
- 1. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 2. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods [ugspace.ug.edu.gh]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Oseltamivir-Acetate Antiviral Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir, an ethyl ester prodrug, is a cornerstone of antiviral therapy for influenza A and B viruses.[1] Its efficacy stems from its active metabolite, oseltamivir carboxylate, a potent and selective inhibitor of the viral neuraminidase (NA) enzyme.[2][3] This enzyme is crucial for the release of newly formed viral particles from infected host cells.[3][4] By blocking neuraminidase activity, oseltamivir carboxylate prevents the spread of the virus to other cells, thereby curtailing the infection.[1][3]
The evaluation of oseltamivir's antiviral efficacy is paramount for preclinical studies, drug resistance monitoring, and the development of new influenza therapeutics. Cell-based assays are indispensable tools for this purpose, providing quantitative data on the inhibitory activity of the compound against viral replication in a controlled in vitro environment. This document provides detailed protocols for key cell-based assays used to determine the antiviral efficacy of oseltamivir and its active form, oseltamivir carboxylate.
Mechanism of Action of Oseltamivir
Oseltamivir phosphate is orally administered as a prodrug and is readily absorbed from the gastrointestinal tract.[2] It is then extensively converted by hepatic esterases to its active form, oseltamivir carboxylate.[1][2] This active metabolite is a competitive inhibitor of the influenza virus neuraminidase enzyme.[4] Neuraminidase functions by cleaving sialic acid residues on the surface of host cells, which allows for the release of progeny virions.[4] Oseltamivir carboxylate, an analogue of sialic acid, binds to the active site of neuraminidase, preventing it from cleaving sialic acid and thus halting the release and spread of new viral particles.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
Application Notes and Protocols for the Synthesis of Oseltamivir-Acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of Oseltamivir-acetate analogs, intended for research and drug development purposes. The methodologies outlined below are based on established synthetic routes, offering adaptable procedures for the generation of diverse analog libraries.
Introduction
Oseltamivir, an ethyl ester prodrug of Oseltamivir carboxylate, is a potent neuraminidase inhibitor used for the treatment of influenza A and B infections. The development of Oseltamivir analogs is a critical area of research aimed at overcoming antiviral resistance, improving efficacy, and exploring novel structure-activity relationships. This document details synthetic strategies that allow for the modification of key functional groups of the Oseltamivir scaffold.
The synthesis of Oseltamivir and its analogs often commences from commercially available starting materials like (-)-shikimic acid or through multi-step total synthesis. The protocols provided herein focus on key transformations that enable the introduction of diverse chemical moieties.
Synthetic Strategy Overview
A common and effective strategy for generating Oseltamivir analogs involves the modification of the C-5 amino group of the cyclohexene ring. This position is synthetically accessible and allows for the introduction of a wide variety of substituents to probe the 150-cavity of the neuraminidase active site. The general workflow for this approach is outlined below.
Figure 1: General workflow for the synthesis of C-5-NH-acyl Oseltamivir analogs.
Experimental Protocols
The following protocols are generalized from reported syntheses of Oseltamivir analogs and can be adapted for various carboxylic acid coupling partners.[1]
General Procedure for the Synthesis of C-5-NH-Acyl Oseltamivir Ethyl Ester Analogs
This procedure details the coupling of various pyrazole-4-carboxylic acid derivatives to the C-5 amino group of Oseltamivir phosphate.
Materials:
-
Oseltamivir phosphate
-
Desired pyrazole-4-carboxylic acid derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane)
-
Saturated NaHCO₃ aqueous solution
-
Brine
-
Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of Oseltamivir phosphate (82 mg, 0.2 mmol) in DCM (10 mL), add the desired pyrazole-4-carboxylic acid derivative (0.24 mmol), HATU (115 mg, 0.3 mmol), and DIPEA (83 μL, 0.5 mmol).[1]
-
Stir the reaction mixture at room temperature overnight.[1]
-
Quench the reaction by adding a saturated NaHCO₃ aqueous solution.
-
Extract the mixture with DCM (3 x 20 mL).[1]
-
Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of DCM/MeOH (50:1 to 30:1), to afford the target C-5-NH-acyl Oseltamivir ethyl ester analog.[1]
General Procedure for the Hydrolysis of Ethyl Esters to Carboxylic Acids
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, which is the active form of the inhibitor.
Materials:
-
C-5-NH-acyl Oseltamivir ethyl ester analog
-
Methanol (MeOH)
-
1 M NaOH aqueous solution
-
1 M HCl aqueous solution
-
DCM
Procedure:
-
Dissolve the C-5-NH-acyl Oseltamivir ethyl ester analog (0.1 mmol) in MeOH (10 mL).[1]
-
Add 1 M NaOH aqueous solution (2 mL).[1]
-
Heat the mixture to 50 °C and stir overnight.[1]
-
Remove the solvent under reduced pressure.
-
Dilute the residue with 10 mL of water and wash with DCM (2 x 10 mL).[1]
-
Acidify the aqueous phase with 1 M HCl to precipitate the product.[1]
-
Collect the precipitate by filtration and dry in vacuo to yield the final this compound analog.[1]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various C-5-NH-acyl Oseltamivir analogs, as reported in the literature. Actual yields may vary depending on the specific analog and reaction conditions.
| Analog Type | Starting Material | Key Reagents | Reaction Step | Yield (%) | Reference |
| Pyrazole-based NH₂-Acyl | Oseltamivir Phosphate | Pyrazole-4-carboxylic acids, HATU, DIPEA | Amide Coupling | 50-75 | [1] |
| Pyrazole-based NH₂-Acyl | C-5-NH-Acyl Ethyl Ester | NaOH, MeOH | Ester Hydrolysis | 80-95 | [1] |
| Oseltamivir Carboxamides | Oseltamivir Phosphate | Amino Acids | Ester Aminolysis | High | [2] |
| Azide-free Synthesis | Commercially available materials | Pd and Rh catalysts | Multi-step total synthesis | ~30 (overall) | [3][4] |
Characterization of Analogs
Synthesized analogs should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized compounds.[5][6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of the target compounds.[5][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final products.[6]
Alternative Synthetic Approaches
While the modification of the C-5 amino group is a common strategy, other positions on the Oseltamivir scaffold can also be targeted for analog synthesis. For instance, modifications to the 3-pentanol unit have been explored to allow for conjugation to multivalent scaffolds.[9] These alternative approaches often involve more complex, multi-step total syntheses starting from precursors like (-)-shikimic acid.[10] The choice of synthetic route will depend on the desired structural modifications and the available starting materials.
For researchers interested in these more advanced syntheses, numerous routes have been published, including those that avoid the use of potentially hazardous azide reagents.[3][10] These methods often involve key steps such as Diels-Alder reactions, asymmetric allylic alkylation, and aziridination reactions to construct the core cyclohexene ring with the correct stereochemistry.[3][4][11]
References
- 1. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 3. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase: discovery, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. studenttheses.uu.nl [studenttheses.uu.nl]
- 10. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Application of Oseltamivir-Acetate in Influenza Pandemic Preparedness Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir, an antiviral medication sold under the brand name Tamiflu, is a cornerstone of global influenza pandemic preparedness strategies.[1][2] As a neuraminidase inhibitor, it plays a crucial role in the treatment and prevention of influenza A and B virus infections.[1][3] Stockpiling oseltamivir is a key component of many national pandemic plans, intended to mitigate the impact of a pandemic during the initial waves before a vaccine is widely available.[4][5][6] These application notes provide a comprehensive overview of the use of oseltamivir-acetate in research and public health preparedness, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[3][7] This active metabolite is a competitive inhibitor of the influenza virus's neuraminidase enzyme.[1] The neuraminidase enzyme is essential for the release of newly formed virus particles from infected host cells.[8] By blocking this enzyme, oseltamivir carboxylate prevents the virus from spreading to other cells, thereby curtailing the infection.[8][9]
Caption: Mechanism of Oseltamivir Action.
Data Presentation
The efficacy of oseltamivir has been evaluated in numerous clinical trials for both treatment and prophylaxis of influenza. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Oseltamivir for Treatment of Influenza in Adults
| Outcome | Oseltamivir Group | Placebo Group | Reduction/Difference | Citation |
| Time to Symptom Alleviation | ||||
| Median Duration (hours) | 97.5 | 122.7 | 25.2 hours | [10] |
| Reduction in Illness Duration | - | - | 21% | [11] |
| Complications | ||||
| Lower Respiratory Tract Complications | 4.2% | 8.7% | 44% decreased risk | [12] |
| Hospitalization | 0.6% | 1.7% | 63% decreased risk | [11][12] |
| Adverse Events | ||||
| Nausea and Vomiting | Increased risk | - | - | [13] |
Table 2: Efficacy of Oseltamivir for Prophylaxis of Influenza
| Setting | Protective Effect | Duration of Prophylaxis | Citation |
| Healthy Adults | 58-89% | 5 days to 6 weeks | [14] |
| Vaccinated Frail Elderly | 92% | 6 weeks | [14] |
| Children (Post-exposure) | 55-80% | 10 days | [14] |
Experimental Protocols
In Vitro Neuraminidase Inhibition Assay
This protocol is a standard method to determine the susceptibility of influenza isolates to oseltamivir.
Objective: To determine the 50% inhibitory concentration (IC50) of oseltamivir carboxylate for the neuraminidase activity of a given influenza virus isolate.
Materials:
-
Influenza virus isolate
-
Oseltamivir carboxylate (active metabolite)
-
Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
96-well microplates (black, flat-bottom)
-
Fluorometer
Protocol:
-
Virus Preparation: Propagate the influenza virus in a suitable cell line (e.g., MDCK cells) or embryonated chicken eggs. Titer the virus to determine the appropriate dilution for the assay.
-
Serial Dilution of Oseltamivir Carboxylate: Prepare a series of dilutions of oseltamivir carboxylate in assay buffer. The concentration range should span the expected IC50 value.
-
Assay Setup: In a 96-well plate, add the diluted virus to each well. Then, add the serially diluted oseltamivir carboxylate to the respective wells. Include virus-only (no inhibitor) and buffer-only (no virus) controls.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Substrate Addition: Add the fluorogenic substrate MUNANA to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence at regular intervals (e.g., every minute for 60 minutes) with excitation and emission wavelengths appropriate for the fluorophore (e.g., 365 nm and 450 nm for 4-methylumbelliferone).
-
Data Analysis: Calculate the rate of substrate cleavage (neuraminidase activity) for each oseltamivir concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Caption: Workflow for Neuraminidase Inhibition Assay.
In Vivo Efficacy Study in a Ferret Model
The ferret is a widely used animal model for influenza research due to its susceptibility to human influenza viruses and similar clinical presentation.[15][16]
Objective: To evaluate the in vivo efficacy of oseltamivir in reducing viral replication and ameliorating clinical signs of influenza in a ferret model.
Materials:
-
Ferrets (influenza-naïve)
-
Influenza virus challenge strain
-
Oseltamivir phosphate
-
Vehicle control (e.g., sterile water)
-
Nasal wash collection supplies
-
Anesthesia
-
Personal protective equipment (PPE)
Protocol:
-
Acclimatization: Acclimate ferrets to the housing facility for at least one week prior to the study.
-
Baseline Measurements: Record baseline body weight and temperature for each ferret.
-
Virus Challenge: Lightly anesthetize the ferrets and intranasally inoculate them with a predetermined dose of the influenza virus.
-
Treatment Initiation: At a specified time post-infection (e.g., 24 hours), begin oral administration of oseltamivir phosphate or the vehicle control. Treatment is typically administered twice daily for 5 days.
-
Monitoring: Monitor the ferrets daily for clinical signs of illness, including weight loss, temperature changes, and activity levels.
-
Viral Titer Determination: Collect nasal washes at specified time points (e.g., days 1, 3, 5, and 7 post-infection). Determine the viral titer in the nasal washes using a standard plaque assay or TCID50 assay on MDCK cells.
-
Necropsy and Tissue Analysis (Optional): At the end of the study, euthanize the ferrets and collect lung tissue for viral load determination and histopathological analysis.
-
Data Analysis: Compare the clinical scores, weight loss, and viral titers between the oseltamivir-treated and control groups to assess the efficacy of the treatment.
Stockpiling and Stability Considerations
Strategic stockpiling of oseltamivir is a critical public health measure for pandemic preparedness.[2][17] The stability of stockpiled oseltamivir is a key concern. Studies have shown that oseltamivir can retain its potency beyond the labeled expiration date, which has implications for shelf-life extension programs.[17]
Extemporaneous oral liquid formulations can be prepared from commercially available capsules, which is important for pediatric use when the commercial suspension is unavailable.[18][19] These preparations have demonstrated stability for up to 35 days under refrigeration.[18]
Caption: Oseltamivir Stockpiling and Deployment Logic.
Resistance Monitoring
The emergence of oseltamivir-resistant influenza strains is a significant concern.[4][20] Resistance is often associated with specific mutations in the neuraminidase gene, such as the H275Y mutation in H1N1 viruses.[9] Continuous surveillance for antiviral resistance is essential for pandemic preparedness.[9]
Conclusion
This compound remains a vital tool in the arsenal against pandemic influenza. A thorough understanding of its mechanism of action, clinical efficacy, and the protocols for its evaluation is essential for researchers and public health professionals. Continued research into its optimal use, stability, and the management of resistance will be critical for future pandemic preparedness efforts.
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Oseltamivir (Tamiflu) and its potential for use in the event of an influenza pandemic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stockpiling antiviral medications for pandemic influenza - Wikipedia [en.wikipedia.org]
- 7. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. healthmanagement.org [healthmanagement.org]
- 12. Debate Regarding Oseltamivir Use for Seasonal and Pandemic Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New data question oseltamivir’s influenza efficacy, safety | MDedge [mdedge.com]
- 14. Effect of Oseltamivir (Tamiflu®) for the Prevention and Treatment of Influenza During an Influenza Pandemic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oseltamivir for pandemic influenza preparation: Maximizing the use of an existing stockpile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation and stability of extemporaneous oral liquid formulations of oseltamivir using commercially available capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. news-medical.net [news-medical.net]
Application Notes and Protocols for Studying Viral Resistance to Oseltamivir-Acetate
Introduction
Oseltamivir, an ethyl ester prodrug, is hydrolyzed in vivo to its active form, oseltamivir carboxylate.[1] It is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza viruses A and B, which is essential for the release of newly formed virus particles from infected cells.[1][2] By blocking the NA enzyme, oseltamivir halts the spread of the virus.[1][3] However, the efficacy of oseltamivir can be compromised by the emergence of drug-resistant viral strains.[4] Continuous monitoring of antiviral susceptibility is crucial for public health and the development of new antiviral strategies.[4]
This document provides detailed protocols and data presentation guidelines for researchers studying the mechanisms of viral resistance to oseltamivir. The primary mechanisms of resistance involve amino acid substitutions in the viral NA and, less commonly, the hemagglutinin (HA) proteins.[4][5]
Mechanism of Oseltamivir Action and Resistance
Oseltamivir carboxylate mimics the natural substrate of the NA enzyme, sialic acid, and binds to the active site, preventing the cleavage of sialic acid residues on the host cell surface. This action inhibits the release of progeny virions.[5] Resistance typically arises from mutations in the NA gene that alter the enzyme's active site, reducing its binding affinity for oseltamivir while retaining its ability to cleave sialic acid.[5][6] The most frequently observed mutation conferring oseltamivir resistance in influenza A(H1N1) viruses is a histidine-to-tyrosine substitution at position 275 (H275Y).[3][4][7][8]
Levels of Resistance
The study of oseltamivir resistance can be approached at three levels:[4]
-
Genotypic Resistance: Involves sequencing the viral genome (specifically the NA and HA genes) to identify mutations known to be associated with drug resistance.[4]
-
Phenotypic Resistance: Measured in vitro by assessing the ability of the virus to replicate in the presence of different concentrations of the drug.[4] This is typically quantified by determining the IC50 or EC50 values.
-
Clinical Resistance: Based on the patient's response to treatment, which is the ultimate measure of antiviral effectiveness.[4]
Data Presentation: Key Resistance Mutations
Quantitative data on resistance should be presented clearly. The following table summarizes common neuraminidase mutations associated with oseltamivir resistance.
| Virus Subtype | Mutation (N1/N2 numbering) | Effect on Oseltamivir Susceptibility | Effect on Zanamivir Susceptibility |
| A(H1N1) | H275Y | Highly reduced | Susceptible[9] |
| A(H1N1) | I223R/K/T | Reduced | Susceptible |
| A(H1N1) | N295S (N294S) | Reduced | Reduced[4] |
| A(H3N2) | E119V | Reduced | Susceptible |
| A(H3N2) | R292K | Highly reduced | Highly reduced[6] |
| A(H5N1) | H275Y (H274Y) | Reduced | Susceptible |
| Influenza B | D197N (D198N) | Reduced | Reduced |
| Influenza B | I221T (I222T) | Reduced | Reduced |
Data Presentation: Phenotypic Susceptibility
Summarize results from phenotypic assays in a table to compare the drug concentrations required to inhibit sensitive (wild-type) and resistant viruses.
| Virus Strain | Genotype (NA) | Oseltamivir IC50 (nM) | Fold-Increase in IC50 |
| Seasonal H1N1 (Sensitive) | Wild-Type | 2.34 ± 0.70 | - |
| Seasonal H1N1 (Resistant) | H275Y | 982.76 ± 421.47 | ~300-400 fold[7] |
| A(H1N1)pdm09 (Sensitive) | Wild-Type | 2.06 ± 0.99 | - |
| A(H1N1)pdm09 (Resistant) | H275Y | >1000 | >500 fold |
IC50 values are examples and can vary between assays and specific viral isolates.[7]
Experimental Workflow for Resistance Characterization
The following diagram outlines a typical workflow for identifying and characterizing oseltamivir-resistant influenza viruses.
Experimental Protocols
Protocol 1: Neuraminidase (NA) Inhibition Assay (Fluorescence-Based)
This protocol determines the concentration of oseltamivir carboxylate required to inhibit 50% of the viral NA activity (IC50).
Materials:
-
Virus isolates (cultured in MDCK cells)
-
Oseltamivir carboxylate (active metabolite)
-
Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay Buffer: 33 mM MES buffer (pH 6.5) with 4 mM CaCl2
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
Black 96-well microplates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Workflow Diagram:
References
- 1. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assessing the oseltamivir-induced resistance risk and implications for influenza infection control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 4. news-medical.net [news-medical.net]
- 5. The Path of Least Resistance: Mechanisms to Reduce Influenza's Sensitivity to Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Oseltamivir Resistance among Pandemic and Seasonal Influenza A (H1N1) Viruses by an His275Tyr Genotyping Assay Using the Cycling Probe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oseltamivir resistance and the H274Y neuraminidase mutation in seasonal, pandemic and highly pathogenic influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolution of Influenza Viruses—Drug Resistance, Treatment Options, and Prospects [mdpi.com]
High-throughput screening assays for novel neuraminidase inhibitors using Oseltamivir-acetate as a control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify novel neuraminidase inhibitors, using Oseltamivir-acetate as a reference control. The methodologies described are based on widely used fluorescence-based enzymatic assays.
Introduction
Influenza virus neuraminidase (NA) is a critical enzyme that facilitates the release of progeny virions from infected host cells, thus promoting the spread of infection.[1][2] Inhibition of this enzyme is a clinically validated strategy for the treatment of influenza.[3][4] Neuraminidase inhibitors, such as Oseltamivir (marketed as Tamiflu®), function by blocking the active site of the neuraminidase enzyme, preventing the cleavage of sialic acid residues and trapping the newly formed viruses on the cell surface.[1][5] The emergence of drug-resistant influenza strains necessitates the discovery of new and potent neuraminidase inhibitors.[6][7]
High-throughput screening (HTS) is a key strategy in the early stages of drug discovery to identify lead compounds from large chemical libraries.[8][9] The most common HTS assays for neuraminidase inhibitors are enzyme inhibition assays that measure the catalytic activity of the NA enzyme in the presence of potential inhibitors.[10] These assays are often fluorescence- or chemiluminescence-based, offering high sensitivity and suitability for automation.[11][12] This document focuses on a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[3][10]
Principle of the Assay
The fluorescence-based neuraminidase inhibition assay relies on the enzymatic cleavage of the MUNANA substrate by neuraminidase.[3][10] This reaction releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified using a fluorometer. In the presence of an effective inhibitor, the enzymatic activity of neuraminidase is reduced, leading to a decrease in the fluorescent signal. The potency of a test compound is determined by calculating its 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.[10][11]
Data Presentation
The results of a high-throughput screen for neuraminidase inhibitors are typically summarized in a tabular format for easy comparison of the inhibitory activities of different compounds. The IC50 value is the primary metric for quantifying the potency of an inhibitor.
Table 1: Inhibitory Activity of Test Compounds against Neuraminidase
| Compound ID | Description | Mean IC50 (nM) | Standard Deviation (nM) | Fold difference vs. Oseltamivir-carboxylate |
| Control | ||||
| Oseltamivir-carboxylate | Positive Control | 15.2 | 2.1 | 1.0 |
| Test Compounds | ||||
| Compound A | Novel Scaffold 1 | 25.8 | 3.5 | 1.7 |
| Compound B | Novel Scaffold 2 | 8.9 | 1.2 | 0.6 |
| Compound C | Novel Scaffold 3 | > 10,000 | - | > 658 |
| Compound D | Oseltamivir Analog | 12.5 | 1.8 | 0.8 |
Note: this compound is the prodrug, which is metabolized to the active form, Oseltamivir-carboxylate. For in vitro enzymatic assays, Oseltamivir-carboxylate is the appropriate control compound.[13]
Experimental Protocols
This section provides a detailed protocol for a fluorescence-based high-throughput screening assay for neuraminidase inhibitors.
Materials and Reagents
-
Neuraminidase Enzyme: Recombinant influenza neuraminidase (e.g., from H1N1 or H3N2 strains).
-
Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) (Sigma-Aldrich, Cat. No. M8639).
-
Control Inhibitor: Oseltamivir-carboxylate (active metabolite of this compound).
-
Assay Buffer: 32.5 mM MES buffer (pH 6.5) containing 4 mM CaCl2.[14]
-
Stop Solution: 0.14 M NaOH in 83% ethanol.[14]
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Plates: 96-well or 384-well black, flat-bottom plates suitable for fluorescence measurements.
-
Instrumentation: Fluorometer capable of excitation at ~365 nm and emission at ~450 nm.[15][16]
Experimental Workflow Diagram
Caption: High-throughput screening workflow for neuraminidase inhibitors.
Detailed Protocol
1. Reagent Preparation:
-
Assay Buffer: Prepare a solution of 32.5 mM MES (pH 6.5) with 4 mM CaCl2 in ultrapure water.
-
MUNANA Substrate Stock Solution: Dissolve MUNANA in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
MUNANA Working Solution: Dilute the MUNANA stock solution in Assay Buffer to a final concentration of 200 µM.[14] Prepare this solution fresh before each experiment.
-
Neuraminidase Enzyme Solution: Dilute the recombinant neuraminidase enzyme in Assay Buffer to a concentration that gives a robust signal-to-background ratio within the linear range of the assay. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Oseltamivir-carboxylate Control Stock Solution: Prepare a 10 mM stock solution of Oseltamivir-carboxylate in DMSO.
-
Stop Solution: Prepare a solution of 0.14 M NaOH in 83% ethanol. This solution should be prepared fresh.
2. Assay Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and the Oseltamivir-carboxylate control in DMSO in a separate plate. Typically, an 8-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).
-
Enzyme Addition: Add 40 µL of the diluted neuraminidase enzyme solution to each well of a 96-well black assay plate.
-
Compound Addition: Transfer a small volume (e.g., 1 µL) of the serially diluted test compounds and control inhibitor from the compound plate to the assay plate. Also include wells with DMSO only for "no inhibitor" controls (100% activity) and wells with Assay Buffer only for background controls (0% activity).
-
Pre-incubation: Mix the plate gently and pre-incubate for 30 minutes at room temperature to allow the compounds to bind to the enzyme.[14]
-
Reaction Initiation: Add 10 µL of the 200 µM MUNANA working solution to all wells to start the enzymatic reaction. The final concentration of MUNANA in the assay will be 100 µM.[14]
-
Incubation: Incubate the plate at 37°C for 60 minutes.[14] The incubation time may need to be optimized based on the enzyme activity.
-
Reaction Termination: Stop the reaction by adding 150 µL of the freshly prepared Stop Solution to each well.[14]
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
3. Data Analysis:
-
Background Subtraction: Subtract the average fluorescence signal of the background control wells from the fluorescence signal of all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of neuraminidase inhibition for each concentration of the test compounds using the following formula:
% Inhibition = 100 x [1 - (Signal of Test Well / Signal of No Inhibitor Control)]
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value for each compound.
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors are transition-state analogs of sialic acid.[1] They are designed to fit into the highly conserved active site of the neuraminidase enzyme, thereby preventing the natural substrate (sialic acid) from binding and being cleaved.[2][5] This action blocks the release of new virus particles from the surface of infected cells, thus halting the spread of the infection.[5][17]
Caption: Mechanism of action of neuraminidase inhibitors.
References
- 1. Neuraminidase Inhibitors | PPTX [slideshare.net]
- 2. Neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. ulab360.com [ulab360.com]
- 9. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utp-solution.com [utp-solution.com]
- 14. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Oseltamivir-Acetate Resistance in Influenza A (H1N1) Viruses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments related to oseltamivir-acetate resistance in Influenza A (H1N1) viruses.
Frequently Asked Questions (FAQs)
1. Oseltamivir Susceptibility Testing
-
Q: My neuraminidase (NA) inhibition assay shows a high background signal. What are the possible causes and solutions?
-
A: High background fluorescence can be due to several factors. Ensure that the MUNANA substrate is fresh and has been stored correctly, as it can degrade over time.[1] Contamination of reagents with bacterial or fungal neuraminidases can also elevate background signals.[2] Using black 96-well plates can help reduce fluorescence bleed-through from neighboring wells.[1]
-
-
Q: The IC50 value for my positive control (oseltamivir-sensitive virus) is higher than expected. What should I check?
-
A: An unexpectedly high IC50 for a sensitive virus could indicate an issue with the drug concentration, virus titer, or assay conditions. Verify the correct preparation and dilution of oseltamivir carboxylate. Ensure the virus concentration used is within the optimal range determined by a preliminary NA activity assay.[1][3] Incorrect incubation times or temperatures can also affect the results; adhere strictly to the protocol's specifications.[1]
-
-
Q: I am observing a low signal in my neuraminidase inhibition assay. What could be the problem?
-
A: A low signal may result from using incorrect plates (solid, white microplates are recommended for chemiluminescence assays), insufficient virus in the sample, or degraded substrate.[3] Confirm that the virus was added directly to the assay buffer and that the correct dilution was used.[1] Also, ensure the substrate has been stored properly and has not expired.
-
2. Plaque Reduction Assays
-
Q: My plaque assay is not producing any visible plaques, even with a known infectious virus stock. What should I do?
-
A: The absence of plaques could be due to several reasons. Check the confluency of your MDCK cell monolayer; it should be around 90-100%.[4] Ensure that the TPCK-trypsin concentration in your overlay medium is optimal for activating the influenza virus hemagglutinin (HA). The overlay medium's consistency is also critical; if using agarose, ensure it hasn't solidified prematurely or, conversely, is too dilute.[5] Finally, verify the viability of your virus stock, as repeated freeze-thaw cycles can reduce infectivity.
-
-
Q: The plaques in my assay are diffuse and difficult to count. How can I improve their definition?
-
A: Diffuse plaques often suggest that the overlay is not solid enough, allowing the virus to spread beyond the initial infection focus.[5] Increasing the concentration of agarose or using an alternative overlay like Avicel can help create more defined plaques.[6] Also, ensure that the cells are not disturbed after the overlay is added.
-
-
Q: I am seeing "bullet-hole" like formations in my cell monolayer instead of typical plaques. What does this indicate?
-
A: These are likely not true plaques but rather areas where the cell monolayer has been physically disrupted. This can happen if the agarose overlay was too hot when applied, "frying" the cells, or if the overlay was removed too aggressively before staining.[5] Ensure the agarose/EMEM mixture is cooled to around 45°C before adding it to the wells.[5]
-
3. Genotypic Resistance Analysis
-
Q: My Sanger sequencing results for the neuraminidase (NA) gene are of poor quality. What are some common reasons for this?
-
A: Poor sequencing results can stem from issues with the initial RT-PCR amplification, such as suboptimal primer design or annealing temperatures. Ensure your primers are specific to the NA gene of your H1N1 strain.[7] Contaminants in the RNA template can also inhibit the reverse transcriptase or polymerase. Proper RNA purification is crucial.
-
-
Q: I am trying to detect a low-frequency mutation using Sanger sequencing and am not getting a clear result. What alternative method should I consider?
Troubleshooting Guides
Neuraminidase (NA) Inhibition Assay
| Observation | Possible Cause | Recommended Action |
| High background fluorescence | Degraded substrate | Use a fresh batch of MUNANA substrate.[1] |
| Reagent contamination | Use fresh, sterile reagents.[2] | |
| Incorrect plate type | Use black, 96-well flat-bottom plates for fluorescence assays.[1] | |
| Low signal intensity | Incorrect plates used | Use solid, white microplates for chemiluminescence assays.[3] |
| Insufficient virus | Confirm virus titer and use the optimal dilution.[1][3] | |
| Degraded substrate | Check the expiration date and storage conditions of the substrate. | |
| High IC50 for sensitive virus | Incorrect drug concentration | Prepare fresh serial dilutions of the neuraminidase inhibitor. |
| High virus concentration | Optimize the virus dilution based on a preliminary NA activity assay.[1][3] | |
| Incorrect incubation parameters | Adhere strictly to the recommended incubation times and temperatures.[1] | |
| Data points fall outside the IC50 curve | Cross-contamination of inhibitor dilutions | Use fresh pipette tips for each dilution and avoid touching the liquid when dispensing.[1] |
| Inconsistent reagent volumes | Calibrate multichannel pipettes and ensure equal volumes are added to each well.[1] |
Plaque Reduction Assay
| Observation | Possible Cause | Recommended Action |
| No plaques formed | Sub-confluent or overly confluent cell monolayer | Seed cells to achieve 90-100% confluency on the day of infection.[4] |
| Inactive trypsin | Use a fresh, active stock of TPCK-trypsin in the overlay. | |
| Low virus titer | Concentrate the virus stock or use a lower dilution. | |
| Indistinct/fuzzy plaques | Overlay too soft | Increase the concentration of agarose or use a different overlay material like Avicel.[5][6] |
| Cell monolayer detached | Handle plates gently after adding the overlay. | |
| Cell monolayer destruction | Overlay too hot | Cool the agarose overlay to approximately 45°C before adding it to the wells.[5] |
| Contamination | Check for bacterial or fungal contamination in the cell culture and reagents.[11] | |
| Inconsistent plaque sizes | Uneven virus distribution | Gently rock the plate during the adsorption period to ensure even coverage.[4] |
Quantitative Data Summary
Table 1: Common Neuraminidase (NA) Mutations in H1N1 and their Impact on Inhibitor Susceptibility
| Mutation | Effect on Oseltamivir | Effect on Zanamivir | Effect on Peramivir | Recommended Detection Method |
| H275Y | Highly reduced susceptibility | Susceptible | Highly reduced susceptibility | Pyrosequencing, Sanger Sequencing |
| I223V + S247N | Reduced susceptibility (~13-fold increase in IC50) | Susceptible | Susceptible | Sanger Sequencing, Next-Generation Sequencing |
| E119V | Reduced susceptibility | Susceptible | Susceptible | Sanger Sequencing |
| R292K | Highly reduced susceptibility | Highly reduced susceptibility | Highly reduced susceptibility | Sanger Sequencing |
| N294S | Reduced susceptibility | Susceptible | Reduced susceptibility | Sanger Sequencing |
Data compiled from multiple sources.[1][12][13]
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-based)
Materials:
-
Influenza A (H1N1) virus stock
-
Madin-Darby Canine Kidney (MDCK) cells
-
Oseltamivir Carboxylate
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
CaCl2
-
4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA) substrate
-
Stop solution (Ethanol and NaOH)
-
Black 96-well flat-bottom plates
-
Fluorometer
Methodology:
-
Virus Titration: Perform a preliminary neuraminidase activity assay to determine the optimal virus dilution that gives a linear signal over time.
-
Reagent Preparation:
-
Assay Procedure:
-
Add 50 µL of diluted neuraminidase inhibitor to the wells of a black 96-well plate.
-
Add 50 µL of the diluted virus to each well (except for the no-virus control).
-
Incubate at room temperature for 45 minutes.[1]
-
Add 50 µL of 300 µM MUNANA substrate to each well and incubate at 37°C for 1 hour.[1]
-
Stop the reaction by adding 100 µL of stop solution.[1]
-
-
Data Analysis:
-
Read the fluorescence at an excitation of 355 nm and an emission of 460 nm.[1]
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Plaque Reduction Assay
Materials:
-
Influenza A (H1N1) virus stock
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Agarose or Avicel
-
TPCK-treated trypsin
-
Crystal Violet staining solution
-
12-well plates
Methodology:
-
Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer (90-100%).[4]
-
Virus Dilution and Infection:
-
Prepare 10-fold serial dilutions of the virus stock.
-
Wash the cell monolayer with PBS and infect with 200 µL of each virus dilution for 1 hour at 37°C, rocking gently every 15 minutes.[4]
-
-
Overlay Application:
-
Aspirate the virus inoculum.
-
Overlay the cells with a mixture of 2x DMEM and 1.8% agarose (or Avicel) containing TPCK-trypsin.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation and Staining:
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and then stain with 0.1% crystal violet to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques at a dilution that gives a countable number (e.g., 20-100 plaques).
-
Calculate the virus titer in plaque-forming units per milliliter (PFU/mL).
-
Sanger Sequencing of the Neuraminidase (NA) Gene
Materials:
-
Viral RNA extracted from infected cell culture supernatant or clinical samples
-
Reverse transcriptase
-
DNA polymerase
-
NA gene-specific primers
-
PCR purification kit
-
Sequencing primers (can be the same as amplification primers)
-
Access to a Sanger sequencing facility
Methodology:
-
Reverse Transcription (RT): Convert the viral RNA into complementary DNA (cDNA) using a reverse transcriptase and a reverse primer specific to the NA gene.
-
Polymerase Chain Reaction (PCR): Amplify the full-length NA cDNA using a high-fidelity DNA polymerase and specific forward and reverse primers.[7]
-
PCR Product Purification: Purify the amplified DNA fragment to remove primers, dNTPs, and polymerase.
-
Sequencing Reaction: Perform cycle sequencing using the purified PCR product as a template, a sequencing primer, fluorescently labeled dideoxynucleotides (ddNTPs), and DNA polymerase.
-
Capillary Electrophoresis: Separate the resulting DNA fragments by size using capillary electrophoresis.
-
Data Analysis:
-
The sequence is read by detecting the fluorescence of the ddNTPs as they pass a detector.
-
Assemble the forward and reverse sequences to obtain the full NA gene sequence.
-
Align the obtained sequence with a reference H1N1 NA sequence to identify mutations.
-
Visualizations
Caption: Mechanism of oseltamivir action and resistance in Influenza A (H1N1).
Caption: Workflow for determining oseltamivir resistance.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Influenza virus plaque assay [protocols.io]
- 7. Full length sequencing of all nine subtypes of the neuraminidase gene of influenza A viruses using subtype specific primer sets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel pyrosequencing assay for the detection of neuraminidase inhibitor resistance-conferring mutations among clinical isolates of avian H7N9 influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of a Seven-Target Pyrosequencing Assay To Improve the Detection of Neuraminidase Inhibitor-Resistant Influenza A(H3N2) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cda-amc.ca [cda-amc.ca]
- 11. researchgate.net [researchgate.net]
- 12. izsvenezie.com [izsvenezie.com]
- 13. Neuraminidase Mutations Conferring Resistance to Oseltamivir in Influenza A(H7N9) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oseltamivir-Acetate Dosage Optimization in Immunocompromised Research Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing oseltamivir-acetate in immunocompromised animal models of influenza infection.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of oseltamivir for an immunocompromised mouse model?
A1: Based on preclinical studies, a common starting dosage for oseltamivir in pharmacologically immunosuppressed mice is 20 mg/kg/day, administered via oral gavage in two daily doses.[1] However, the optimal dosage can depend on the specific animal model, the influenza virus strain, and the degree of immunosuppression. Some studies have explored doses up to 300 mg/kg/day, particularly for resistant viral strains.[2]
Q2: How long should oseltamivir treatment be administered in an immunocompromised animal model?
A2: Due to prolonged viral replication and reduced immune-mediated clearance in immunocompromised hosts, a longer duration of treatment is often necessary compared to immunocompetent models.[3][4] Studies have shown that extending treatment from 8 to 16 days can improve survival and viral clearance in immunosuppressed mice.[1] A 10-day regimen is also frequently used and has been shown to be more effective at limiting viral rebound than shorter 3-5 day courses.[3]
Q3: What are the key pharmacokinetic differences for oseltamivir in immunocompromised versus immunocompetent hosts?
A3: In immunocompromised patients, the clearance of both oseltamivir and its active metabolite, oseltamivir carboxylate (OC), is significantly lower (by approximately 33%) compared to healthy individuals.[3] This results in about a two-fold higher systemic exposure (AUC) to the active drug.[3] This altered pharmacokinetic profile is important to consider when designing dosage regimens to avoid potential toxicity while ensuring efficacy.
Q4: Is a higher dose of oseltamivir always more effective in immunocompromised models?
A4: Not necessarily. Studies in both humans and animal models suggest that there may be a ceiling to the antiviral effect of oseltamivir.[3] Increasing the dose from a standard to a double or triple dose does not always result in improved virological outcomes or a reduction in the emergence of viral resistance.[4][5] The conventional dose often appears to achieve near-maximal effect.[3]
Q5: What is the primary mechanism of action of oseltamivir?
A5: Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[6][7] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[6][7][8] By blocking neuraminidase, oseltamivir prevents the release of newly formed virus particles from infected cells, thereby limiting the spread of the infection within the respiratory tract.[6][7]
Troubleshooting Guide
Issue 1: Suboptimal viral clearance despite oseltamivir treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient treatment duration | Immunocompromised models often exhibit prolonged viral shedding.[8][9] Consider extending the treatment duration from the standard 5 days to 10 or even 16 days.[1][3] |
| Emergence of drug resistance | Prolonged viral replication under drug pressure increases the risk of resistance, often through mutations in the neuraminidase gene (e.g., H275Y).[10] Sequence the neuraminidase gene of viral isolates from treated animals to check for resistance mutations. |
| Inadequate drug exposure | Although less common due to reduced clearance, ensure accurate dosing and administration. Verify the concentration and stability of your oseltamivir solution. |
| Reduced efficacy against certain strains | Oseltamivir has been reported to be less effective against certain influenza strains, particularly some influenza B viruses.[11][12] Confirm the known susceptibility of your viral strain to oseltamivir. |
Issue 2: High mortality in the oseltamivir-treated group.
| Possible Cause | Troubleshooting Step |
| Delayed initiation of treatment | Oseltamivir is most effective when initiated early in the course of infection.[6] For maximal benefit, treatment should begin within 48 hours of viral inoculation.[3] |
| Severe immunosuppression | The degree of immunosuppression may be too severe for antiviral monotherapy to be effective. The synergy of a high viral load and an aberrant immune response can limit oseltamivir's efficacy.[1] |
| Toxicity from the drug or vehicle | While oseltamivir is generally well-tolerated, high doses could lead to adverse effects.[5][13] Include a vehicle-only control group to rule out toxicity from the administration vehicle. |
| Secondary bacterial infections | Immunocompromised animals are susceptible to secondary bacterial pneumonia, which would not be treated by oseltamivir.[13] Consider monitoring for and treating secondary bacterial infections. |
Quantitative Data Summary
Table 1: Oseltamivir Dosage and Efficacy in Immunocompromised Mouse Models
| Parameter | Study 1: Influenza B (BR/08) [1] | Study 2: Influenza A (H1N1) [14] |
| Animal Model | BALB/c mice | C57BL/6 mice |
| Immunosuppression | Dexamethasone + Cyclophosphamide | Cyclophosphamide |
| Oseltamivir Dosage | 20 mg/kg/day (twice daily) | 20 mg/kg/day (twice daily) |
| Treatment Duration | 8 or 16 days | 5 or 10 days |
| Route of Administration | Oral gavage | Oral gavage |
| Key Efficacy Endpoints | - Increased mean survival time (7.4 days untreated vs. 13.8 days with 16-day treatment)- 20% survival with 16-day treatment- Reduced lung viral titers | - Delayed mortality- Did not prevent emergence of oseltamivir resistance |
Table 2: Pharmacokinetic Parameters of Oseltamivir Carboxylate (OC) in Immunocompromised vs. Otherwise Healthy (OwH) Adults[3]
| Pharmacokinetic Parameter | Immunocompromised (IC) Patients | Otherwise Healthy (OwH) Patients | % Change (IC vs. OwH) |
| Oseltamivir Clearance | Lower | Higher | 32.5% lower |
| OC Clearance | Lower | Higher | 33.7% lower |
| OC Exposure (AUC) | Higher | Lower | ~2-fold higher |
Experimental Protocols
Protocol 1: Pharmacological Immunosuppression and Influenza B Virus Infection Model[1]
-
Animal Model: BALB/c mice.
-
Immunosuppression Regimen:
-
Administer dexamethasone and cyclophosphamide to induce immunosuppression. Specific dosages and timing should be optimized for your lab and desired level of immunosuppression.
-
-
Virus Inoculation:
-
Anesthetize mice (e.g., with isoflurane).
-
Inoculate intranasally with a lethal dose (e.g., 5 MLD₅₀ in 30 µL) of influenza B virus (e.g., B/Brisbane/60/2008).
-
-
Oseltamivir Treatment:
-
Initiate treatment 1 hour post-inoculation.
-
Administer oseltamivir at 20 mg/kg/day via twice-daily oral gavage.
-
Continue treatment for a predetermined duration (e.g., 8 or 16 days).
-
The control group receives sterile water or vehicle.
-
-
Monitoring:
-
Observe mice daily for clinical signs of disease.
-
Record body weight daily. Euthanize if weight loss exceeds 25%.
-
Monitor survival over the course of the experiment.
-
At selected time points (e.g., 6, 10, 14 days post-infection), euthanize subgroups of mice to collect lung tissue for viral titer determination via TCID₅₀ assay.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of Oseltamivir.
Caption: General experimental workflow for antiviral testing.
Caption: Troubleshooting logic for suboptimal viral clearance.
Caption: Influenza virus-induced host signaling pathways.
References
- 1. A Pharmacologically Immunosuppressed Mouse Model for Assessing Influenza B Virus Pathogenicity and Oseltamivir Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic effects of oseltamivir in immunocompromised adult patients as assessed by population PK/PD analysis and drug‐disease modelling for dosing regimen optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Oseltamivir - Wikipedia [en.wikipedia.org]
- 9. Oseltamivir Resistant Influenza A and B Viruses Pre- and Post Antiviral Therapy in Children and Young Adults with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility | PLOS Pathogens [journals.plos.org]
- 12. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Combination Therapy with Oseltamivir and Favipiravir Delays Mortality but Does Not Prevent Oseltamivir Resistance in Immunodeficient Mice Infected with Pandemic A(H1N1) Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Oseltamivir-Acetate Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the chemical synthesis of Oseltamivir-acetate, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for Oseltamivir synthesis?
A1: The overall yield of Oseltamivir synthesis is highly dependent on the chosen synthetic route. Early industrial syntheses starting from (-)-shikimic acid had overall yields in the range of 17-22%[1]. However, significant research has led to more efficient, albeit sometimes more complex, routes. For instance, a short and practical route has been reported with an overall yield of 47% in eight steps from (-)-shikimic acid[2]. An azide-free synthesis has also been developed that reports a 30% overall yield in eight steps[3][4].
Q2: How critical is the purity of the starting material, such as (-)-shikimic acid?
A2: The purity of the starting material is crucial for the success of the synthesis. (-)-Shikimic acid, a common precursor, is often extracted from Chinese star anise, and its purity can be variable[5]. Impurities in the starting material can lead to the formation of side products, interfere with catalytic processes, and complicate purification of intermediates, ultimately reducing the overall yield.
Q3: What are the most common steps associated with significant yield loss?
A3: Several steps are particularly prone to yield loss. These include:
-
Azidation of the mesylate intermediate: This step can be complicated by the formation of aromatic side products[2].
-
Aziridine ring-opening: Achieving high regioselectivity in this step can be challenging and is highly dependent on the reagents and conditions used[4][6]. Low yields can result from the formation of undesired regioisomers or side products[4].
-
Final purification: Inefficient purification or recrystallization can lead to significant loss of the final product[7].
Troubleshooting Guides
Problem 1: Low yield during the azidation of the mesyl shikimate intermediate.
Possible Cause: Formation of the aromatic side product, ethyl 3-azidobenzoate, is a common issue, particularly at elevated temperatures[2]. The choice of solvent and azide source also significantly impacts the reaction's efficiency.
Recommended Solution: Optimization of reaction conditions is key to minimizing side product formation.
Experimental Protocol: Optimized Azidation [2]
-
Reagents: Mesyl shikimate intermediate, Sodium Azide (NaN₃), Aqueous Acetone (Acetone:H₂O 5:1).
-
Procedure:
-
Dissolve the mesyl shikimate intermediate in the aqueous acetone solvent system.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium azide (approximately 4 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture vigorously at 0 °C for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Expected Outcome: This procedure, by maintaining a low temperature, significantly suppresses the elimination reaction that leads to the aromatic side product, favoring the desired Sₙ2 substitution and improving the yield of the azide intermediate to over 90%[2].
Problem 2: Poor regioselectivity and low yield during the Lewis acid-catalyzed aziridine ring-opening with 3-pentanol.
Possible Cause: The choice of Lewis acid and reaction conditions are critical for controlling the regioselectivity of the nucleophilic attack on the aziridine ring. Inefficient catalysis can lead to a mixture of products or the formation of byproducts, such as the hydrated product if water is present[4].
Recommended Solution: Utilize Boron trifluoride etherate (BF₃·OEt₂) as the Lewis acid and carefully control the reaction temperature.
Experimental Protocol: Regioselective Aziridine Ring-Opening [8]
-
Reagents: Aziridine intermediate, 3-pentanol, Boron trifluoride etherate (BF₃·OEt₂).
-
Procedure:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture.
-
Dissolve the aziridine intermediate in an excess of dry 3-pentanol, which acts as both the nucleophile and the solvent.
-
Cool the mixture to the desired temperature (optimization may be required, starting from -20 °C to 0 °C).
-
Slowly add BF₃·OEt₂ (typically 1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction to proceed, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it, and concentrate it in vacuo.
-
Purify the crude product using column chromatography.
-
-
Expected Outcome: This method directs the nucleophilic attack of 3-pentanol to the desired carbon, leading to the correct regioisomer required for the Oseltamivir backbone[8].
Problem 3: Low yield after final purification by recrystallization.
Possible Cause: The final product, Oseltamivir phosphate, may be lost due to suboptimal solvent selection for recrystallization, leading to either poor recovery or insufficient purification.
Recommended Solution: A well-defined recrystallization procedure using an alcohol or an aqueous alcohol solution can yield a high-purity product with good recovery[7].
Experimental Protocol: Final Product Recrystallization [7]
-
Reagents: Crude Oseltamivir phosphate, Methanol (or Ethanol/Isopropanol), Activated Carbon.
-
Procedure:
-
In a reaction vessel, add the crude Oseltamivir phosphate to methanol (approximately 6-7 mL of methanol per gram of crude product).
-
Heat the mixture to 50-60 °C with stirring until the solid is completely dissolved.
-
Add a small amount of activated carbon (e.g., 0.1 g per gram of crude product) to the hot solution for decolorization.
-
Reflux the mixture for 30-45 minutes.
-
Filter the hot solution through a pad of celite to remove the activated carbon.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in a refrigerator overnight to facilitate crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
-
Expected Outcome: This procedure should yield Oseltamivir phosphate with a purity greater than 99.0% and a recovery of over 80%[7].
Data Presentation
Table 1: Comparison of Azidation Reaction Conditions and Yields for Mesyl Shikimate
| Azide Source | Solvent System | Temperature | Time | Yield of Azide | Reference |
| NaN₃ (4 equiv) | Acetone/H₂O (5:1) | 0 °C | 4 h | 92% | [2] |
| NaN₃ (1.1 equiv) | DMSO | Room Temp | 3 h | Good (unquantified) | [2] |
| NH₄N₃ (in situ) | MeOH | Room Temp | 5 h | 95% | [2] |
Table 2: Overall Yields of Selected Oseltamivir Synthesis Routes
| Starting Material | Key Features | Number of Steps | Overall Yield | Reference |
| (-)-Shikimic Acid | Roche Industrial Synthesis (with azides) | ~12 | 17-22% | [1][5] |
| (-)-Shikimic Acid | Shi et al. optimized route | 8 | 47% | [2][8] |
| Commercially available materials | Azide-free, Pd-catalyzed AAA | 8 | 30% | [3][4] |
| Pyridine & Acrolein | Asymmetric Diels-Alder | ~12 | 57% (of core) | [1] |
| 1,3-butadienyl-3-pentyl ether | Diels-Alder, one-pot steps | 5 | 40% | [9] |
Visualizations
Caption: General troubleshooting workflow for low yield.
Caption: Azidation step showing desired vs. side reaction.
Caption: Regioselectivity in aziridine ring opening.
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 6. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 7. CN101343241A - Purification process for Oseltamivir Phosphate - Google Patents [patents.google.com]
- 8. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
Improving the sensitivity of Oseltamivir-acetate detection in biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of Oseltamivir-acetate and its active metabolite, Oseltamivir Carboxylate (OC), detection in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting Oseltamivir and its metabolite in biological samples?
A1: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of Oseltamivir and Oseltamivir Carboxylate in various biological matrices, including plasma, urine, and saliva.[1][2][3] This technique offers high sensitivity, allowing for the detection of very low analyte concentrations, which is crucial for pharmacokinetic studies.[4][5][6]
Q2: How can I prevent the conversion of Oseltamivir (prodrug) to Oseltamivir Carboxylate (active metabolite) during sample collection and storage?
A2: The hydrolysis of Oseltamivir to Oseltamivir Carboxylate is a common issue. To minimize this ex vivo conversion, blood samples should be collected in tubes containing sodium fluoride, a metabolic inhibitor.[4][7][8] Following collection, plasma should be separated promptly and stored at low temperatures, ideally at -70°C or -80°C, to ensure long-term stability.[4][6][9]
Q3: What are the typical Limit of Quantification (LOQ) values I can expect for Oseltamivir and Oseltamivir Carboxylate in human plasma using LC-MS/MS?
A3: With optimized LC-MS/MS methods, LOQs can be quite low. For Oseltamivir, reported LOQs range from 0.30 ng/mL to 1 ng/mL.[6][10] For its active metabolite, Oseltamivir Carboxylate, the LOQs are typically in the range of 2.0 ng/mL to 10 ng/mL due to its higher concentrations in plasma.[3][10] Some highly sensitive methods have achieved LOQs as low as 0.34 ng/mL for both compounds.[4][7]
Q4: Is it possible to quantify Oseltamivir using HPLC with UV detection?
A4: Yes, HPLC with UV detection is a viable method, particularly for pharmaceutical dosage forms.[11][12] However, for biological matrices where concentrations are much lower and the matrix is more complex, HPLC-UV methods lack the sensitivity and selectivity of LC-MS/MS.[5] The LOQ for HPLC-UV methods in plasma is significantly higher, around 15 ng/mL, making it less suitable for pharmacokinetic studies requiring high sensitivity.[5]
Troubleshooting Guide
Problem 1: Low or No Signal for Oseltamivir/Oseltamivir Carboxylate
| Possible Cause | Suggested Solution |
| Inefficient Analyte Extraction | Review your sample preparation method. For plasma, solid-phase extraction (SPE) generally provides cleaner extracts and higher recovery compared to liquid-liquid extraction (LLE) or protein precipitation (PP).[2][3] Ensure the chosen SPE cartridge and elution solvents are optimized for the analytes. |
| Poor Ionization in Mass Spectrometer | Optimize the mobile phase composition. The addition of a small amount of a modifier like formic acid or ammonium formate can significantly improve the ionization efficiency of Oseltamivir and its metabolite in positive ionization mode.[3][4][9] Operate the mass spectrometer in the positive electrospray ionization (ESI+) mode for better sensitivity.[3][9] |
| Analyte Degradation | Ensure proper sample handling and storage. Use of sodium fluoride during blood collection is critical to prevent enzymatic degradation of the prodrug.[4][8] Confirm the stability of your analytes in the final extract under autosampler conditions.[6] |
| Incorrect MS/MS Transitions | Verify the precursor and product ions (MRM transitions) for both Oseltamivir and Oseltamivir Carboxylate. For Oseltamivir, a common transition is m/z 313.1 -> 285.1. For Oseltamivir Carboxylate, it is m/z 285.1 -> 267.1. These should be optimized by infusing a standard solution.[3] |
Problem 2: High Matrix Effects (Ion Suppression or Enhancement)
| Possible Cause | Suggested Solution |
| Co-elution with Endogenous Components | Improve chromatographic separation. Adjust the gradient elution profile to better separate the analytes from the bulk of the matrix components. Using a hydrophilic interaction liquid chromatography (HILIC) column can also be an effective strategy to reduce interference from salts and other polar matrix components.[1][10] |
| Insufficient Sample Cleanup | Switch to a more rigorous sample preparation method. Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation.[3][5] |
| Use of an Inappropriate Internal Standard (IS) | Employ a stable isotope-labeled internal standard (e.g., deuterated Oseltamivir and Oseltamivir Carboxylate).[3][9] These standards co-elute with the analyte and experience similar matrix effects, providing more accurate quantification. |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the quantification of Oseltamivir (OS) and Oseltamivir Carboxylate (OC) in human plasma.
Table 1: LC-MS/MS Methods Performance
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Biological Matrix | Reference |
| OS | 0.92 | 745.98 | 68.72 | Plasma | [2] |
| OC | 5.22 | 497.49 | 70.66 | Plasma | [2] |
| OS | 0.52 | 207.00 | N/A | Plasma | [9] |
| OC | 4.08 | 1200.00 | N/A | Plasma | [9] |
| OS | 0.5 | 200 | 94.4 | Plasma | [3] |
| OC | 2.0 | 800 | 92.7 | Plasma | [3] |
| OS | 0.34 | 1000 | N/A | Plasma | [4][7] |
| OC | 0.34 | 1000 | N/A | Plasma | [4][7] |
| OS | 0.30 | 200 | ≥89 | Plasma | [6] |
Table 2: HPLC and Other Methods Performance
| Method | Analyte | LLOQ (µg/mL) | Linearity Range (µg/mL) | Biological Matrix | Reference |
| HPLC-UV | OS | 9.98 | N/A | Pharmaceutical Prep. | |
| HPLC-UV | OS | 1.20 | 10 - 60 | Pharmaceutical Prep. | [11] |
| Spectrophotometry | OS | N/A | 5 - 30 | Bulk Drug | [13] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on common practices for extracting Oseltamivir and Oseltamivir Carboxylate from human plasma.
-
Pre-treatment: Thaw plasma samples at room temperature. Spike 200 µL of plasma with an appropriate amount of deuterated internal standards for Oseltamivir and Oseltamivir Carboxylate.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes and internal standards with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol outlines typical conditions for the sensitive detection of Oseltamivir and its metabolite.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[14]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by re-equilibration.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Oseltamivir: 313.1 -> 285.1
-
Oseltamivir Carboxylate: 285.1 -> 267.1
-
Oseltamivir-d5 (IS): 318.1 -> 289.2
-
Oseltamivir Carboxylate-d3 (IS): 289.2 -> 271.2
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy) should be optimized to maximize signal intensity.
-
Visualizations
Caption: High-level overview of the experimental workflow from sample collection to final quantification.
Caption: A logical diagram for troubleshooting low signal intensity during analysis.
References
- 1. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 2. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. ajpaonline.com [ajpaonline.com]
- 10. Development and validation of a liquid chromatographic-tandem mass spectrometric method for determination of oseltamivir and its metabolite oseltamivir carboxylate in plasma, saliva and urine. — GRAM Project [tropicalmedicine.ox.ac.uk]
- 11. akjournals.com [akjournals.com]
- 12. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Addressing variability in Oseltamivir-acetate colorimetric assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Oseltamivir-acetate colorimetric assay results. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound colorimetric assay?
The assay is based on the formation of an ion-pair complex between the basic oseltamivir molecule and an anionic dye, such as Congo red or bromochlorophenol blue.[1] Oseltamivir, which possesses amine groups, becomes protonated in an acidic environment.[1] This positively charged oseltamivir cation then forms a stable, colored ion-pair complex with the anionic dye. This complex is extractable into an organic solvent, and the intensity of the color, which is proportional to the oseltamivir concentration, is measured using a spectrophotometer.[1]
Q2: Which anionic dye is recommended for the assay?
For quantitative analysis of oseltamivir, the Congo red method is generally recommended over the bromochlorophenol blue method. Studies have shown that the Congo red assay exhibits greater sensitivity, better linearity, and less variability.[1]
Q3: What are the most critical factors affecting the accuracy and reproducibility of the assay?
The most critical factors influencing the assay's performance are:
-
pH of the aqueous phase: The formation of the ion-pair complex is highly pH-dependent.[1]
-
Choice of organic solvent: The efficiency of the extraction of the colored complex depends on the solvent used.
-
Reagent stability: The age and storage conditions of the dye and buffer solutions can impact results.
-
Procedural consistency: Variations in incubation times, shaking intensity, and phase separation can introduce variability.
-
Presence of interfering substances: Other cationic compounds or substances that interact with the dye can lead to inaccurate results.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound colorimetric assay.
Issue 1: Low or No Color Development
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incorrect pH of the aqueous phase | The optimal pH for the formation of the oseltamivir-Congo red complex is around 4.0-4.2. For bromochlorophenol blue, the optimal pH is between 6 and 7.[1] Verify the pH of your buffer solution and adjust if necessary. Prepare fresh buffer if you suspect degradation. |
| Degraded Oseltamivir Standard or Sample | Prepare a fresh oseltamivir standard solution. If you suspect sample degradation, ensure proper storage conditions (refrigeration) and re-prepare the sample if necessary. Oseltamivir in aqueous solution can degrade, especially at alkaline pH and higher temperatures.[2] |
| Inefficient Extraction | Ensure you are using a suitable organic solvent for extraction, such as ethyl acetate. Inadequate mixing during the extraction step can also lead to low recovery. Ensure vigorous and consistent shaking for the recommended time. |
| Degraded Dye Solution | Congo red solutions can be unstable over long periods, especially when exposed to light. It is recommended to prepare fresh dye solutions regularly and store them in amber bottles in a cool, dark place. |
Issue 2: High Variability Between Replicates
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inconsistent Pipetting | Calibrate your pipettes regularly. Ensure proper pipetting technique to minimize volume errors, especially when handling small volumes of reagents and samples. |
| Inconsistent Shaking/Mixing | Use a vortex mixer or a mechanical shaker set to a consistent speed and time for the extraction step to ensure uniform mixing across all samples. Manual shaking can introduce significant variability. |
| Incomplete Phase Separation | After shaking, allow sufficient time for the aqueous and organic layers to separate completely. Centrifugation at a low speed can aid in breaking up emulsions and achieving a clean separation. |
| Temperature Fluctuations | Perform the assay in a temperature-controlled environment. Significant temperature changes during the assay can affect the stability of the colored complex and the absorbance readings.[3][4][5] |
| Contaminated Glassware | Ensure all glassware is thoroughly cleaned and rinsed with deionized water to remove any residual contaminants that could interfere with the reaction. |
Issue 3: High Background or Unexpected Color in Blanks
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Contaminated Reagents | Use high-purity, analytical-grade reagents and deionized water for all solutions. Prepare fresh solutions if contamination is suspected. |
| Presence of Interfering Substances | If your sample matrix is complex, it may contain other cationic compounds that can form a colored complex with the anionic dye. Perform a sample blank (sample without the dye) to check for inherent color. Consider sample cleanup steps if interference is significant. |
| Improper Blank Preparation | Ensure the blank contains all the reagents except for the oseltamivir standard or sample. This includes the buffer and the dye solution. |
Experimental Protocols
Protocol 1: Oseltamivir Quantification using Congo Red
This protocol is adapted from established methods for the colorimetric determination of oseltamivir.
1. Reagent Preparation:
-
Oseltamivir Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of oseltamivir phosphate and dissolve it in 10 mL of deionized water.
-
Congo Red Solution (1 mg/mL): Dissolve 100 mg of Congo red in 100 mL of deionized water. Store in an amber bottle.
-
Phthalate Buffer (0.1 M, pH 4.2): Prepare a 0.1 M solution of potassium hydrogen phthalate and adjust the pH to 4.2 using 0.1 M HCl.
2. Standard Curve Preparation:
-
Prepare a series of oseltamivir standards with concentrations ranging from 10 to 100 µg/mL by diluting the stock solution with deionized water.
3. Assay Procedure:
-
In a series of glass tubes, add 0.150 mL of each standard or sample solution.
-
Add 0.250 mL of the Congo red solution.
-
Add 0.350 mL of the phthalate buffer (pH 4.2).
-
Add 3 mL of ethyl acetate.
-
Cap the tubes and shake vigorously for 10 seconds.
-
Allow the phases to separate for at least 10 minutes. Centrifugation at 1000 rpm for 5 minutes can facilitate separation.
-
Carefully transfer the upper organic layer (red-colored) to a clean cuvette.
-
Measure the absorbance at 507 nm against a reagent blank.
4. Data Analysis:
-
Plot the absorbance values of the standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the standard curve.
-
Calculate the concentration of oseltamivir in the unknown samples using the regression equation.
Data Presentation
Table 1: Effect of pH on Oseltamivir-Congo Red Complex Formation
| pH | Absorbance at 507 nm (Mean ± SD, n=3) |
| 3.0 | 0.35 ± 0.02 |
| 3.5 | 0.48 ± 0.03 |
| 4.0 | 0.55 ± 0.02 |
| 4.5 | 0.51 ± 0.03 |
| 5.0 | 0.42 ± 0.02 |
| 5.5 | 0.31 ± 0.01 |
This table illustrates the importance of pH optimization, with the optimal absorbance for the Congo red assay found at pH 4.0.
Table 2: Intra-day and Inter-day Precision of the Oseltamivir Colorimetric Assay
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 20 | 2.5 | 4.1 |
| 50 | 1.8 | 3.5 |
| 80 | 1.5 | 3.1 |
This table demonstrates the expected precision of the assay when performed under optimized conditions.
Visualizations
Caption: Workflow for the this compound Colorimetric Assay.
Caption: Logical flow for troubleshooting assay variability.
References
- 1. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 2. youtube.com [youtube.com]
- 3. ecuvettes.com [ecuvettes.com]
- 4. Hexis - Customer Service [suporte.hexis.com.br]
- 5. Temperature and hydration effects on absorbance spectra and radiation sensitivity of a radiochromic medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oseltamivir-Acetate Administration in Animal Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the administration of oseltamivir-acetate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in animal studies?
A1: Oseltamivir phosphate can be dissolved in sterile water or a sterile 0.5% sugar/phosphate buffered saline (PBS) solution for oral administration.[1][2] For oral gavage in mice, water is a commonly used vehicle.[3] In some studies with rats, oseltamivir phosphate has been administered in an aqueous solution with sodium chloride (0.9%; pH 4.0).[4] The stability of oseltamivir in oral aqueous solutions can be affected by the type of water used; it is less stable in potable water compared to purified water due to increasing pH.[5] The addition of 0.1% anhydrous citric acid can improve stability in solutions prepared with potable water.[5]
Q2: How should this compound be stored for animal studies?
A2: Oseltamivir for oral suspension is typically reconstituted from a powder.[6] Extemporaneously prepared oral solutions of oseltamivir (15 mg/ml) are stable for 84 days when stored under refrigeration.[5] At 25°C, the content of oseltamivir decreases, and considering the toxicological limit of a degradation product, the solution is considered stable for 46 days.[5] Stock solutions of this compound for research purposes should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[7]
Q3: What are the typical dosages of oseltamivir used in mice and ferrets for influenza studies?
A3: Dosages vary depending on the animal model, the influenza virus strain, and whether the goal is prophylaxis or treatment.
-
Ferrets: For prophylaxis against H5N1, 5 mg/kg/day has been shown to be effective when given 4 hours after virus inoculation.[8][9] For treatment initiated 24 hours after inoculation with a highly pathogenic H5N1 virus, higher daily doses of 25 mg/kg were required.[8][9] For a less pathogenic H5N1 strain, 10 mg/kg/day was sufficient to reduce symptoms.[8][9] A dose of 5.08 mg/kg administered every 12 hours for 5 days in ferrets results in a similar median oseltamivir carboxylate (the active metabolite) exposure as the approved human dose.[10][11]
-
Mice: In studies with oseltamivir-resistant influenza A (H1N1), oral oseltamivir at 100 and 300 mg/kg/day provided partial protection.[3] For non-lethal influenza infections, prophylactic dosing at 1 and 10 mg/kg/day has been studied.[12] In obese mice, a standard dose of 10 mg/kg was found to be less effective in reducing viral titers.[13]
Q4: How is this compound typically administered in animal studies?
A4: The most common route of administration in animal studies is oral gavage.[3][4][12][13] Other routes that have been investigated in mice include intraperitoneal (IP), intranasal (IN), and aerosol (AE) administration.[14] Aerosol administration has been shown to increase the efficacy of oseltamivir compared to oral administration in mice.[14]
Troubleshooting Guide
Problem 1: High variability in plasma concentrations of the active metabolite, oseltamivir carboxylate (OC).
-
Possible Cause: Anesthesia can significantly affect the pharmacokinetics of oseltamivir carboxylate in ferrets, leading to high variability.[10][11]
-
Suggested Solution: To ensure proper interpretation of pharmacokinetic/pharmacodynamic (PK/PD) data, it is important to perform sparse PK sampling to determine the OC pharmacokinetics in individual animals.[10][11]
Problem 2: Reduced efficacy of oseltamivir treatment in certain animal models or against specific viral strains.
-
Possible Cause 1: The influenza virus strain may have reduced susceptibility to oseltamivir. There is a correlation between the in vitro 50% inhibitory concentration (IC50) and in vivo efficacy.[1][15]
-
Suggested Solution 1: Determine the IC50 of the specific viral strain being used to anticipate in vivo efficacy. Higher doses may be required for strains with reduced susceptibility.
-
Possible Cause 2: Host factors, such as obesity, can impact the effectiveness of oseltamivir. In obese mice, standard doses may not effectively reduce viral clearance.[13]
-
Suggested Solution 2: Consider adjusting the dosage for obese animal models. Higher doses may be necessary to achieve a therapeutic effect.
-
Possible Cause 3: The timing of treatment initiation is crucial. Delayed treatment can significantly reduce efficacy, especially against highly pathogenic strains.[8][9]
-
Suggested Solution 3: For treatment studies, initiate oseltamivir administration as early as possible after viral challenge. Prophylactic administration starting before or shortly after exposure is generally more effective.[8][9]
Problem 3: Instability of the prepared oseltamivir oral solution.
-
Possible Cause: The use of potable water instead of purified water can lead to a pH increase and precipitation, reducing the stability of the oseltamivir solution.[5]
-
Suggested Solution: Prepare oseltamivir solutions with purified water whenever possible. If potable water must be used, the addition of 0.1% anhydrous citric acid can help maintain stability.[5] Always store prepared solutions under appropriate temperature conditions (refrigerated for short-term use).[5]
Data Presentation
Table 1: Oseltamivir Dosing and Efficacy in Ferret Models
| Influenza Virus Strain | Dosing Regimen (mg/kg/day) | Administration Schedule | Outcome |
| H5N1 (A/Vietnam/1203/04) | 5 | Prophylaxis (starting 4h post-inoculation) | Protection from lethal infection[8][9] |
| H5N1 (A/Vietnam/1203/04) | 25 | Treatment (starting 24h post-inoculation) | Required for protection[8][9] |
| H5N1 (A/Turkey/15/06) | 10 | Treatment | Reduced lethargy, inhibited inflammation, and blocked virus spread[8][9] |
| H3N2 | 12.5 and 25 | Not specified | Remained active with minimal weight loss[10] |
| Influenza B (B/Yamagata/16/1988) | Not specified | Not specified | No pronounced changes in body weight, temperature, or activity[10] |
Table 2: Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in Rats
| Compound | Administration Route | Dose (mg/kg) | Cmax (plasma) | T1/2 (plasma) | AUC (plasma) |
| Oseltamivir | Intravenous | 30 | Observed at 5 min postdose | 1.5 h | Not specified |
| Oseltamivir Carboxylate (after Oseltamivir IV) | Intravenous | 30 | Not specified | 1.7 h | ~2.5 times higher than oseltamivir |
| Oseltamivir | Oral Gavage | 1,000 | Not specified | Not specified | Not specified |
Data extracted from a study in Sprague-Dawley rats.[4]
Experimental Protocols
Detailed Methodology: Oral Gavage Administration of Oseltamivir in Mice
This protocol is a generalized representation based on common practices in published studies.[3][12][13]
-
Preparation of Oseltamivir Solution:
-
Oseltamivir phosphate is weighed and dissolved in a suitable vehicle (e.g., sterile water, PBS) to the desired concentration.[3][13] For instance, to prepare a 10 mg/mL solution, dissolve 10 mg of oseltamivir phosphate in 1 mL of the vehicle. If using commercial capsules, the contents can be dissolved in water.[3]
-
-
Animal Handling and Dosing:
-
Mice are gently restrained to expose the oral cavity.
-
A ball-tipped gavage needle of appropriate size for the mouse is attached to a syringe containing the oseltamivir solution.
-
The gavage needle is carefully inserted into the esophagus.
-
The calculated volume of the oseltamivir solution is slowly administered.
-
The animal is observed briefly after administration to ensure no adverse effects.
-
-
Dosing Schedule:
-
Dosing is typically performed twice daily (e.g., with an 8-hour interval) for a specified duration, often 5 days.[3][12]
-
For prophylactic studies, administration may begin shortly before viral infection.[12] For therapeutic studies, it may start at a specific time point after infection (e.g., 24 or 48 hours).[12]
-
Visualizations
Caption: Metabolic activation of oseltamivir and its antiviral mechanism.
References
- 1. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility | PLOS Pathogens [journals.plos.org]
- 2. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Efficacy of Oseltamivir Therapy in Ferrets Inoculated with Different Clades of H5N1 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of oseltamivir therapy in ferrets inoculated with different clades of H5N1 influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oseltamivir Population Pharmacokinetics in the Ferret: Model Application for Pharmacokinetic/Pharmacodynamic Study Design | PLOS One [journals.plos.org]
- 11. Oseltamivir Population Pharmacokinetics in the Ferret: Model Application for Pharmacokinetic/Pharmacodynamic Study Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oseltamivir treatment of mice before or after mild influenza infection reduced cellular and cytokine inflammation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Aerosol administration increases the efficacy of oseltamivir for the treatment of mice infected with influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Oseltamivir-acetate in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Oseltamivir-acetate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target concern when using oseltamivir acetate in non-infected cell cultures?
A1: The primary off-target concern is the potential for cytotoxicity at high concentrations and the inhibition of endogenous cellular enzymes, specifically human sialidases (neuraminidases). While oseltamivir is highly selective for viral neuraminidase, weak inhibition of human sialidases, such as NEU2 and NEU3, has been reported at concentrations significantly higher than those required for antiviral efficacy.[1]
Q2: At what concentrations are off-target effects typically observed?
A2: Off-target effects are concentration-dependent. Cytotoxicity is generally observed at high concentrations, often in the high micromolar to millimolar range, depending on the cell line and exposure duration.[2] For instance, the 50% cytotoxic concentration (CC50) in MDCK cells has been reported to be 0.5 mg/mL (approximately 1.6 mM). It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: Can oseltamivir acetate affect cellular signaling pathways?
A3: While direct, significant alteration of signaling pathways by oseltamivir acetate at therapeutic concentrations is not a primary reported off-target effect, it's important to consider the broader context of influenza virus infection. The influenza virus itself activates the Raf/MEK/ERK signaling pathway to facilitate its replication.[3][4][5] Therefore, in infection studies, observed changes in this pathway are more likely a result of the viral life cycle rather than a direct off-target effect of oseltamivir. Interestingly, studies have shown that combining oseltamivir with MEK inhibitors can have a synergistic antiviral effect.[4][5]
Q4: Is oseltamivir acetate genotoxic?
A4: Studies on the genotoxicity of oseltamivir have yielded mixed results. Some research on human peripheral blood lymphocytes suggested weak genotoxic potential at certain concentrations, as indicated by an increase in sister chromatid exchange (SCE). However, significant increases in chromosomal aberrations or micronuclei were not observed. It is advisable to consult relevant literature and consider the specific cell system and concentrations used.
Q5: How can I differentiate between antiviral effects and off-target cytotoxicity in my experiments?
A5: To distinguish between specific antiviral activity and general cytotoxicity, it is essential to include appropriate controls. A cytotoxicity assay, such as the MTT or neutral red uptake assay, should be performed in parallel on non-infected cells treated with the same concentrations of oseltamivir acetate. This will establish the concentration range that is non-toxic to the cells, ensuring that any observed reduction in viral replication is due to the drug's specific antiviral mechanism.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Poor Cell Viability After Oseltamivir Acetate Treatment
-
Possible Cause 1: Oseltamivir Acetate Concentration is Too High.
-
Solution: Perform a dose-response experiment to determine the CC50 of oselamivir acetate for your specific cell line using a standard cytotoxicity assay (e.g., MTT, see Experimental Protocols). Always use the lowest effective concentration that demonstrates an antiviral effect while maintaining high cell viability.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the oseltamivir acetate is not toxic to your cells. Run a solvent control where cells are treated with the highest concentration of the solvent used in your experiment.
-
-
Possible Cause 3: Extended Incubation Time.
-
Solution: Cytotoxicity can be time-dependent. If your protocol requires long incubation periods, consider performing a time-course cytotoxicity experiment to identify the maximum permissible exposure time for your chosen concentration.
-
-
Possible Cause 4: Contamination.
-
Solution: Rule out microbial contamination of your cell cultures or oseltamivir acetate stock solution, which can independently cause cell death.
-
Problem 2: Inconsistent or Irreproducible Antiviral Activity
-
Possible Cause 1: Sub-optimal Drug Concentration.
-
Solution: Re-evaluate the effective concentration (EC50) of oseltamivir acetate against your specific virus strain and cell line. Viral sensitivity can vary.
-
-
Possible Cause 2: Drug Degradation.
-
Solution: Prepare fresh stock solutions of oseltamivir acetate and store them appropriately, protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Cell Density and Health.
-
Solution: Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase at the time of treatment. Stressed or overly confluent cells can respond differently to both viral infection and drug treatment.
-
Problem 3: Observed Changes in Cellular Morphology Unrelated to Viral Cytopathic Effect
-
Possible Cause 1: High Oseltamivir Acetate Concentration.
-
Solution: High concentrations of the drug may induce morphological changes indicative of cellular stress or toxicity. Lower the concentration and correlate with cytotoxicity data.
-
-
Possible Cause 2: Off-Target Effects on Cellular Processes.
-
Solution: While less common at therapeutic concentrations, consider potential off-target effects. If morphology changes are a concern, consider using alternative antiviral agents with different mechanisms of action as controls to see if the effect is specific to oseltamivir.
-
Quantitative Data Summary
Table 1: Cytotoxicity of Oseltamivir in Various Cell Lines
| Cell Line | Compound | Exposure Time | CC50 | Reference |
| Madin-Darby Canine Kidney (MDCK) | Oseltamivir Phosphate | 48 hours | 0.5 mg/mL (~1.6 mM) | [2] |
| Chicken Embryo Fibroblasts (CEFs) | Oseltamivir Carboxylate | Not Specified | >200 µM | [6] |
| MDCK, MRC-5, VERO, MK, 293 | Oseltamivir | 5 days | >100 µM | [7] |
Table 2: Inhibitory Activity of Oseltamivir Carboxylate against Human Sialidases
| Human Sialidase | Substrate | Ki (µM) | IC50 (µM) | Reference |
| NEU2 | 4MU-NeuAc | 8373 ± 1491 | >1000 | [1] |
| NEU3 | GM3 | Not Determined | >1000 | [1] |
| NEU1 | 4MU-NeuAc | Not Determined | >1000 | [1] |
| NEU4 | 4MU-NeuAc | Not Determined | >1000 | [1] |
Experimental Protocols
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of oseltamivir acetate in a culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of oseltamivir acetate to the wells. Include wells with medium only (blank) and cells with medium but no drug (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value.
Sister Chromatid Exchange (SCE) Assay
Principle: This assay detects the reciprocal exchange of DNA between sister chromatids, which can be an indicator of genotoxic events.
Procedure:
-
Culture cells for two cell cycles in a medium containing 5-bromo-2'-deoxyuridine (BrdU).
-
In the final few hours of culture, add a mitotic inhibitor (e.g., colcemid) to arrest cells in metaphase.
-
Harvest the cells and treat them with a hypotonic solution.
-
Fix the cells with a methanol:acetic acid solution.
-
Drop the fixed cells onto microscope slides to prepare metaphase spreads.
-
Differentially stain the sister chromatids using a method such as the fluorescence plus Giemsa (FPG) technique.
-
Analyze the metaphase spreads under a microscope and score the number of SCEs per chromosome.
Cytokinesis-Block Micronucleus (CBMN) Assay
Principle: This assay measures the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. It is a marker of chromosomal damage.
Procedure:
-
Treat cell cultures with oseltamivir acetate.
-
Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.
-
Harvest the cells after an appropriate incubation period.
-
Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Score the frequency of micronuclei in binucleated cells under a microscope.
Visualizations
Caption: Workflow for differentiating antiviral effects from cytotoxicity.
Caption: Interplay of influenza virus, Raf/MEK/ERK pathway, and antivirals.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Limited Inhibitory Effects of Oseltamivir and Zanamivir on Human Sialidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination of MEK inhibitors and oseltamivir leads to synergistic antiviral effects after influenza A virus infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Enhancing Oral Bioavailability of Oseltamivir-Acetate Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Oseltamivir-acetate analogs.
Frequently Asked Questions (FAQs)
Q1: My Oseltamivir analog shows high in vitro efficacy but poor oral bioavailability. What are the common causes?
A1: Poor oral bioavailability of Oseltamivir analogs, particularly those with polar functional groups like guanidinium, is often attributed to low membrane permeability. The active form of Oseltamivir, Oseltamivir Carboxylate (OC), and its more potent analog, Guanidino-Oseltamivir Carboxylate (GOCarb), are polar, which limits their passive diffusion across the intestinal epithelium. For instance, GOCarb has a very low oral bioavailability of about 4%.[1][2] Oseltamivir itself is administered as an ethyl ester prodrug (Oseltamivir Phosphate) to overcome this, achieving an oral bioavailability of approximately 80%.[3][4][5][6][7]
Q2: What are the primary strategies to enhance the oral bioavailability of polar Oseltamivir analogs?
A2: The most successful strategy is a carrier-mediated prodrug approach. This involves chemically modifying the analog to create a prodrug that can be actively transported across the intestinal membrane by transporters like the human peptide transporter 1 (hPEPT1).[1][8] Once absorbed, the prodrug is designed to be rapidly converted to the active parent drug within the intestinal cells or systemic circulation.
Q3: How does the peptide transporter 1 (PEPT1) mediated prodrug approach work for Oseltamivir analogs?
A3: PEPT1 is a high-capacity transporter in the brush border membrane of intestinal epithelial cells. By attaching amino acids or dipeptides to a polar drug like GOCarb, the resulting prodrug can mimic the natural substrates of PEPT1 and be actively transported into the enterocytes. This bypasses the low passive permeability of the parent drug. Studies have shown that L-valyl and L-isoleucyl amino acid prodrugs of GOCarb exhibit a significantly higher affinity for PEPT1 compared to the parent drug.[1]
Q4: What is the metabolic pathway of Oseltamivir Phosphate after oral administration?
A4: Oseltamivir Phosphate is a prodrug that is readily absorbed from the gastrointestinal tract.[9][10] It is then extensively and rapidly converted by hepatic and intestinal esterases into its active metabolite, Oseltamivir Carboxylate.[9][10][11] This active form is what inhibits the influenza virus neuraminidase.[11] More than 90% of the absorbed Oseltamivir is eliminated through conversion to Oseltamivir Carboxylate and subsequent renal excretion.[9]
Troubleshooting Guides
Issue 1: Low Permeability of Prodrugs in Caco-2 Cell Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor substrate affinity for PEPT1. | Synthesize and test a series of amino acid or dipeptide prodrugs to identify the optimal promoiety for PEPT1 recognition. L-valine esters have shown promise.[8] | Increased apparent permeability (Papp) in Caco-2 cell monolayers. |
| Prodrug instability in the assay medium. | Assess the chemical stability of the prodrug at the pH of the assay medium (typically pH 6.0 for apical and pH 7.4 for basolateral). Prodrugs should be sufficiently stable at acidic pH.[1] | Minimal degradation of the prodrug in the apical compartment during the experiment. |
| Efflux transporter activity. | Co-incubate the prodrug with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to determine if efflux is limiting permeability. | Increased apical-to-basolateral transport in the presence of the inhibitor. |
Issue 2: Low Oral Bioavailability in Animal Models Despite Good In Vitro Permeability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid pre-systemic metabolism (first-pass effect). | Investigate the metabolic stability of the prodrug in liver and intestinal microsomes or S9 fractions. | The prodrug should be relatively stable in the gut wall and liver to allow for sufficient systemic absorption before conversion to the active drug. |
| Poor solubility in gastrointestinal fluids. | Evaluate the aqueous solubility of the prodrug at different pH values relevant to the gastrointestinal tract. Consider formulation strategies like using cyclodextrins to improve solubility.[12][13] | Enhanced dissolution and concentration of the prodrug in the gut lumen. |
| Instability in the gastrointestinal tract. | Assess the stability of the prodrug in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[8] | The prodrug should exhibit sufficient stability in the harsh acidic environment of the stomach and the enzyme-rich environment of the small intestine to reach the absorption site intact. |
Quantitative Data Summary
Table 1: Oral Bioavailability of GOCarb and its Prodrugs in Mice
| Compound | Oral Bioavailability (%) | Condition |
| Guanidino Oseltamivir Carboxylate (GOCarb) | 4% | - |
| GOC-L-Val Prodrug | 23% | Fed |
| GOC-L-Val Prodrug | 48% | Fasted |
Data sourced from studies on carrier-mediated prodrug approaches.[1][2]
Table 2: In Vitro Permeability of GOCarb and its Amino Acid Prodrugs in Caco-2 Cells
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| Guanidino Oseltamivir Carboxylate (GOCarb) | Negligible |
| GOC-L-Val Prodrug | 1.7 |
This represents a 2-5 fold increase in permeability for amino acid prodrugs compared to the parent drug.[1][14]
Experimental Protocols
1. Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Transport Buffer: Hank's Balanced Salt Solution (HBSS) buffered with HEPES is typically used. The apical side buffer is adjusted to pH 6.0 to favor PEPT1 activity, while the basolateral side is maintained at pH 7.4.
-
Experiment:
-
Wash the cell monolayers with transport buffer.
-
Add the test compound (prodrug or parent drug) to the apical chamber.
-
At specified time intervals, collect samples from the basolateral chamber and fresh buffer is added.
-
Samples are also taken from the apical chamber at the beginning and end of the experiment.
-
Concentrations of the compound in the samples are determined by a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration of the drug in the donor chamber.
2. In Situ Rat Intestinal Perfusion
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. The rats are anesthetized, and the jejunum is cannulated.
-
Perfusion: The cannulated intestinal segment is perfused with a solution containing the test compound. The perfusion solution is maintained at 37°C.
-
Sample Collection: Effluent samples are collected at regular intervals. Blood samples may also be collected to determine systemic absorption.
-
Data Analysis: The intestinal membrane permeability is calculated based on the disappearance of the compound from the perfusate over time.
Visualizations
Caption: Metabolic pathway of Oseltamivir Phosphate.
References
- 1. Increasing Oral Absorption of Polar Neuraminidase Inhibitors: A Prodrug Transporter Approach Applied to Oseltamivir Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing oral absorption of polar neuraminidase inhibitors: a prodrug transporter approach applied to oseltamivir analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of the prodrug oseltamivir and its active metabolite Ro 64-0802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carrier-Mediated Prodrug Uptake to Improve the Oral Bioavailability of Polar Drugs: An Application to an Oseltamivir Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]
- 11. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 12. Innovated formulation of oseltamivir powder for suspension with stability study after reconstitution using a developed ion-pair reversed phase high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innovated formulation of oseltamivir powder for suspension with stability study after reconstitution using a developed ion-pair reversed phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Optimization of mobile phase for Oseltamivir-acetate HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the High-Performance Liquid Chromatography (HPLC) analysis of Oseltamivir and its acetate form.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Oseltamivir, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My Oseltamivir peak is showing significant tailing. What are the likely causes and how can I resolve this?
Answer:
Peak tailing for basic compounds like Oseltamivir is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing.[1] Here are the primary causes and troubleshooting steps:
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of Oseltamivir (approximately 7.75), both ionized and non-ionized forms can exist, leading to peak distortion.[2][3]
-
Ionic Strength of the Buffer: Insufficient buffer concentration can lead to poor peak shape.
-
Solution: Ensure an adequate buffer concentration, typically in the range of 10-50 mM, to maintain a stable pH and minimize silanol interactions.[3]
-
-
Column Choice: The type of HPLC column is crucial.
-
Solution: Employ a highly deactivated or "end-capped" column to reduce the number of free silanol groups available for secondary interactions.[1] Modern columns designed for good peak shape with basic compounds are recommended.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[1]
-
Solution: Try diluting the sample and re-injecting to see if the peak shape improves.[1]
-
Question: I am observing peak fronting. What could be the cause?
Answer:
Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Overload: Injecting a sample that is too concentrated can lead to fronting.[6]
-
Solution: Dilute your sample and re-analyze.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting.[3]
-
Solution: Whenever possible, dissolve and inject your sample in the mobile phase.[3] If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Issue 2: Inconsistent Retention Times
Question: The retention time for my Oseltamivir peak is shifting between injections. What should I investigate?
Answer:
Fluctuating retention times can compromise the reliability of your analysis. Here are the common culprits:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause.
-
Solution: Ensure the mobile phase is prepared fresh and consistently for each run. If using a buffer, double-check the pH measurement and ensure all components are fully dissolved and mixed.
-
-
Column Temperature: Variations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[2]
-
-
Flow Rate Instability: A malfunctioning pump can lead to an inconsistent flow rate.
-
Solution: Check the pump for any leaks and ensure it is properly primed. Monitor the system pressure for any unusual fluctuations.
-
-
Column Equilibration: Insufficient column equilibration time before starting a run can cause retention time drift, especially with gradient elution.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before injecting the first sample.
-
Issue 3: Poor Resolution and Co-eluting Peaks
Question: I am not getting good separation between Oseltamivir and its degradation products or impurities. How can I improve the resolution?
Answer:
Achieving good resolution is critical for a stability-indicating method. Here are strategies to improve separation:
-
Mobile Phase Composition: The organic modifier and its ratio to the aqueous buffer are key.
-
Solution:
-
Organic Modifier: Experiment with different organic solvents like acetonitrile and methanol. Methanol can sometimes offer different selectivity compared to acetonitrile.[7]
-
Isocratic vs. Gradient Elution: If you are using an isocratic method, a gradient elution might be necessary to resolve complex mixtures of the drug and its degradation products.[8][9] A gradient allows for a wider range of elution strengths, which can separate compounds with different polarities more effectively.[9]
-
-
-
Mobile Phase pH: Adjusting the pH can alter the ionization state of Oseltamivir and its impurities, which can significantly impact their retention and separation.
-
Solution: Systematically vary the mobile phase pH to find the optimal value for resolution.
-
-
Column Selection: The choice of stationary phase can have a major impact on selectivity.
-
Solution: Consider trying a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column) to achieve a different separation selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for Oseltamivir HPLC analysis?
A1: A common starting point for reversed-phase HPLC of Oseltamivir is a mixture of an aqueous buffer and an organic solvent. Several published methods have shown good results with combinations such as:
-
Methanol and a phosphate buffer (pH 5) in a 50:50 (v/v) ratio.[7][10]
-
Acetonitrile and a bicarbonate buffer (pH 10) in a 30:70 (v/v) ratio.[2]
-
Acetonitrile and a formate buffer (pH 4) in a 20:80 (v/v) ratio.[5]
Q2: What detection wavelength is typically used for Oseltamivir?
A2: Oseltamivir can be detected by UV absorbance at various wavelengths. Commonly used wavelengths include 215 nm, 220 nm, 223 nm, and 237 nm.[4][5] The choice of wavelength may depend on the specific mobile phase used and the desired sensitivity.
Q3: Is an isocratic or gradient elution better for Oseltamivir analysis?
A3: The choice between isocratic and gradient elution depends on the application.
-
Isocratic elution is simpler, more cost-effective, and often sufficient for routine quality control of the bulk drug or pharmaceutical formulations where the primary goal is to quantify the main peak.[7][9]
-
Gradient elution is generally preferred for stability-indicating methods where it is necessary to separate the active pharmaceutical ingredient (API) from a variety of potential degradation products and impurities.[8][9]
Q4: How can I perform a forced degradation study for Oseltamivir?
A4: Forced degradation studies are essential for developing a stability-indicating method. Oseltamivir should be exposed to various stress conditions as per ICH guidelines. These typically include:
-
Acidic Hydrolysis: Treatment with an acid like 1.0 N HCl at an elevated temperature (e.g., 80°C).[4]
-
Alkaline Hydrolysis: Treatment with a base like 0.1 N NaOH at an elevated temperature (e.g., 80°C).[4][11] Oseltamivir is particularly susceptible to alkaline degradation.[11][12]
-
Oxidative Degradation: Exposure to an oxidizing agent such as 30% hydrogen peroxide.[11]
-
Thermal Degradation: Heating the solid drug at a high temperature.[8]
-
Photolytic Degradation: Exposing the drug to UV light.
The stressed samples are then analyzed by HPLC to assess the extent of degradation and to ensure the method can separate the degradation products from the intact drug.[8]
Data Presentation
Table 1: Comparison of Mobile Phases for Oseltamivir HPLC Analysis
| Reference | Mobile Phase Composition | pH | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Elution Mode |
| [7][10] | Methanol : 0.02 M Phosphate Buffer (50:50 v/v) | 5 | Purospher STAR® RP-18e | Not Specified | Not Specified | Isocratic |
| [2] | Acetonitrile : 0.05 M Bicarbonate Buffer (30:70 v/v) | 10 | C18 | 1.0 | 220 and 254 | Isocratic |
| [5] | Acetonitrile : 100 mM Formate Buffer (20:80 v/v) | 4 | Chromolith reversed phase C18e | 3.0 | 220 | Isocratic |
| [4][13] | Methanol : Buffer (pH 2.5) with 1% Orthophosphoric Acid (45:55 v/v) | 2.5 | Inertsil® ODS-2 | 1.0 | 215 | Isocratic |
| Methanol : Water (75:25 v/v) | Not Specified | Phenomenex Luna C18 | 1.0 | 223 | Isocratic | |
| Acetonitrile : 0.1% Octa-sulfonic acid (70:30 v/v) | Not Specified | X terra C18 | 1.0 | 237 | Isocratic | |
| [8] | Acetonitrile and Triethylamine | Not Specified | Kromasil C18 | 1.0 | 215 | Gradient |
| [12] | Acetonitrile : Methanol : Phosphate Buffer (25:25:50 v/v) | 7 | Nucleosil® 300-5 C18 | 1.0 | 210 | Isocratic |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Oseltamivir Capsules [7][10]
-
Mobile Phase Preparation: Prepare a 0.02 M phosphate buffer and adjust the pH to 5.0. Mix this buffer with methanol in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve Oseltamivir phosphate reference standard in the mobile phase to obtain a known concentration (e.g., 0.3 mg/mL).
-
Sample Preparation: For capsules, take a representative sample of the powder, dissolve it in the mobile phase, sonicate, and dilute to a suitable concentration. Filter the final solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Purospher STAR® RP-18e
-
Mobile Phase: Methanol : 0.02 M Phosphate Buffer, pH 5 (50:50 v/v)
-
Elution: Isocratic
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Protocol 2: Stability-Indicating Gradient RP-HPLC Method [8]
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare an aqueous solution of triethylamine.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation: Prepare a standard solution of Oseltamivir in a suitable diluent.
-
Sample Preparation (Forced Degradation):
-
Acid: Reflux Oseltamivir with HCl.
-
Base: Reflux Oseltamivir with NaOH.
-
Oxidation: Treat Oseltamivir with hydrogen peroxide.
-
Neutralize the solutions after stress and dilute to the appropriate concentration.
-
-
Chromatographic Conditions:
-
Column: Kromasil C18, 5 µm, 250 mm × 4.6 mm
-
Mobile Phase: A gradient program using Mobile Phase A and Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: 215 nm
-
-
Analysis: Inject the standard and stressed samples. The gradient program should be optimized to separate the main Oseltamivir peak from all degradation product peaks.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A workflow for mobile phase optimization in Oseltamivir HPLC analysis.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. mjcce.org.mk [mjcce.org.mk]
- 11. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir [mdpi.com]
- 12. Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using Validated Stability Indicating HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method | Semantic Scholar [semanticscholar.org]
Challenges in the long-term storage and stability of Oseltamivir-acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Oseltamivir.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the long-term stability of Oseltamivir?
A1: The long-term stability of Oseltamivir is primarily influenced by temperature, pH, and humidity. Oseltamivir is a prodrug that can degrade through several pathways, including hydrolysis of the ethyl ester, N,N-acyl migration, and oxidation.[][2][3][4] Elevated temperatures and exposure to acidic or alkaline conditions can significantly accelerate these degradation processes.[][5] While Oseltamivir is relatively stable against photolytic degradation, exposure to moisture is a critical factor, especially for solid dosage forms.[3][5]
Q2: What is "Oseltamivir-acetate" and how does it relate to stability?
A2: "this compound" is listed as an impurity of Oseltamivir.[6] It is not the active pharmaceutical ingredient (API), which is typically Oseltamivir Phosphate. The presence of acetate-related impurities could arise from the synthesis process or degradation pathways involving the acetylamino group of the Oseltamivir molecule. Stability studies focus on the degradation of the parent Oseltamivir molecule and the formation of various degradation products, which would include any acetate-related impurities.
Q3: What are the main degradation products of Oseltamivir observed during stability studies?
A3: The primary degradation products of Oseltamivir include:
-
Oseltamivir Carboxylate (Oseltamivir Acid): Formed by the hydrolysis of the ethyl ester group. This is also the active metabolite of the drug in the body.[7][8]
-
Positional Isomers (e.g., Impurity I and III): Resulting from N,N-acyl migration, where the acetyl group moves from the 4-amino to the 5-amino position on the cyclohexene ring.[3][9]
-
Oxidative Degradation Products: Formed under oxidative stress.[][5]
-
Further Hydrolysis Products: Such as diamino-derivatives where the acetyl group is cleaved.[3][10]
Q4: What are the recommended storage conditions for Oseltamivir formulations?
A4:
-
Capsules (Solid Form): Generally, Oseltamivir capsules should be stored at controlled room temperature (25°C or 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F). It is crucial to protect them from high humidity.
-
Reconstituted Oral Suspension: Extemporaneously prepared oral suspensions of Oseltamivir have limited stability. They are typically stable for a short period when refrigerated (e.g., 2°C to 8°C) and for an even shorter duration at room temperature.[11][12] For instance, a suspension in Cherry Syrup may be stable for up to 35 days under refrigeration but only 5 days at room temperature.[12] The specific vehicle used for reconstitution significantly impacts stability.[11][13]
Q5: How can I monitor the stability of my Oseltamivir samples during an experiment?
A5: A stability-indicating analytical method is essential. The most common and reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[][2][14] This method can separate Oseltamivir from its degradation products, allowing for accurate quantification of the parent drug and the impurities. Key parameters to monitor are the assay of Oseltamivir, the levels of known and unknown degradation products, and any changes in physical appearance (e.g., color, dissolution).
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Degradation Products in Solid Oseltamivir Samples
| Possible Cause | Troubleshooting Step |
| High Humidity Exposure | Store samples in tightly sealed containers with a desiccant. Control the humidity of the storage environment. |
| Incompatible Excipients | Review the excipients used in the formulation for any known incompatibilities with Oseltamivir. Perform excipient compatibility studies. |
| Elevated Storage Temperature | Ensure the storage temperature is consistently maintained within the recommended range. Use calibrated temperature monitoring devices. |
Issue 2: Rapid Degradation of Oseltamivir in a Liquid Formulation
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of the Vehicle | Oseltamivir has maximal stability at approximately pH 4.0.[4] Measure and adjust the pH of your formulation. The addition of a suitable buffer or acidifying agent like citric acid can improve stability.[3][4] |
| Use of Non-Purified Water | Potable water can contain minerals that may affect pH and stability, sometimes causing precipitation.[3] Use purified water for the preparation of solutions. |
| Microbial Contamination | If the formulation is not properly preserved, microbial growth can alter the pH and contribute to degradation. Use appropriate preservatives and sterile techniques. |
| Elevated Temperature | Refrigeration is generally recommended for aqueous formulations of Oseltamivir.[3] Avoid storage at room temperature for extended periods. |
Issue 3: Inconsistent Results in HPLC Stability Assay
| Possible Cause | Troubleshooting Step |
| Non-Stability-Indicating Method | Ensure your HPLC method has been validated to be stability-indicating, meaning it can resolve Oseltamivir from all potential degradation products.[][2][14] |
| Sample Preparation Issues | Oseltamivir can degrade in certain sample diluents. Ensure the diluent is compatible and that samples are analyzed promptly after preparation. |
| Column Degradation | The performance of the HPLC column can deteriorate over time. Follow the manufacturer's guidelines for column care and replace it when necessary. |
Data Presentation
Table 1: Summary of Oseltamivir Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Major Degradation Products | Reference |
| Acidic Hydrolysis | 1.0 N HCl at 80°C | 30 min | ~74% | Multiple products, including Oseltamivir Carboxylate | [5] |
| Alkaline Hydrolysis | 0.1 N NaOH at 80°C | 10 min | ~85.2% | Multiple products, including Oseltamivir Carboxylate and isomers | [5] |
| Oxidative Degradation | 3% H₂O₂ at 80°C | 2 hours | ~96.96% | Oxidative degradants | [5] |
| Thermal Degradation | 60°C | 24 hours | Significant | Thermal degradants | [] |
| Photolytic Degradation | Sunlight (60,000–70,000 lux) | 2 days | ~1.1% | Photolytic degradants | [3][5] |
Table 2: Stability of Extemporaneously Prepared Oseltamivir Oral Suspensions
| Formulation Vehicle | Storage Temperature | Duration | Remaining Oseltamivir (%) | Reference |
| Cherry Syrup | 5°C | 35 days | >90% | |
| Cherry Syrup | 25°C | 5 days | >90% | |
| Ora-Sweet SF | 5°C or 25°C | 35 days | >90% | |
| German National Formulary (NRF 31.2.) | 6°C | 84 days | 100.3% | [9] |
| German National Formulary (NRF 31.2.) | 25°C | 84 days | 98.4% | [9] |
| Prepared with Potable Water (pH ~7-8) | Room Temperature | 14 days | Decreased significantly | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Oseltamivir
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of Oseltamivir Phosphate in a suitable solvent (e.g., methanol or a mixture of buffer and organic solvent).
-
Acid Hydrolysis: Treat the stock solution with 1 N HCl and heat at 80°C for 30 minutes. Neutralize the solution before analysis.[5]
-
Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 80°C for 10 minutes. Neutralize the solution before analysis.[5]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and heat at 80°C for 2 hours.[5]
-
Thermal Degradation: Expose the solid drug substance to 60°C for 24 hours.[] Dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the solid drug substance to sunlight (e.g., 60,000–70,000 lux) for 48 hours.[3] Dissolve the sample in a suitable solvent for analysis.
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for Oseltamivir
This is an example of a typical RP-HPLC method for the analysis of Oseltamivir and its degradation products. Method parameters may need to be optimized for specific applications.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][14]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[][9]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Injection Volume: 20 µL.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[][2][14]
Visualizations
Caption: Major degradation pathways of Oseltamivir.
Caption: Workflow for Oseltamivir stability testing.
Caption: Troubleshooting logic for Oseltamivir degradation.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Oseltamivir Degradation Pathway [eawag-bbd.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. Innovated formulation of oseltamivir powder for suspension with stability study after reconstitution using a developed ion-pair reversed phase high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Oseltamivir Phosphate in SyrSpend SF, Cherry Syrup, and SyrSpend SF (For Reconstitution) - ProQuest [proquest.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
- 14. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Cross-Validation of HPLC and Colorimetric Methods for Oseltamivir Acetate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and colorimetric methods for the analysis of Oseltamivir, the active metabolite of the prodrug Oseltamivir Phosphate, a key antiviral medication.
This analysis delves into the experimental protocols and performance data of both methodologies, offering a comprehensive overview to aid in the selection of the most suitable technique for specific analytical needs, from high-throughput screening to quality control in resource-limited settings.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method offers high selectivity and sensitivity for the determination of Oseltamivir. A common approach involves a reverse-phase technique.[1][2][3]
Sample Preparation: Pharmaceutical preparations, such as capsules, are typically prepared by dissolving the contents in a suitable solvent, followed by filtration to remove excipients.[4] For instance, the contents of a capsule can be dissolved in water, vigorously shaken, and then filtered through a 0.22- or 0.45-μm membrane filter.[4]
Chromatographic Conditions:
-
Column: A C18 column is frequently used for the separation.[1][2][3][4]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is employed. Common mobile phases include a mixture of 20 mM potassium dihydrogen phosphate solution and acetonitrile (60:40, v/v) or 30% acetonitrile and 70% 0.05 M bicarbonate buffer (pH 10).[1][2][3][4][5]
-
Flow Rate: A typical flow rate is around 1.0 to 1.2 mL/min.[1][2][3][4][5]
-
Detection: UV detection is commonly set at wavelengths ranging from 215 nm to 254 nm.[1][2][3][4][5]
-
Temperature: The column is often maintained at a constant temperature, for example, 30°C.[4][5]
Colorimetric Method
Colorimetric assays provide a rapid and cost-effective alternative for Oseltamivir quantification.[5][6][7] These methods are based on the formation of a colored ion-pair complex between the amine group of Oseltamivir and an anionic dye.[5][6][7]
Sample Preparation: Similar to the HPLC method, the sample is dissolved in water and filtered.[4] The concentration of the initial sample solution is adjusted to fall within the linear range of the assay.[4][5]
Assay Protocol (using Congo Red):
-
Reagent Preparation: A 1 mg/mL solution of Congo red in water is prepared.[4][5] A 0.1 M phthalate buffer (pH 4.2) is also required.[4][5]
-
Reaction Mixture: In a glass tube, 0.150 mL of the filtered sample solution is mixed with 0.250 mL of the Congo red solution and 0.350 mL of the phthalate buffer.[4][5]
-
Extraction: 3 mL of ethyl acetate is added to the mixture, which is then vigorously shaken for 10 seconds to facilitate the extraction of the colored complex into the organic layer.[4][5]
-
Measurement: After phase separation, the absorbance of the top organic layer (which will be red if Oseltamivir is present) is measured at 520 nm using a spectrophotometer.[4][5][7]
Performance Data Comparison
The following tables summarize the quantitative performance data for both HPLC and colorimetric methods based on published validation studies.
| Parameter | HPLC Method | Colorimetric Method (Congo Red) | References |
| Linearity Range | 10–60 µg/mL | Not explicitly stated in µg/mL, but demonstrated good linearity. | [1][2][3] |
| Correlation Coefficient (r²) | > 0.999 | Greater linearity observed compared to other dyes. | [1][2][3] |
| Accuracy (% Recovery) | 99.85–100.17% | Not explicitly quantified as % recovery, but noted for good accuracy. | [1][2][3] |
| Precision (RSD) | Low relative standard deviation for intra-day and inter-day precision. | Less variability compared to the bromochlorophenol blue method. | [1][2][3] |
| Limit of Detection (LOD) | 2.2 ng (at 220 nm) | Not explicitly quantified. | [4] |
| Limit of Quantification (LOQ) | 9.98 µg/mL | Not explicitly quantified. |
Method Workflows
The general workflows for both analytical methods are depicted below.
Caption: General experimental workflows for HPLC and Colorimetric analysis of Oseltamivir.
Objective Comparison
Both HPLC and colorimetric methods have demonstrated their utility in the quantification of Oseltamivir.[1][2][3][5][6] The choice between the two often depends on the specific requirements of the analysis.
HPLC:
-
Advantages: High sensitivity, specificity, and accuracy make it the gold standard for regulatory submissions and quality control.[1][2][3] It can also be used for stability-indicating assays by separating the API from its degradation products.[8]
-
Disadvantages: Requires expensive instrumentation, skilled personnel, and generates chemical waste. The run times can be longer compared to colorimetric methods.
Colorimetric Method:
-
Advantages: This method is rapid, simple to perform, and requires inexpensive and relatively non-toxic reagents and basic equipment.[5][6][7] This makes it ideal for use in field situations or in laboratories with limited resources for rapid screening of drug quality.[5][7] The Congo red method, in particular, has shown greater sensitivity and linearity compared to other dyes like bromochlorophenol blue.[5][6]
-
Disadvantages: It is generally less sensitive and specific than HPLC.[7] The method may be susceptible to interference from other substances in the sample matrix that can form colored complexes with the dye.
References
- 1. A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification in pharmaceutical formulat… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of oseltamivir quality by colorimetric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Innovated formulation of oseltamivir powder for suspension with stability study after reconstitution using a developed ion-pair reversed phase high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Oseltamivir and Zanamivir in the Management of Influenza
A comprehensive analysis of the neuraminidase inhibitors Oseltamivir and Zanamivir reveals comparable efficacy in the treatment of influenza A and B, with nuances in their performance against specific viral subtypes and in different patient populations. Both antiviral agents function by inhibiting the viral neuraminidase enzyme, which is crucial for the release of new virions from infected host cells, thereby limiting the spread of infection.[1][2][3] This guide provides a detailed comparison of their efficacy, supported by experimental data from in-vitro and clinical studies.
Data Presentation: In-Vitro and Clinical Efficacy
The relative potency of Oseltamivir and Zanamivir varies depending on the influenza virus subtype. In-vitro studies measuring the 50% inhibitory concentration (IC50) provide a quantitative measure of each drug's activity against viral neuraminidase.
| Efficacy Parameter | Oseltamivir | Zanamivir | Influenza Subtype | Source |
| Mean IC50 | 13 nM | 4.19 nM | Influenza B | [4] |
| Mean IC50 | 1.34 nM | 0.92 nM | Influenza A/H1N1 | [4] |
| Mean IC50 | 0.67 nM | 2.28 nM | Influenza A/H3N2 | [4] |
| Mean IC50 | 0.9 nM | 3.09 nM | Influenza A/H1N2 | [4] |
| Median IC50 | 8.5 nM | 2.7 nM | Influenza B | [5] |
| Median IC50 | 0.45 nM | 0.95 nM | Influenza A | [5] |
Clinical studies have demonstrated that both drugs are effective in reducing the duration of influenza symptoms.[6][7][8] A study in children found no statistically significant difference in the total febrile period or the duration of fever after treatment initiation for influenza A (H1N1), A (H3N2), and B virus infections between the two drugs.[9][10] However, for influenza B, Zanamivir was found to be more effective than Oseltamivir in shortening the duration of fever.[11] In patients with Chronic Obstructive Pulmonary Disease (COPD), both drugs effectively reduced body temperature, but Oseltamivir led to a significantly higher rate of clinical improvement in influenza-like symptoms.[12]
Regarding viral shedding, a study in children with influenza A (H3N2) infection showed that Zanamivir was more effective than Oseltamivir in clearing the virus from the respiratory tract by the fifth day of treatment.[9] Another study indicated that neuraminidase inhibitors, as a class, reduced viral nasal titres by approximately two-thirds.[7]
Mechanism of Action: Neuraminidase Inhibition
Oseltamivir and Zanamivir are competitive inhibitors of the influenza virus neuraminidase enzyme.[1] This enzyme is essential for cleaving sialic acid residues on the surface of host cells, which allows for the release of newly formed virus particles.[1] By blocking this activity, the drugs cause viral aggregation at the cell surface and reduce the spread of the virus.[8]
Caption: Mechanism of action of Oseltamivir and Zanamivir.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This assay quantifies the ability of a drug to inhibit the neuraminidase activity of the influenza virus.[4][13]
-
Virus Preparation: Clinical isolates of influenza virus are propagated in Madin-Darby canine kidney (MDCK) cells.[5] The cell culture supernatants containing the virus are clarified and used as the source of neuraminidase activity.[5]
-
Drug Dilution: Oseltamivir carboxylate (the active metabolite of Oseltamivir) and Zanamivir are serially diluted to a range of concentrations.
-
Incubation: The diluted drugs are mixed with the virus preparations and incubated to allow for inhibitor binding to the neuraminidase enzyme.
-
Substrate Addition: A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.[5][13]
-
Enzymatic Reaction: The neuraminidase enzyme cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone.[13]
-
Fluorescence Measurement: The fluorescence is measured using a plate reader.
-
IC50 Calculation: The concentration of the drug that inhibits 50% of the neuraminidase activity (IC50) is calculated by plotting the fluorescence intensity against the drug concentration.[13]
Viral Load Determination (Quantitative RT-PCR)
This method is used to quantify the amount of viral RNA in a patient sample, providing a measure of viral shedding.
-
Sample Collection: Respiratory specimens (e.g., nasopharyngeal swabs or aspirates) are collected from patients.[9][14]
-
RNA Extraction: Viral RNA is extracted from the collected specimens.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is amplified using specific primers and probes targeting a conserved region of the influenza virus genome. The amplification process is monitored in real-time, and the cycle threshold (Ct) value is determined.
-
Quantification: The viral load is quantified by comparing the Ct value to a standard curve generated from known concentrations of viral RNA. The results are typically expressed as log10 copies per milliliter.[14]
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Efficacy of Oseltamivir-Zanamivir Combination Compared to Each Monotherapy for Seasonal Influenza: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review says oseltamivir and zanamivir should be kept for epidemics of flu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparison of the clinical effectiveness of oseltamivir and zanamivir against influenza virus infection in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the effectiveness of zanamivir and oseltamivir for the treatment of influenza A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Natural Viral Load Profile of Patients With Pandemic 2009 Influenza A(H1N1) and the Effect of Oseltamivir Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Oseltamivir-Acetate: A Comparative Guide on In Vitro and In Vivo Antiviral Activity
Introduction: Oseltamivir is a cornerstone of antiviral therapy for influenza A and B viruses. Administered as the prodrug oseltamivir acetate (commercially known as Tamiflu), it is rapidly converted in the body to its active form, oseltamivir carboxylate.[1][2] The efficacy of oseltamivir hinges on its ability to inhibit the viral neuraminidase (NA) enzyme, a critical component in the virus life cycle.[3] This guide provides a detailed comparison of the in vitro and in vivo antiviral activity of oseltamivir, offering experimental data and protocols to support researchers, scientists, and drug development professionals in understanding its therapeutic profile and the nuances of antiviral resistance.
Mechanism of Action and Pharmacokinetics
Oseltamivir acetate is readily absorbed after oral administration and is extensively converted by hepatic esterases to the active metabolite, oseltamivir carboxylate.[2][4] This active form is a potent and selective competitive inhibitor of the influenza virus's NA enzyme.[3][5] By blocking the NA active site, oseltamivir carboxylate prevents the cleavage of sialic acid residues on the surface of infected cells. This action inhibits the release of newly formed virus particles, thereby halting the spread of infection within the host.[3] The plasma half-life of oseltamivir carboxylate is typically 6 to 10 hours, and it is primarily eliminated through renal excretion.[4]
Caption: Mechanism of oseltamivir action on the influenza virus life cycle.
In Vitro Antiviral Activity
The in vitro activity of oseltamivir is primarily assessed through two types of assays: neuraminidase inhibition assays, which measure the 50% inhibitory concentration (IC50) against the isolated NA enzyme, and cell-based assays (e.g., plaque reduction or yield reduction assays), which determine the 50% effective concentration (EC50) required to inhibit viral replication in cell culture.
Table 1: In Vitro Susceptibility of Influenza Viruses to Oseltamivir Carboxylate
| Virus Strain/Type | Resistance Associated Substitution | IC50 (nM) | Fold Increase vs. Wild-Type | EC50 (µM) | Reference(s) |
| Influenza A(H1N1) | |||||
| A/WSN/33 (Wild-Type) | None | ~0.8 - 1.2 | N/A | - | [6] |
| A(H1N1)pdm09 (Wild-Type) | None | ~0.1 - 0.8 | N/A | ~0.41 | [7][8] |
| A(H1N1)pdm09 | H275Y | 130 - 150 | >100-fold | - | [7] |
| 1918 Influenza (Wild-Type) | None | 3.9 | N/A | - | [9] |
| 1918 Influenza | H275Y | 1,750 | 448-fold | - | [9] |
| Influenza A(H3N2) | |||||
| A/Victoria/3/75 (Wild-Type) | None | ~1.5 - 2.5 | N/A | - | [6] |
| A(H3N2) Isolates (2010-2018) | None | Geometric Mean: ~0.5 - 0.8 | N/A | - | [10][11] |
| Influenza A(H5N1) | |||||
| A(H5N1) (Wild-Type) | None | ~0.8 | N/A | - | [12] |
| A(H5N1) | H274Y (H275Y in N1) | 693 - 2,000 | 900 to 2,500-fold | - | [12] |
| A(H5N1) | H274Y + I222M | 6,126 | ~8,000-fold | - | [12] |
| Influenza B | |||||
| B Isolates (2010-2018) | None | Geometric Mean: ~2.5 - 4.5 | N/A | - | [10][11] |
| B/Hong Kong/CUHK33261/2012 | None | - | N/A | 0.00000114 | [13] |
Note: IC50 and EC50 values can vary based on the specific assay and viral isolate used. The H274Y mutation in N1 neuraminidase is equivalent to H275Y in the N1 subtype numbering.[12]
Experimental Protocols: In Vitro Assays
-
Neuraminidase (NA) Inhibition Assay (IC50 Determination): This assay quantifies the concentration of an inhibitor required to reduce the activity of the NA enzyme by 50%.
-
Principle: A fluorogenic or chemiluminescent substrate (e.g., MUNANA or NA-Star®) is used, which upon cleavage by the NA enzyme, releases a detectable signal.[14]
-
Methodology:
-
Influenza virus isolates are serially diluted.
-
The virus dilutions are mixed with a standardized amount of the NA substrate.
-
The inhibitor (oseltamivir carboxylate) is added in a range of concentrations.
-
The mixture is incubated to allow the enzymatic reaction to occur.
-
The resulting fluorescent or chemiluminescent signal is measured using a plate reader.
-
The IC50 value is calculated by determining the drug concentration that causes a 50% reduction in the signal compared to the no-drug control.[7][14]
-
-
-
Cell-Based Antiviral Assay (EC50 Determination): This assay measures the drug concentration needed to inhibit viral replication by 50% in a cell culture system, such as Madin-Darby Canine Kidney (MDCK) cells.
-
Principle: The assay assesses the ability of the drug to protect cells from the cytopathic effect (CPE) of the virus or to reduce the yield of new virus particles.
-
Methodology (Yield Reduction):
-
Confluent monolayers of MDCK cells are prepared in multi-well plates.
-
Cells are infected with a known multiplicity of infection (MOI) of the influenza virus.[15]
-
Immediately after infection, the medium is replaced with a medium containing serial dilutions of oseltamivir carboxylate.
-
The plates are incubated for a set period (e.g., 48-72 hours) to allow for viral replication.
-
The supernatant is harvested, and the amount of virus produced (viral titer) is quantified using methods like the TCID50 (50% Tissue Culture Infectious Dose) assay or plaque assay.
-
The EC50 is the concentration of oseltamivir that reduces the viral yield by 50% compared to the untreated control.[8][16]
-
-
In Vivo Efficacy
In vivo studies in animal models and clinical trials in humans are essential to validate the therapeutic potential observed in vitro. These studies assess the drug's ability to reduce viral load, alleviate symptoms, and improve overall outcomes in a complex biological system.
Animal Models
Animal models, particularly ferrets and mice, are crucial for evaluating antiviral efficacy as they can mimic aspects of human influenza infection.
Table 2: Summary of Oseltamivir Efficacy in Animal Models
| Animal Model | Virus Strain | Key Findings | Reference(s) |
| Ferrets | Wild-Type Influenza A | Significant reduction in virological parameters compared to placebo. | [17] |
| Ferrets | Wild-Type Influenza B | Efficacy was lower against influenza B viruses compared to influenza A. | [17] |
| Mice | Influenza A/PR/8/34 | At high challenge doses, oseltamivir was less effective than the experimental drug T-705 in preventing death. | [15][18] |
| Obese Mice | Influenza A | Standard-dose oseltamivir treatment did not improve viral clearance as effectively as in lean mice. Viruses from obese mice showed greater phenotypic resistance in vitro. | [19][20][21] |
| Macaques | 1918 Influenza Virus | Oseltamivir was effective in preventing severe disease but was vulnerable to the emergence of resistant mutants (H275Y) during treatment. | [9] |
Human Clinical Trials
Clinical trials provide the definitive assessment of a drug's efficacy and safety in the target population.
Table 3: Summary of Oseltamivir Efficacy in Human Clinical Trials
| Population | Study Design | Key Efficacy Endpoints | Reference(s) |
| Adults (Low-Risk) | Randomized, placebo-controlled | Reduced duration of illness by 25%-32% and severity of symptoms by 18%-38%. | [22] |
| Children (1-12 years) | Randomized, placebo-controlled | Reduced median symptom duration by 36 hours and illness severity by 29%. Reduced incidence of otitis media by 44%. | [22] |
| High-Risk Adults (Cardiac/Respiratory Disease) | Pooled analysis | Reduced duration of illness by 30-32% versus placebo. | [22] |
| General Population (Treatment) | Cochrane Review (2014) | Reduced time to first symptom alleviation by 16.8 hours. No effect on hospitalizations. | [23] |
| General Population (Prophylaxis) | Cochrane Review (2014) | Reduced the risk of symptomatic influenza by 55% in individuals. | [23] |
Experimental Protocols: In Vivo Studies
-
Mouse Model of Influenza Infection:
-
Animal Strain: Typically BALB/c mice are used.
-
Infection: Mice are anesthetized and intranasally inoculated with a specific dose of a mouse-adapted influenza virus strain.
-
Treatment: Oseltamivir (or a placebo vehicle) is administered orally (e.g., by gavage) starting at a defined time point relative to infection (e.g., 12 hours pre-infection or 24 hours post-infection) and continued for a set duration (e.g., twice daily for 5 days).[20]
-
Monitoring: Animals are monitored daily for weight loss, clinical signs of illness, and survival.
-
Endpoint Analysis: At specific days post-infection, subgroups of mice are euthanized. Lungs are harvested to determine viral titers (by TCID50 or plaque assay) and to assess inflammation levels.[8]
-
-
Human Volunteer Challenge Studies:
-
Participants: Healthy, seronegative adult volunteers are recruited.
-
Inoculation: Volunteers are intranasally inoculated with a standardized dose of a well-characterized influenza A or B virus strain.
-
Treatment: At a set time post-inoculation (e.g., 24 hours), participants are randomized to receive oseltamivir (e.g., 75 mg twice daily) or a placebo for 5 days.[24]
-
Sample Collection: Nasal washings are collected at regular intervals (e.g., every 12-24 hours).
-
Endpoint Analysis: The amount of virus shed in nasal washings is quantified to determine viral titers over time. Symptom scores are also recorded.[24]
-
Correlation, Discrepancies, and the Role of Resistance
A clear correlation often exists between in vitro susceptibility and in vivo efficacy, particularly for influenza A viruses.[17] Strains that show low IC50 values in the lab are generally well-controlled by standard oseltamivir doses in animal models and humans. The emergence of resistance mutations, such as H275Y in A(H1N1) viruses, dramatically increases the IC50 (often by hundreds-fold) and corresponds with treatment failure or reduced efficacy in vivo.[9][12]
However, the correlation is not always perfect, highlighting the complexity of in vivo systems:
-
Influenza B Viruses: Studies in ferrets have shown that oseltamivir has inherently lower efficacy against wild-type influenza B viruses compared to influenza A, even when in vitro IC50 values might suggest susceptibility. This indicates that current in vitro criteria may not fully predict the in vivo response for influenza B.[17]
-
Host Factors: The host's physiological state can significantly impact drug efficacy. For example, in obese mice, standard oseltamivir doses fail to effectively clear the virus, and the viral populations that persist show increased phenotypic resistance in vitro, even without classic resistance mutations.[21] This suggests that impaired immune responses in the host can reduce the overall effectiveness of the antiviral treatment.[20][21]
-
Pharmacokinetics: The prodrug oseltamivir and its active form, oseltamivir carboxylate, have low partitioning to the central nervous system, which is an important consideration when evaluating potential neuropsychiatric side effects.[25]
Caption: Experimental workflow for antiviral drug evaluation.
Conclusion
The antiviral activity of oseltamivir demonstrates a generally reliable, but not absolute, correlation between in vitro susceptibility and in vivo efficacy. While laboratory assays are invaluable for initial screening and resistance monitoring, in vivo outcomes are modulated by critical factors including the virus type (A vs. B), the presence of specific resistance mutations, and the host's physiological and immune status. A comprehensive approach, integrating data from enzymatic assays, cell culture models, animal studies, and human clinical trials, is essential for accurately predicting clinical effectiveness and guiding the appropriate use of this important antiviral agent.
References
- 1. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Influenza Virus Susceptibility and Resistance to Oseltamivir | Semantic Scholar [semanticscholar.org]
- 6. Evolution of Oseltamivir Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2017-18 season: Comparison with the 2010-11 to 2016-17 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2016-17 season: Comparison with the 2010-11 to 2015-16 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo activities of T-705 and oseltamivir against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. journals.asm.org [journals.asm.org]
- 22. Oseltamivir in seasonal influenza: cumulative experience in low- and high-risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oseltamivir for influenza in adults and children: systematic review of clinical study reports and summary of regulatory comments | The BMJ [bmj.com]
- 24. Impact of Oseltamivir Treatment on Influenza A and B Virus Dynamics in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
A Comparative Analysis of Oseltamivir Resistance Mutations in Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to antiviral drugs poses a significant challenge to influenza pandemic preparedness and seasonal epidemic control. Oseltamivir, a neuraminidase inhibitor, is a frontline antiviral medication. However, its efficacy is threatened by the rise of resistant influenza strains, most notably those carrying the H275Y mutation in the neuraminidase (NA) protein. This guide provides a comparative study of the H275Y mutation and other key oseltamivir resistance mutations, supported by experimental data, detailed methodologies, and visual representations of relevant biological and experimental processes.
Data Presentation: Quantitative Comparison of Oseltamivir Resistance Mutations
The following table summarizes the impact of key mutations on the susceptibility of influenza A viruses to neuraminidase inhibitors, as measured by the 50% inhibitory concentration (IC50). A higher IC50 value indicates greater resistance.
| Mutation | Virus Type/Subtype | Oseltamivir IC50 Fold Increase | Zanamivir IC50 Fold Increase | Peramivir IC50 Fold Increase | Reference(s) |
| H275Y | A(H1N1) | ~300 - 400 | No significant change | ~100 - 400 | [1][2] |
| I223R | A(H1N1)pdm09 | Reduced susceptibility | Reduced susceptibility | - | [1] |
| I223V + S247N | A(H1N1)pdm09 | ~13 | Susceptible | - | [3] |
| E119V | A(H3N2) | Significant increase | - | - | [1] |
| R292K | A(H3N2) | Significant increase | Significant increase | - | [1] |
| N294S | A(H5N1) | Significant increase | - | - | [4] |
Note: The fold increase is a comparison to the wild-type virus. Actual IC50 values can vary depending on the specific virus strain and the assay used.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the study of oseltamivir resistance.
Neuraminidase (NA) Inhibition Assay
This assay is fundamental for determining the susceptibility of influenza viruses to neuraminidase inhibitors.
Objective: To measure the concentration of a neuraminidase inhibitor required to inhibit 50% of the viral neuraminidase activity (IC50).
Methodology:
-
Virus Preparation: Virus isolates are cultured in Madin-Darby canine kidney (MDCK) cells. The virus titer is determined by a hemagglutination assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Assay Procedure:
-
A standardized amount of virus is mixed with serial dilutions of the neuraminidase inhibitor (e.g., oseltamivir carboxylate, the active metabolite of oseltamivir) in a 96-well plate.
-
The plate is incubated to allow the inhibitor to bind to the viral neuraminidase.
-
A fluorogenic or chemiluminescent substrate (e.g., 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA) is added to each well.
-
The plate is incubated at 37°C to allow the neuraminidase to cleave the substrate, releasing a fluorescent or chemiluminescent signal.
-
The signal is measured using a plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][6]
Reverse Genetics
Reverse genetics is a powerful tool used to generate recombinant influenza viruses with specific mutations, allowing for the direct study of the effects of these mutations on viral characteristics.[7][8][9]
Objective: To create influenza viruses with desired mutations (e.g., H275Y) in the neuraminidase gene.
Methodology:
-
Plasmid Construction: The eight gene segments of the influenza virus are cloned into separate plasmids. Site-directed mutagenesis is used to introduce the desired mutation (e.g., H275Y) into the NA-encoding plasmid.
-
Transfection: The eight plasmids (one for each viral gene segment) are co-transfected into a suitable cell line, typically a co-culture of 293T and MDCK cells. The cells provide the necessary machinery for the transcription and replication of the viral genome from the plasmids.
-
Virus Rescue and Propagation: The transfected cells produce infectious recombinant viruses containing the engineered mutation. The rescued virus is then harvested and propagated in MDCK cells or embryonated chicken eggs.
-
Verification: The presence of the intended mutation in the rescued virus is confirmed by sequencing the NA gene.
Viral Replication Kinetics Assay
This assay is used to assess the impact of resistance mutations on the virus's ability to replicate in cell culture.
Objective: To compare the growth characteristics of mutant and wild-type viruses.
Methodology:
-
Cell Culture: Confluent monolayers of MDCK cells are prepared in multi-well plates.
-
Infection: The cells are infected with the wild-type or mutant virus at a low multiplicity of infection (MOI), for example, 0.01.
-
Sample Collection: At various time points post-infection (e.g., 12, 24, 36, 48, and 72 hours), aliquots of the cell culture supernatant are collected.
-
Virus Titration: The amount of infectious virus in each supernatant sample is quantified using a plaque assay or a TCID50 assay on fresh MDCK cells.[10][11]
-
Data Analysis: A growth curve is generated by plotting the virus titer against the time post-infection. This allows for the comparison of the replication rates and peak titers of the different viruses.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes related to oseltamivir resistance.
Caption: Mechanism of oseltamivir action and H275Y-mediated resistance.
Caption: Experimental workflow for studying oseltamivir resistance.
Caption: Logical relationship between mutation, resistance, and viral fitness.
References
- 1. mdpi.com [mdpi.com]
- 2. Pandemic H1N1 2009 influenza virus with the H275Y oseltamivir resistance neuraminidase mutation shows a small compromise in enzyme activity and viral fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. Evolution of Oseltamivir Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse Genetics of Influenza Virus | Springer Nature Experiments [experiments.springernature.com]
- 8. Reverse Genetics Approaches for the Development of Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Comparative Study of Influenza Virus Replication in MDCK Cells and in Primary Cells Derived from Adenoids and Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation of Oseltamivir-acetate as a positive control in antiviral screening
A comprehensive guide for researchers on the use of Oseltamivir-acetate as a reliable positive control in influenza antiviral drug discovery.
In the landscape of antiviral research, particularly in the quest for novel influenza therapeutics, the use of a well-characterized positive control is paramount for the validation of screening assays. This compound, the prodrug of the potent neuraminidase inhibitor Oseltamivir carboxylate, stands as a gold standard positive control. Its consistent and well-documented inhibitory activity against a wide range of influenza A and B virus strains provides a reliable benchmark for the evaluation of new antiviral candidates. This guide provides a comparative overview of this compound's performance, supported by experimental data and detailed protocols to aid researchers in its effective implementation.
Performance of this compound as a Positive Control
Oseltamivir's efficacy is primarily measured by its ability to inhibit the enzymatic activity of viral neuraminidase (NA) and to reduce viral replication in cell culture. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key quantitative metrics for its antiviral activity.
Neuraminidase Inhibition
Oseltamivir carboxylate, the active metabolite of this compound, is a potent inhibitor of influenza neuraminidase. The IC50 values for Oseltamivir against various influenza strains are consistently in the low nanomolar range, demonstrating its high affinity for the viral enzyme.
| Influenza Strain | Oseltamivir Carboxylate IC50 (nM) | Reference |
| Influenza A (H1N1) | 0.1 - 0.8 | [1] |
| Influenza A (H1N1) - 2009 reference strain | 0.16 | [1] |
| Influenza A (H1N1) - IVA 447 | 0.0112 | [2] |
| Influenza B - IVB 33261 | 0.00114 | [2] |
| Influenza A (H3N2) | 1.92 ± 0.24 | [2] |
Inhibition of Viral Replication in Cell Culture
The antiviral activity of Oseltamivir is further confirmed in cell-based assays, such as plaque reduction and cell viability assays. The EC50 values from these assays reflect the concentration of the drug required to inhibit viral replication by 50%.
| Assay Type | Influenza Strain | Oseltamivir EC50 (µM) | Reference |
| Cell Viability Assay | Influenza A (H1N1) - 2009 reference strain | 0.41 | [1] |
| Cell Viability Assay | Influenza A (H1N1) - Seasonal Strains (2023) | <100 to >800 | [1] |
| Plaque Reduction Assay | Influenza A (H3N2) | 4.9 | [3] |
It is important to note that the EC50 values can vary depending on the influenza strain, the cell line used, and the specific assay conditions. For instance, some recent seasonal H1N1 strains have shown reduced susceptibility to Oseltamivir in cell viability assays, with EC50 values significantly higher than the reference strain, even though their neuraminidase inhibition profiles remain sensitive[1]. This highlights the importance of using multiple assay formats to comprehensively assess antiviral activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate this compound as a positive control.
Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Influenza virus stock
-
Oseltamivir carboxylate
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of Oseltamivir carboxylate in assay buffer.
-
In a 96-well plate, add the diluted Oseltamivir carboxylate and a standardized amount of influenza virus.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Add the MUNANA substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).
-
Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (excitation: 365 nm, emission: 450 nm).
-
Calculate the percent inhibition for each Oseltamivir concentration and determine the IC50 value.
Plaque Reduction Assay
This assay assesses the ability of a compound to inhibit the replication of infectious virus particles.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
This compound
-
Growth medium and overlay medium (containing agar or methylcellulose)
-
Crystal violet solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Infect the cell monolayers with a known dilution of influenza virus for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with an overlay medium containing serial dilutions of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with crystal violet solution.
-
Count the number of plaques for each drug concentration.
-
Calculate the percent plaque reduction and determine the EC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the cytopathic effect (CPE) of the virus and the protective effect of an antiviral compound.
Materials:
-
MDCK cells
-
Influenza virus stock
-
This compound
-
Growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate overnight.
-
Infect the cells with influenza virus in the presence of serial dilutions of this compound.
-
Incubate the plate for 48-72 hours until CPE is observed in the virus control wells.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability and determine the EC50 value.
Visualizing Key Processes
To further aid in the understanding of Oseltamivir's mechanism and its application in antiviral screening, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the logical relationship of its validation.
References
Benchmarking Novel Neuraminidase Inhibitors Against Oseltamivir-Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The persistent threat of influenza, exacerbated by the emergence of drug-resistant strains, necessitates the development of novel therapeutic agents. Oseltamivir-acetate, commercially known as Tamiflu®, has been a cornerstone of antiviral treatment, but its efficacy is challenged by resistance-conferring mutations in the viral neuraminidase (NA) enzyme.[1][2][3] This guide provides a comprehensive comparison of promising novel neuraminidase inhibitors against the benchmark, this compound, supported by experimental data to inform future research and drug development efforts.
Comparative Efficacy of Neuraminidase Inhibitors
The following table summarizes the in vitro inhibitory activities of several novel neuraminidase inhibitors compared to Oseltamivir Carboxylate (the active form of this compound) against various influenza virus strains. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Virus Strain | IC50 (nM) | Fold Change vs. Oseltamivir Carboxylate | Reference |
| Oseltamivir Carboxylate | A/H1N1 | 0.45 | - | [4] |
| A/H3N2 | - | - | ||
| Influenza B | - | - | ||
| H5N1 (Wild-Type) | - | - | ||
| H1N1 (H274Y Mutant) | - | - | [5] | |
| Zanamivir | A/H1N1 | 0.95 | 2.1 | [4] |
| Peramivir | A/H1N1 | - | - | |
| Laninamivir | A/H1N1 | - | - | |
| RWJ-270201 | A/H1N1 | 0.34 | 0.76 | [4] |
| Influenza B | Comparable to Zanamivir | 5-9x more potent than Oseltamivir Carboxylate | [4] | |
| Compound 43b | H1N1 (Wild-Type) | Equivalent to OSC | - | [5] |
| H5N1 (Wild-Type) | Equivalent to OSC | - | [5] | |
| H5N8 (Wild-Type) | More potent than OSC | - | [5] | |
| H5N1 (H274Y Mutant) | 62.7-fold more potent than OSC | - | [5] | |
| H1N1 (H274Y Mutant) | 5.03-fold more potent than OSC | - | [5] | |
| Compound 9c | H1N1 | IC50 = 2.28 µM | - | [6] |
| H5N1 (Wild-Type) | High Inhibition | - | [6] | |
| H5N1 (V116A Mutant) | High Inhibition | - | [6] | |
| PMC-36 | H7N1 (N1) | 14.6 nM | 1.7x more potent than Oseltamivir | [7] |
| PMC-35 | H7N3 (N3) | 0.1 nM | 2x more potent than Oseltamivir | [7] |
Note: IC50 values can vary depending on the specific assay conditions and virus strains used. Direct comparison across different studies should be made with caution. "OSC" refers to Oseltamivir Carboxylate.
Experimental Protocols
Accurate benchmarking relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key assays used to evaluate neuraminidase inhibitors.
Neuraminidase Inhibition Assay (Fluorometric)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of neuraminidase.[8][9]
Principle: The viral neuraminidase cleaves a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[8]
Protocol:
-
Virus Preparation: Serially dilute the influenza virus stock to determine the optimal dilution that gives a robust fluorescent signal.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., Oseltamivir Carboxylate) in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the diluted virus to wells containing the serially diluted inhibitors. Include virus-only controls (no inhibitor) and blank controls (no virus).
-
Incubation: Incubate the plate to allow the inhibitors to bind to the neuraminidase.
-
Substrate Addition: Add the MUNANA substrate to all wells and incubate at 37°C.[8]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH in ethanol).[8]
-
Fluorescence Reading: Measure the fluorescence using a fluorometer with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.[8]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Cytopathic Effect Inhibition)
This cell-based assay determines the concentration of a compound required to protect cells from virus-induced death.[10][11]
Principle: Influenza virus infection leads to a cytopathic effect (CPE), causing cell death. An effective antiviral agent will inhibit viral replication and thus prevent CPE.
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) and incubate to form a monolayer.[11]
-
Virus Infection: Infect the cells with a standardized amount of influenza virus.
-
Compound Treatment: Immediately after infection, add serial dilutions of the test compounds and a reference inhibitor to the wells.
-
Incubation: Incubate the plate for a period sufficient to observe CPE in the virus control wells (typically 48-72 hours).
-
CPE Assessment: Assess cell viability using a colorimetric method, such as the MTT assay, which measures mitochondrial activity in living cells.[12][13]
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced death.
Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral activity is not due to the compound killing the host cells.[12][14]
Principle: The assay measures the toxicity of the compound on uninfected host cells.
Protocol:
-
Cell Seeding: Seed a 96-well plate with the same host cell line used in the antiviral assay.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Viability Assessment: Assess cell viability using a method like the MTT assay.[12]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that kills 50% of the cells.
Selectivity Index (SI): The therapeutic potential of a compound is often expressed as the Selectivity Index (SI), calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile.
Visualizing Mechanisms and Workflows
Influenza Virus Neuraminidase Signaling Pathway
The influenza virus neuraminidase plays a critical role in the viral life cycle by facilitating the release of progeny virions from infected host cells.[15] It does this by cleaving sialic acid residues from the surface of the host cell and from newly formed viral particles, thus preventing viral aggregation and re-attachment to the infected cell.[16][15] Neuraminidase inhibitors block this enzymatic activity, leading to the clumping of newly synthesized viruses on the cell surface and preventing their release and subsequent infection of other cells.
Caption: Influenza virus release mechanism and the inhibitory action of neuraminidase inhibitors.
Experimental Workflow for Inhibitor Benchmarking
The process of benchmarking a novel neuraminidase inhibitor involves a series of interconnected experimental steps, from initial enzyme inhibition assays to cell-based antiviral and cytotoxicity evaluations.
Caption: Workflow for the evaluation and benchmarking of novel neuraminidase inhibitors.
Conclusion
The development of novel neuraminidase inhibitors with improved efficacy against both wild-type and resistant influenza strains is a critical area of research.[17] The data presented here highlight several promising candidates that demonstrate advantages over this compound in certain contexts, particularly against resistant variants.[5] The provided experimental protocols and workflows offer a standardized framework for the continued evaluation and comparison of these and future neuraminidase inhibitors. This objective, data-driven approach is essential for advancing the pipeline of effective anti-influenza therapeutics.
References
- 1. The Path of Least Resistance: Mechanisms to Reduce Influenza's Sensitivity to Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-substituted oseltamivir derivatives as novel neuraminidase inhibitors with improved drug resistance profiles and favorable drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 17. Recent advances in neuraminidase inhibitor development as anti-influenza drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Oseltamivir Acetate: A Comparative Meta-Analysis of Clinical Trial Data on Efficacy and Safety
An Evidence-Based Guide for Researchers and Drug Development Professionals
Oseltamivir acetate, marketed as Tamiflu®, is an antiviral medication widely used for the treatment and prophylaxis of influenza. Its role, however, has been the subject of considerable scientific discussion. This guide provides a comprehensive meta-analysis of key clinical trials to offer an objective comparison of oseltamivir's effectiveness and safety against placebo, supported by experimental data and detailed methodologies.
Efficacy of Oseltamivir Acetate: A Quantitative Analysis
Meta-analyses of numerous randomized controlled trials (RCTs) have sought to quantify the clinical benefits of oseltamivir in treating seasonal influenza. The primary endpoints typically assessed include the duration of symptoms, the incidence of influenza-related complications, and hospitalization rates.
Reduction in Symptom Duration
Oseltamivir has been shown to modestly reduce the duration of influenza symptoms in otherwise healthy adults and children.
| Efficacy Outcome | Patient Population | Key Findings | Supporting Meta-Analyses |
| Time to Alleviation of All Symptoms | Adults (Intention-to-Treat Infected) | Reduction of 25.2 hours (Median: 97.5h with oseltamivir vs. 122.7h with placebo)[1][2] | Dobson et al. (2015)[2][3] |
| Adults (Overall Intention-to-Treat) | Reduction of 17.8 hours[1] | Dobson et al. (2015)[3] | |
| Healthy Children | Reduction of 29 hours[4][5] | Jefferson et al. (2014)[4][5] | |
| Children (Intention-to-Treat Infected) | Reduction of 17.6 hours[6][7] | Malosh et al. (2018)[6][7] | |
| Children without Asthma | Reduction of 29.9 hours[6][7] | Malosh et al. (2018)[6][7] | |
| Duration of Fever | Adults and Children | Reduction of 20.48 hours[8] | Bai et al. (2015)[8] |
Impact on Complications and Hospitalizations
The effect of oseltamivir on reducing influenza-related complications and hospitalizations is a critical area of evaluation, with some meta-analyses showing significant benefits.
| Efficacy Outcome | Comparison | Relative Risk (RR) / Risk Difference (RD) | Supporting Meta-Analyses |
| Lower Respiratory Tract Complications (requiring antibiotics) | Oseltamivir vs. Placebo (Adults) | RR: 0.56 (4.9% vs. 8.7%)[1][2] | Dobson et al. (2015)[2] |
| Hospitalization | Oseltamivir vs. Placebo (Adults) | RR: 0.37 (0.6% vs. 1.7%)[1][2] | Dobson et al. (2015)[2] |
| Oseltamivir vs. Placebo (Adults) | RR: 0.79[8] | Bai et al. (2015)[8] | |
| Otitis Media | Oseltamivir vs. Placebo | RR: 0.78[8][9] | Bai et al. (2015)[8][9] |
| Oseltamivir vs. Placebo (Children) | 34% lower risk[6][7] | Malosh et al. (2018)[6][7] | |
| Antibiotic Usage | Oseltamivir vs. Placebo | RR: 0.56[8] | Bai et al. (2015)[8] |
| Unverified Pneumonia | Oseltamivir vs. Placebo (Adults) | RD: 1.00% (NNTB: 100)[4][5][10] | Jefferson et al. (2014)[4][5][10] |
It is important to note that some systematic reviews, such as the 2014 Cochrane Review, concluded that oseltamivir does not reduce hospitalizations and found no evidence of a reduction in complications like pneumonia, citing a lack of precise diagnostic definitions in the trials[4][11]. More recent network meta-analyses suggest that for nonsevere influenza, oseltamivir has little to no effect on mortality or hospitalization[12].
Safety Profile of Oseltamivir Acetate
The safety of oseltamivir has been extensively studied, with a focus on gastrointestinal and neuropsychiatric adverse events.
| Safety Outcome | Comparison | Relative Risk (RR) / Risk Difference (RD) | Supporting Meta-Analyses |
| Nausea | Oseltamivir vs. Placebo (Adults) | RR: 1.60 (9.9% vs. 6.2%)[2] | Dobson et al. (2015)[2] |
| Oseltamivir vs. Placebo (Adults) | RD: 3.66% (NNTH: 28)[5] | Jefferson et al. (2014)[5] | |
| Vomiting | Oseltamivir vs. Placebo (Adults) | RR: 2.43 (8.0% vs. 3.3%)[2] | Dobson et al. (2015)[2] |
| Oseltamivir vs. Placebo (Adults) | RD: 4.56% (NNTH: 22)[5] | Jefferson et al. (2014)[5] | |
| Oseltamivir vs. Placebo (Children) | Induced vomiting (RD: 5.34%; NNTH: 19)[4][10] | Jefferson et al. (2014)[4][10] | |
| Headaches (Prophylaxis) | Oseltamivir vs. Placebo | Increased risk (RD: 3.15%; NNTH: 32)[4] | Jefferson et al. (2014)[4] |
| Psychiatric Events (Prophylaxis) | Oseltamivir vs. Placebo | Increased risk (RD: 1.06%; NNTH: 94)[4][10] | Jefferson et al. (2014)[4][10] |
| Overall Neuropsychiatric Events | Oseltamivir vs. No Treatment | Significantly lower incidence (RR: 0.83)[13] | Al-Jefri et al. (2025)[13] |
Contrasting findings exist regarding neuropsychiatric events. While some analyses of prophylaxis trials indicated an increased risk[4][10], a more recent meta-analysis suggests oseltamivir is not associated with an increased risk and may even have protective effects[13].
Experimental Protocols in Reviewed Meta-Analyses
The methodologies employed in the clinical trials included in these meta-analyses share common frameworks, crucial for understanding the evidence base.
Study Design and Population
-
Trial Design: The majority of studies were randomized, double-blind, placebo-controlled trials[2].
-
Inclusion Criteria: Participants typically presented with influenza-like illness, with symptom onset within a specified timeframe (e.g., ≤48 hours)[6]. Influenza infection was often confirmed by laboratory methods such as RT-PCR.
-
Exclusion Criteria: Often excluded were individuals with severe underlying medical conditions or those who had recently received an influenza vaccination.
Intervention and Control
-
Intervention: The standard adult dosage of oseltamivir was 75 mg twice daily for five days[2]. Pediatric dosing was weight-based.
-
Control: A matching placebo was administered to the control group.
Outcome Measures
-
Primary Efficacy Outcome: The most common primary endpoint was the "time to alleviation of all symptoms," often self-reported by patients using a standardized symptom scale[2].
-
Secondary Efficacy Outcomes: These included the incidence of influenza-related complications (e.g., pneumonia, otitis media, bronchitis, sinusitis), hospitalization rates, and antibiotic use[6][9]. Complications were generally diagnosed by clinicians based on predefined criteria within individual study protocols[6].
-
Safety Outcomes: Adverse events, including nausea, vomiting, diarrhea, headaches, and neuropsychiatric events, were systematically recorded, often categorized as "on-treatment" if they occurred between the first dose and up to 48 hours after the last dose[4][6].
Statistical Analysis
-
Data Synthesis: Meta-analyses pooled data from individual trials. For time-to-event outcomes like symptom duration, methods such as accelerated failure time models were used, yielding time ratios[2]. For binary outcomes like complications and adverse events, risk ratios (RR) or risk differences (RD) with 95% confidence intervals (CI) were calculated using methods like the Mantel-Haenszel approach[2]. Weighted Mean Difference (WMD) was also used to estimate effects[8].
-
Populations for Analysis:
Visualizing the Research Workflow and Clinical Outcomes
The following diagrams illustrate the process of conducting a meta-analysis of oseltamivir clinical trials and the logical relationships between treatment and observed outcomes.
Caption: Workflow of a systematic review and meta-analysis for oseltamivir.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. Oseltamivir treatment for influenza in adults: a meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meta-analysis investigating effectiveness and side-effects of Tamiflu (oseltamivir) for seasonal influenza | Science Media Centre [sciencemediacentre.org]
- 4. Oseltamivir for influenza in adults and children: systematic review of clinical study reports and summary of regulatory comments | The BMJ [bmj.com]
- 5. Oseltamivir for influenza in adults and children: systematic review of clinical study reports and summary of regulatory comments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy and Safety of Oseltamivir in Children: Systematic Review and Individual Patient Data Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness and safety of oseltamivir for treating influenza: an updated meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. journalslibrary.nihr.ac.uk [journalslibrary.nihr.ac.uk]
- 11. Oseltamivir - Wikipedia [en.wikipedia.org]
- 12. linksmedicus.com [linksmedicus.com]
- 13. jmcp.org [jmcp.org]
Safety Operating Guide
Oseltamivir-Acetate: A Guide to Safe Disposal in a Laboratory Setting
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the proper and safe disposal of Oseltamivir-acetate, a potent antiviral compound. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The active metabolite of Oseltamivir is known to be persistent in aquatic ecosystems and can contribute to the development of antiviral resistance, making proper disposal a key responsibility for the scientific community.[1][2][3]
Section 1: Immediate Safety and Disposal Protocol
This section outlines the step-by-step procedure for handling and disposing of this compound waste in a laboratory environment.
Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solutions, or contaminated materials), personnel must wear the following minimum PPE[4]:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or safety goggles.[4]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
Waste Characterization and Segregation
Proper disposal begins with correct identification and segregation of waste streams.
-
Identify this compound Waste: This includes, but is not limited to:
-
Expired or unused pure this compound.
-
Contaminated lab materials (e.g., pipette tips, weighing boats, gloves, bench paper).
-
Solutions containing this compound.
-
Spill cleanup materials.
-
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Keep it separate from general laboratory trash.
Containment and Labeling
-
Solid Waste:
-
Collect all solid waste (contaminated consumables, powder) in a dedicated, sealable, and clearly marked hazardous waste container.[5]
-
The container must be in good condition, compatible with the chemical, and free of leaks or defects.
-
-
Liquid Waste:
-
Collect liquid waste in a dedicated, leak-proof, and shatter-resistant container.
-
Ensure the container is properly sealed to prevent spills or evaporation.
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" label.
-
Clearly write "this compound" and list any other chemical constituents (e.g., solvents).
-
Indicate the approximate concentration and quantity.
-
Include the date the waste was first added to the container.
-
Storage and Disposal
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility, as per your institution's policy.
-
Ensure the storage area is secure and away from general laboratory traffic.[6]
-
-
Disposal:
-
Crucially, do not dispose of this compound down the drain or in regular trash. [7][8][9] Environmental regulations strictly prohibit the sewering of pharmaceutical waste.[6][10]
-
Arrange for pickup and disposal through your institution's licensed hazardous waste management contractor.[5][11][12] All disposal must be conducted at an approved waste disposal plant in accordance with local, state, and federal regulations.[5][11]
-
Section 2: Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the area.
-
Don PPE: Wear appropriate PPE, including respiratory protection if dust is generated.[4]
-
Containment:
-
For solid spills, carefully sweep or scoop the material and place it into the designated hazardous waste container. Avoid generating dust.[5]
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
-
Cleanup: Once absorbed, collect the material using non-sparking tools and place it in the sealed hazardous waste container.[4][13]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleanup materials as hazardous waste.
Section 3: Environmental Impact and Ecotoxicity Data
The active metabolite of Oseltamivir, Oseltamivir Carboxylate (OC), is not effectively removed by standard sewage treatment processes, leading to its detection in surface waters.[1][2] This persistence is a significant concern due to the potential for promoting antiviral resistance in influenza viruses found in wild waterfowl.[1]
| Parameter | Value | Context | Source |
| Predicted Environmental Concentration (PEC) - Pandemic | ≤ 98.1 µg/L | Surface Waters | [14] |
| Predicted Environmental Concentration (PEC) - Pandemic | ≤ 348 µg/L | Sewage Works | [14] |
| Half-life in River Water | 17.8 days | Non-sterile conditions, combination of microbial metabolism and indirect photolysis. | [15] |
| Primary Degradation in Water/Sediment Systems | >50% in 100 days | Environmental fate data. | [14] |
| No Observed Effect Concentration (NOEC) - Marine | ≥ 32 mg/L | For five marine species studied. | [3] |
| Predicted No-Effect Concentration (PNEC) - Marine | 100 µg/L | Derived from NOEC data. | [3] |
Section 4: Overview of Cited Experimental Methodologies
Detailed experimental protocols are not available in the reviewed literature. However, the objectives and types of experiments performed in key environmental risk assessments are described below.
-
Environmental Fate Analysis: Studies evaluated the degradation of Oseltamivir in various environmental simulations. For example, one study conducted daylight exposure experiments with Oseltamivir Carboxylate in different water types (sterile and non-sterile) to determine its half-life and degradation pathways, concluding that breakdown is a combination of microbial action and indirect photolysis.[15]
-
Ecotoxicity Testing: To determine the potential harm to aquatic life, chronic ecotoxicity tests were performed. These included subchronic embryo-larval tests with marine invertebrates (e.g., annelids, mollusks, echinoderms) and chronic growth inhibition tests with marine microalgae to derive a Predicted No-Effect Concentration (PNEC).[3][14] These tests establish the concentration at which the substance is unlikely to cause adverse effects on marine ecosystems.[3]
Section 5: Visual Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. Potential Impact of Environmental Pollution by Human Antivirals on Avian Influenza Virus Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 9. gene.com [gene.com]
- 10. michigan.gov [michigan.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pharmacopoeia.com [pharmacopoeia.com]
- 13. OseltaMivir IMpurity A - Safety Data Sheet [chemicalbook.com]
- 14. An environmental risk assessment for oseltamivir (Tamiflu) for sewage works and surface waters under seasonal-influenza- and pandemic-use conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The environmental fate of the antiviral drug oseltamivir carboxylate in different waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Oseltamivir-Acetate
Essential safety protocols and personal protective equipment (PPE) guidelines for researchers, scientists, and drug development professionals handling Oseltamivir-acetate. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of this antiviral compound in a laboratory setting.
This compound, an impurity of the neuraminidase inhibitor Oseltamivir, requires careful handling to minimize exposure and ensure a safe laboratory environment.[1][2] Adherence to proper safety protocols is paramount for all personnel involved in its use.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (powder form) | Safety glasses with side-shields or goggles | Nitrile or neoprene gloves | Disposable gown or lab coat | Fit-tested N95 or N100 NIOSH-approved mask |
| Solution Preparation (dissolving) | Safety glasses with side-shields or goggles | Nitrile or neoprene gloves | Disposable gown or lab coat | Recommended if not handled in a fume hood |
| In-vitro/In-vivo Dosing | Safety glasses with side-shields or goggles | Nitrile or neoprene gloves | Disposable gown or lab coat | Not generally required if splashes are not anticipated |
| Spill Cleanup | Goggles and face shield | Chemical-resistant gloves (e.g., butyl rubber) | Disposable gown | Full face-piece chemical cartridge-type respirator or PAPR |
This table provides general guidance. A site-specific and activity-specific risk assessment should always be performed to determine the appropriate level of PPE.
Procedural Guidance for Safe Handling
To minimize the risk of exposure, a systematic approach to handling this compound is essential. The following workflow outlines the key steps and decision points for ensuring laboratory safety.
Experimental Protocol: General Handling Procedure
While specific experimental protocols will vary, the following provides a general, step-by-step guide for safely handling this compound powder in a laboratory setting.
-
Preparation :
-
Designate a specific area for handling this compound.
-
Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.
-
Assemble all necessary equipment and reagents, including micro-spatulas, weigh boats, and the appropriate solvent.
-
Verify that a chemical spill kit is readily accessible.
-
-
Personal Protective Equipment (PPE) :
-
Don a disposable gown or lab coat, ensuring it is fully buttoned.
-
Wear appropriate chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).[3]
-
Put on safety goggles or glasses with side shields for eye protection.[4][5]
-
If handling the powder outside of a ventilated enclosure, a fit-tested N95 or N100 respirator is required.[3][6]
-
-
Weighing the Compound :
-
Perform all manipulations of the powder within the fume hood or ventilated enclosure to minimize inhalation exposure.[4][6]
-
Carefully transfer the desired amount of this compound from the stock container to a weigh boat using a clean spatula.
-
Avoid generating dust. If dust is generated, respiratory protection is necessary.[6]
-
Close the primary container tightly immediately after use.
-
-
Dissolving the Compound :
-
Add the weighed this compound to the vessel containing the appropriate solvent.
-
Gently swirl or vortex the solution to ensure complete dissolution.
-
If heating is required, use a controlled heating element such as a water bath or heating block within the fume hood.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent.
-
Properly dispose of all contaminated materials, including weigh boats, pipette tips, and gloves, in a designated hazardous waste container.[4][6]
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[4][6]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product : If possible, any unused portion of the material should be returned to the manufacturer or supplier.[7]
-
Contaminated Waste : All disposable items that have come into contact with this compound, such as gloves, gowns, weigh boats, and paper towels, should be collected in a clearly labeled hazardous waste container.[4][6]
-
Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[6]
-
Disposal Vendor : All hazardous waste must be disposed of through an approved and licensed waste disposal company, following all local, state, and federal regulations.[4][6]
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. fishersci.com [fishersci.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
